DBCO-PEG6-NHS ester
Description
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Structure
2D Structure
Properties
Molecular Formula |
C38H47N3O12 |
|---|---|
Molecular Weight |
737.8 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C38H47N3O12/c42-34(11-12-35(43)40-29-32-7-2-1-5-30(32)9-10-31-6-3-4-8-33(31)40)39-16-18-48-20-22-50-24-26-52-28-27-51-25-23-49-21-19-47-17-15-38(46)53-41-36(44)13-14-37(41)45/h1-8H,11-29H2,(H,39,42) |
InChI Key |
NAVVOIUTVMJKRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DBCO-PEG6-NHS Ester for Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG6-NHS ester is a heterobifunctional crosslinker that has emerged as a critical tool in the field of bioconjugation, particularly for the development of targeted therapeutics and advanced diagnostics. This molecule incorporates three key chemical motifs: a Dibenzocyclooctyne (DBCO) group, a hexaethylene glycol (PEG6) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination allows for a two-step "tag-and-modify" strategy, enabling the precise and stable linkage of various molecules, such as antibodies, peptides, and oligonucleotides, to payloads like drugs, fluorescent dyes, or imaging agents.
The DBCO moiety facilitates copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which is highly efficient and bioorthogonal, meaning it proceeds with high specificity in complex biological environments without interfering with native biochemical processes. The NHS ester provides a reactive handle for covalent modification of primary amines, commonly found on the surface of proteins (e.g., lysine residues). The hydrophilic PEG6 spacer enhances the solubility of the conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate. This guide provides a comprehensive overview of the technical aspects of this compound, including its physicochemical properties, detailed experimental protocols, and applications in drug development.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The following tables summarize key quantitative data for this crosslinker.
| Property | Value | Reference(s) |
| Molecular Weight | 737.8 g/mol | [1] |
| Molecular Formula | C₃₈H₄₇N₃O₁₂ | [1] |
| Purity | Typically >95% (by HPLC) | |
| Appearance | White to off-white solid | [2] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. |
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (67.77 mM) | |
| Dimethylformamide (DMF) | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Aqueous Buffers | Soluble | |
| Water | Soluble | |
| Ethanol | Soluble | |
| Chloroform | Soluble |
| Condition | Stability/Reactivity Profile | Reference(s) |
| NHS Ester Hydrolysis Half-life at 0°C | 4-5 hours at pH 7.0 | |
| NHS Ester Hydrolysis Half-life at 4°C | 10 minutes at pH 8.6 | |
| Reaction with Primary Amines | Optimal pH range: 7.0-8.5 | |
| DBCO Reaction with Azides | Efficient at physiological pH and temperature |
Experimental Protocols
The following are detailed methodologies for the two key reactions involving this compound: NHS ester-mediated amine coupling and copper-free click chemistry.
Protocol 1: Labeling of a Protein with this compound via Amine Coupling
This protocol describes the modification of a protein (e.g., an antibody) with this compound to introduce a DBCO group for subsequent reaction with an azide-containing molecule. This method targets primary amines, primarily the ε-amino group of lysine residues.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or other protein purification systems (e.g., dialysis cassettes)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris will compete with the protein for reaction with the NHS ester.
-
If necessary, exchange the buffer using a spin desalting column or dialysis.
-
-
Prepare this compound Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. NHS esters are moisture-sensitive and will hydrolyze in the presence of water.
-
-
Reaction Setup:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein sample. The optimal molar ratio may need to be determined empirically for each specific protein.
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 10% to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Gentle mixing during incubation can improve conjugation efficiency.
-
-
Quenching (Optional):
-
To quench any unreacted this compound, add a small volume of a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and the quenching agent using a spin desalting column, dialysis, or size-exclusion chromatography.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy (DBCO has a characteristic absorbance around 309 nm), MALDI-TOF mass spectrometry, or HPLC analysis.
-
Protocol 2: Copper-Free Click Chemistry (SPAAC) with a DBCO-Labeled Protein
This protocol provides a general guideline for the conjugation of a DBCO-functionalized protein to a molecule containing an azide group.
Materials:
-
DBCO-labeled protein (from Protocol 1) in an azide-free buffer (e.g., PBS, pH 7.2-7.4)
-
Azide-containing molecule of interest (e.g., azide-modified drug, fluorescent dye, or biotin)
-
Protein purification system (e.g., size-exclusion chromatography, affinity chromatography)
Procedure:
-
Reactant Preparation:
-
Ensure the DBCO-labeled protein is in a suitable, azide-free buffer.
-
Dissolve the azide-containing molecule in a compatible solvent. If the azide-containing molecule is not water-soluble, it can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO before being added to the reaction mixture.
-
-
Reaction Setup:
-
To the DBCO-labeled protein solution, add a 2- to 4-fold molar excess of the azide-containing molecule. The optimal molar ratio may require optimization.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as HPLC or SDS-PAGE.
-
-
Purification:
-
Remove the excess, unreacted azide-containing molecule using an appropriate chromatography method based on the properties of the final conjugate (e.g., size-exclusion chromatography to separate by size, or affinity chromatography if a tag is present).
-
-
Characterization:
-
Confirm the final conjugate using methods such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or UV-Vis spectroscopy (if the azide-containing molecule has a chromophore).
-
Visualizations: Experimental Workflow and Signaling Pathway
To further illustrate the utility of this compound, the following diagrams, generated using the DOT language for Graphviz, depict a typical experimental workflow and a relevant signaling pathway in targeted drug delivery.
Caption: Experimental workflow for creating an antibody-drug conjugate (ADC).
References
DBCO-PEG6-NHS ester structure and chemical properties
An In-depth Technical Guide to DBCO-PEG6-NHS Ester
Introduction
This compound is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced diagnostic assays.[1][2] This molecule features three key components: a Dibenzocyclooctyne (DBCO) group, a hexaethylene glycol (PEG6) spacer, and an N-hydroxysuccinimide (NHS) ester.[3] This combination allows for a two-step, orthogonal conjugation strategy. The NHS ester facilitates covalent attachment to primary amines on biomolecules, while the DBCO group enables a subsequent, highly specific copper-free click chemistry reaction with azide-containing molecules.[4][5]
Core Structure and Functional Components
The unique functionality of this compound stems from its distinct chemical moieties:
-
DBCO (Dibenzocyclooctyne) Group: This is a strained cyclooctyne that readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity within complex biological environments without interfering with native biochemical processes.
-
NHS (N-hydroxysuccinimide) Ester: This functional group is highly reactive toward primary and secondary amines, such as those found on the side chains of lysine residues in proteins or on amine-modified oligonucleotides. The reaction forms a stable and covalent amide bond under neutral to slightly basic conditions (pH 7-9).
-
PEG6 (Hexaethylene Glycol) Spacer: The six-unit polyethylene glycol chain acts as a long, flexible, and hydrophilic spacer. This PEG linker enhances the water solubility of the molecule and its conjugates, reduces aggregation, and minimizes steric hindrance between the conjugated biomolecules.
Chemical and Physical Properties
The physical and chemical characteristics of this compound are summarized below. Proper handling and storage are critical due to the moisture-sensitive nature of the NHS ester.
| Property | Value | Citations |
| Molecular Formula | C₃₈H₄₇N₃O₁₂ | |
| Molecular Weight | ~737.8 g/mol | |
| Purity | >90% (Typically >95% initially, may degrade over time) | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | Store at -20°C, protect from light, keep desiccated. | |
| Chemical Stability | Stable under recommended storage conditions. NHS ester is moisture-sensitive and prone to hydrolysis. |
Experimental Protocol: Antibody Labeling
This protocol details the process of conjugating this compound to an antibody, a common application for introducing a "clickable" handle for subsequent modifications.
Pre-Conjugation Preparations
-
Antibody Buffer Exchange: The antibody solution must be free of amine-containing buffers (e.g., Tris, glycine) and stabilizers (e.g., BSA, sodium azide), as these will compete with the NHS ester reaction. Use a desalting column or dialysis to exchange the antibody into an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.5.
-
Antibody Concentration: Adjust the final antibody concentration to 1-10 mg/mL for optimal labeling.
-
This compound Solution: NHS esters are moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Immediately before use, dissolve the this compound in anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a 10 mM stock solution. Do not store the reconstituted reagent.
Conjugation Reaction
-
Molar Excess Calculation: Determine the amount of this compound needed. A 10- to 40-fold molar excess of the ester to the antibody is typically recommended. For dilute protein solutions (< 5 mg/mL), a higher excess (20- to 50-fold) may be necessary.
-
Reaction Incubation: Add the calculated volume of the this compound stock solution to the antibody solution. The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Gentle agitation is recommended.
Quenching the Reaction
-
To stop the labeling reaction, add an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM.
-
Incubate for 15 minutes on ice or 5 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed or bound to the quenching agent.
Purification of the DBCO-Labeled Antibody
-
Removal of Excess Reagent: It is crucial to remove the unreacted this compound and the quenching agent from the labeled antibody.
-
Purification Methods:
-
Size-Exclusion Chromatography (SEC) / Desalting Columns: This is the most common and efficient method. Use a column with an appropriate molecular weight cutoff (e.g., 7k MWCO) to separate the large antibody conjugate from the smaller, unreacted components.
-
Dialysis: While effective for removing small molecules, dialysis is generally less efficient and more time-consuming than chromatography.
-
-
Collection and Analysis: Collect the fractions containing the purified DBCO-conjugated antibody. The protein concentration can be monitored by measuring absorbance at 280 nm. The successful conjugation can be further validated by methods like SDS-PAGE and mass spectrometry.
Logical Workflow for Antibody Conjugation
The following diagram illustrates the key steps involved in labeling an antibody with this compound, from initial preparation to the final purified product ready for click chemistry.
References
An In-depth Technical Guide to the Mechanism of Action of DBCO-PEG6-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bifunctional crosslinker DBCO-PEG6-NHS ester, detailing its mechanism of action, key applications in bioconjugation, and protocols for its effective use. The information presented is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required for the successful implementation of this versatile reagent in their work.
Core Concepts: Unpacking the Functionality of this compound
This compound is a heterobifunctional crosslinker designed for two-step sequential bioconjugation reactions. Its structure comprises three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without the need for a cytotoxic copper catalyst.[1][2]
-
Polyethylene Glycol (PEG6): A six-unit polyethylene glycol spacer. This hydrophilic linker enhances the solubility of the reagent in aqueous buffers, reduces aggregation of the labeled biomolecule, and provides a flexible spacer to minimize steric hindrance during conjugation.[3][4]
-
N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[4]
This dual functionality allows for the initial attachment of the DBCO group to a biomolecule containing primary amines, followed by the specific and efficient conjugation of this DBCO-labeled biomolecule to a second molecule bearing an azide group.
Mechanism of Action: A Two-Step Process
The utility of this compound lies in its ability to facilitate a two-stage conjugation process.
Step 1: Amine Acylation via NHS Ester Reaction
The first step involves the reaction of the NHS ester moiety with primary amines on a target biomolecule. This is a nucleophilic acyl substitution reaction where the deprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where a sufficient concentration of deprotonated primary amines is present.
Below is a diagram illustrating the mechanism of the NHS ester reaction with a primary amine.
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Once the biomolecule is labeled with the DBCO group, it can be reacted with a molecule containing an azide (-N3) group. The inherent ring strain of the DBCO's cyclooctyne ring allows it to undergo a [3+2] cycloaddition reaction with the azide in a highly efficient and specific manner. This reaction, a type of copper-free click chemistry, forms a stable triazole linkage. A significant advantage of SPAAC is its bioorthogonality; the DBCO and azide groups are essentially inert to the vast majority of functional groups found in biological systems, ensuring that the reaction is highly specific.
The following diagram illustrates the general mechanism of the Strain-Promoted Alkyne-Azide Cycloaddition.
Quantitative Data
The efficiency and outcome of bioconjugation reactions using this compound are influenced by several factors. The following tables summarize key quantitative data to aid in experimental design and optimization.
Stability of NHS Ester
The stability of the NHS ester is highly dependent on pH due to hydrolysis, which is a competing reaction to the desired amination.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
| Note: Data is for general NHS esters and serves as a guideline. Specific stability may vary for this compound. |
Degree of Labeling (DOL) of Antibodies with DBCO-PEG-NHS Esters
The number of DBCO molecules conjugated to an antibody can be controlled by adjusting the molar ratio of the DBCO-PEG-NHS ester to the antibody.
| Molar Ratio (DBCO-PEG-NHS : Antibody) | Resulting Degree of Labeling (DBCO : Antibody) |
| 2:1 | 1.5 |
| 4:1 | 2.3 |
| 6:1 | 3.1 |
| 8:1 | 4.2 |
| Source: Adapted from a study on antibody conjugation with DBCO-PEG5-NHS. Note that optimal ratios may vary depending on the specific antibody and reaction conditions. |
A molar excess of 5 to 10 moles of DBCO per mole of antibody generally results in the highest conjugation yield in subsequent click chemistry reactions. At higher molar ratios, precipitation of the antibody may occur due to increased hydrophobicity.
Kinetics of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The SPAAC reaction between DBCO and an azide is characterized by a second-order rate constant.
| Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) |
| DBCO with a generic azide | ~1 |
| The reaction rate is very fast, contributing to the high efficiency of copper-free click chemistry. |
Experimental Protocols
The following are detailed methodologies for the use of this compound in bioconjugation.
General Workflow for Antibody Labeling and Conjugation
The overall process involves the activation of the antibody with this compound, followed by the click reaction with an azide-modified molecule.
Detailed Protocol for Antibody Labeling with this compound
This protocol describes the modification of an antibody with this compound to introduce the DBCO functionality.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is at a concentration of 1-5 mg/mL in an amine-free buffer. Buffers containing primary amines such as Tris will compete with the antibody for reaction with the NHS ester.
-
-
This compound Stock Solution:
-
Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.
-
Prepare a fresh 10 mM stock solution in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
The final concentration of DMSO in the reaction mixture should be kept below 20% to avoid antibody denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and the quenching agent using a spin desalting column equilibrated with the desired storage buffer.
-
Protocol for Copper-Free Click Chemistry Reaction
This protocol describes the conjugation of the DBCO-labeled antibody to an azide-containing molecule.
Materials:
-
DBCO-labeled antibody
-
Azide-modified molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Mix the DBCO-labeled antibody with a 1.5- to 4-fold molar excess of the azide-modified molecule in the reaction buffer.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification:
-
If necessary, purify the final antibody conjugate to remove any unreacted azide-modified molecule using an appropriate method such as size-exclusion chromatography.
-
Conclusion
This compound is a powerful and versatile tool for bioconjugation, enabling the straightforward and efficient linking of biomolecules. Its bifunctional nature, combining the specificity of amine-reactive chemistry with the bioorthogonality and efficiency of copper-free click chemistry, makes it an invaluable reagent for a wide range of applications in research, diagnostics, and therapeutic development. By understanding the underlying mechanisms of action and carefully controlling reaction conditions, researchers can leverage the capabilities of this reagent to construct novel and well-defined bioconjugates.
References
The Pivotal Role of the PEG6 Linker in DBCO Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and targeted therapeutics, the precision and efficiency of molecular ligation are paramount. Dibenzocyclooctyne (DBCO) reagents have become a cornerstone of copper-free click chemistry, enabling the bioorthogonal conjugation of molecules within complex biological systems. The incorporation of a hexaethylene glycol (PEG6) linker into DBCO reagents marks a significant advancement, enhancing their utility in applications ranging from the development of antibody-drug conjugates (ADCs) to the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth analysis of the multifaceted role of the PEG6 linker, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to elucidate its impact on solubility, stability, reactivity, and overall conjugate performance.
Core Functions of the PEG6 Linker
The integration of a PEG6 linker into DBCO reagents addresses several key challenges associated with the bioconjugation of often hydrophobic DBCO moieties in aqueous environments.
-
Enhanced Aqueous Solubility: The inherent hydrophobicity of the DBCO group can lead to poor solubility in the aqueous buffers required for most biological experiments, potentially causing aggregation of the labeled biomolecule. The hydrophilic nature of the PEG6 linker, with its repeating ethylene oxide units, significantly improves the water solubility of the DBCO reagent.[1][2][3] This is crucial for maintaining the stability and function of sensitive biomolecules like proteins and antibodies during conjugation.
-
Reduced Steric Hindrance: The PEG6 spacer provides a flexible and extended connection between the DBCO moiety and the molecule to which it is attached.[1] This increased distance minimizes steric hindrance, allowing for more efficient access of the azide-containing binding partner to the DBCO reactive group.[4] This can lead to faster and more complete conjugation reactions, particularly when dealing with large, complex biomolecules. The steric repulsion provided by PEGylation can also reduce aggregation of the final conjugate.
-
Improved Pharmacokinetics: In the context of drug development, particularly for ADCs and PROTACs, the inclusion of a PEG linker can favorably modulate the pharmacokinetic properties of the conjugate. PEGylation is known to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend circulation half-life.
-
Biocompatibility: Polyethylene glycol is a well-established biocompatible polymer, and its incorporation into DBCO reagents can help to mask the hydrophobic DBCO core from the biological environment, potentially reducing non-specific interactions and immunogenicity.
Quantitative Data on the Impact of PEG Linkers
While direct head-to-head quantitative comparisons of DBCO and DBCO-PEG6 are not extensively published, data from related studies on short PEG linkers and different cyclooctynes provide valuable insights into the expected improvements.
Table 1: Physicochemical and Kinetic Properties of DBCO Reagents
| Property | DBCO | DBCO-PEGn | Key Observations |
| Aqueous Solubility | Low (often requires organic co-solvents) | Significantly Increased | The hydrophilic PEG chain dramatically improves solubility in aqueous buffers. For example, DBCO-PEG4-NHS ester is soluble in aqueous buffers up to 5.5 mM. |
| Reaction Kinetics (k₂) with Benzyl Azide | ~0.6 - 1.0 M⁻¹s⁻¹ | Generally in a similar range to non-PEGylated DBCO | The primary driver of reactivity is the strain of the cyclooctyne ring. The PEG linker primarily influences solubility and steric accessibility rather than the intrinsic reaction rate. |
| Stability in Biological Milieu | Moderate (36% degradation in 24h in immune phagocytes) | Potentially enhanced | The hydrophilic shield of the PEG linker can reduce non-specific interactions and enzymatic degradation, though specific data for PEG6 is limited. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of DBCO-PEG6 reagents. Below are protocols for key experiments.
Protocol for Labeling an Antibody with DBCO-PEG6-NHS Ester
This protocol describes the covalent attachment of a DBCO-PEG6 linker to primary amines (e.g., lysine residues) on an antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 30-fold molar excess of the this compound stock solution to the antibody solution. The final DMSO concentration should be kept below 20% to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes to stop the reaction by consuming unreacted NHS ester.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with the desired storage buffer.
Protocol for Determining the Degree of Labeling (DOL)
This protocol determines the average number of DBCO molecules conjugated to each antibody.
Materials:
-
DBCO-labeled antibody
-
UV-Vis spectrophotometer (e.g., NanoDrop)
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified DBCO-labeled antibody at 280 nm (A280) and 309 nm (A309).
-
Calculate Protein Concentration: Protein Concentration (M) = (A280 - (A309 x CF)) / ε_protein
-
Where CF is the correction factor for the DBCO absorbance at 280 nm (approximately 0.90 for IgG).
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for human IgG).
-
-
Calculate DOL: DOL = A309 / (ε_DBCO x Protein Concentration (M))
-
Where ε_DBCO is the molar extinction coefficient of DBCO at 309 nm (~12,000 M⁻¹cm⁻¹).
-
Protocol for Kinetic Solubility Assay
This protocol provides a method to assess the kinetic solubility of DBCO reagents.
Materials:
-
DBCO and DBCO-PEG6 reagents
-
DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plate
-
Plate reader capable of measuring turbidity (nephelometry) or UV absorbance
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions with the aqueous buffer.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1.5 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility. Alternatively, after centrifugation to pellet any precipitate, the concentration of the supernatant can be measured by UV absorbance.
Visualization of Applications
The DBCO-PEG6 linker is instrumental in the construction of complex biomolecules for targeted therapies. The following diagrams, generated using Graphviz, illustrate key workflows.
Conclusion
The PEG6 linker is a critical component in modern DBCO reagents, offering significant advantages for bioconjugation and the development of targeted therapeutics. Its ability to enhance aqueous solubility, mitigate steric hindrance, and improve the pharmacokinetic properties of conjugates makes it an invaluable tool for researchers and drug development professionals. The provided protocols and diagrams serve as a guide for the effective implementation of DBCO-PEG6 reagents in a variety of applications, ultimately enabling the creation of more robust and efficacious biomolecular conjugates.
References
A Technical Guide to DBCO-PEG6-NHS Ester: Solubility and Stability for Drug Development Professionals
Introduction: The bioconjugation landscape is continually evolving, demanding highly specific and efficient molecular tools. Among these, the DBCO-PEG6-NHS ester has emerged as a critical heterobifunctional linker for the development of advanced therapeutics and diagnostics. This molecule incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic hexaethylene glycol (PEG6) spacer, and an N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines. This guide provides an in-depth analysis of the solubility and stability characteristics of this compound, offering crucial data and protocols for researchers, scientists, and professionals in drug development.
Core Characteristics of this compound
This compound is a valuable reagent in bioconjugation due to its ability to link molecules with high precision and efficiency. The DBCO group participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, a type of "click chemistry" that proceeds readily in biological systems without the need for a toxic copper catalyst. The NHS ester function allows for the straightforward labeling of proteins, antibodies, and other biomolecules containing primary amines, such as the side chain of lysine residues. The PEG6 spacer enhances the solubility of the entire construct and provides a flexible linker that can reduce steric hindrance.
Solubility Profile
The solubility of this compound is a critical factor for its effective use in various experimental settings. The presence of the PEG6 spacer significantly improves its solubility in both aqueous and organic media.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[1][2] | 67.77 mM[1][2] | Ultrasonic assistance may be required. Use of hygroscopic DMSO can impact solubility.[2] |
| Dimethylformamide (DMF) | Soluble | - | A common solvent for dissolving NHS esters before addition to aqueous reaction mixtures. |
| Dichloromethane (DCM) | Soluble | - | An organic solvent suitable for dissolving the linker. |
| Aqueous Buffers | Estimated up to 1.5 mM | - | Based on the solubility of the similar DBCO-PEG4-NHS ester. The hydrophilic PEG spacer improves water solubility. |
Stability Characteristics
The stability of the this compound is largely governed by the reactivity of the NHS ester group, which is susceptible to hydrolysis in aqueous environments. This hydrolysis is a competing reaction to the desired conjugation with primary amines.
Table 2: Stability Profile of this compound
| Condition | Stability Consideration | Recommendation |
| pH | The NHS ester is highly susceptible to hydrolysis at elevated pH. The rate of hydrolysis increases significantly as the pH rises above neutral. The optimal pH for conjugation with primary amines is typically between 7.2 and 8.5. | Perform conjugation reactions promptly after dissolving the NHS ester in an aqueous buffer. Maintain the pH of the reaction mixture within the recommended range. |
| Temperature | Long-term storage at elevated temperatures is not recommended. The rate of hydrolysis of the NHS ester increases with temperature. | Store the solid reagent at -20°C, protected from light and moisture. For stock solutions in anhydrous organic solvents, short-term storage at -20°C or -80°C is recommended. |
| Moisture | The NHS ester is moisture-sensitive and can hydrolyze upon exposure to humidity. | Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Store with a desiccant. |
| Aqueous Solution | Stock solutions of NHS esters in aqueous buffers are not stable and should be used immediately. | Prepare aqueous solutions of the linker immediately before use. Do not store for extended periods. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method to determine the solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Tabletop microcentrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of this compound to a microcentrifuge tube.
-
Add a known volume of the aqueous buffer to the tube.
-
Vortex the tube vigorously for 2 minutes to create a saturated solution.
-
Incubate the tube at a constant temperature (e.g., 25°C) for 1-2 hours to allow it to reach equilibrium.
-
Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Determine the concentration of the dissolved this compound in the supernatant using a suitable analytical method. A common method is to measure the absorbance of the DBCO group at its characteristic wavelength (around 309 nm) and use a standard curve for quantification. Alternatively, HPLC can be used for more precise measurement.
Protocol 2: Assessment of NHS Ester Hydrolysis Rate
This protocol provides a method to assess the rate of hydrolysis of the NHS ester group in an aqueous buffer at a specific pH and temperature by monitoring the release of N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Aqueous buffer at the desired pH (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Anhydrous DMSO or DMF
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Equilibrate the aqueous buffer to the desired temperature in a quartz cuvette.
-
Initiate the hydrolysis reaction by adding a small volume of the this compound stock solution to the buffer in the cuvette and mix quickly. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.
-
Immediately begin monitoring the increase in absorbance at approximately 260 nm, which corresponds to the release of the NHS leaving group.
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance plateaus).
-
The rate of hydrolysis can be determined by plotting the absorbance at 260 nm versus time. The initial rate can be calculated from the slope of the linear portion of the curve. The half-life of the NHS ester under these conditions can also be calculated from the kinetic data.
Visualizations
Caption: Competing reactions of this compound.
Caption: Workflow for assessing NHS ester stability.
Conclusion
A thorough understanding of the solubility and stability of this compound is paramount for its successful application in the development of novel bioconjugates. This guide provides essential data and protocols to aid researchers in optimizing their experimental conditions, ensuring the efficient and reproducible synthesis of well-defined antibody-drug conjugates, targeted drug delivery systems, and other advanced biomolecular constructs. By carefully considering the factors that influence its solubility and stability, scientists can harness the full potential of this versatile linker in their research and development endeavors.
References
A Technical Guide to DBCO-PEG6-NHS Ester: A Core Reagent in Bioconjugation
DBCO-PEG6-NHS ester is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development. This reagent is meticulously designed with three key components: a Dibenzocyclooctyne (DBCO) group, a hydrophilic hexaethylene glycol (PEG6) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This architecture enables a powerful, two-step conjugation strategy under mild conditions, making it ideal for linking sensitive biomolecules.[1]
The NHS ester facilitates the initial reaction, forming a stable covalent amide bond with primary amines found on proteins and other biomolecules.[2] The DBCO group enables a subsequent, highly specific and efficient copper-free click chemistry reaction—known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)—with azide-tagged molecules.[2][3] The intervening PEG6 spacer enhances aqueous solubility and provides a flexible linkage that minimizes steric hindrance between the conjugated molecules.[3] These features have made this compound a staple in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced diagnostic agents.
Core Technical Data
The physical and chemical properties of this compound are summarized below. These specifications are critical for calculating reaction stoichiometry, ensuring proper storage, and selecting appropriate solvents.
| Property | Value | Source(s) |
| Molecular Formula | C38H47N3O12 | |
| Molecular Weight (MW) | 737.8 g/mol | |
| Appearance | Yellow to slightly orange oil | |
| Purity | ≥95% | |
| Solubility | DMSO, DMF, DCM, Chloroform | |
| Storage Conditions | -20°C, protect from light and moisture |
Note: Minor variations in molecular weight and formula (e.g., 751.82 g/mol , C39H49N3O12) have been reported by some suppliers.
Experimental Protocol: Protein Labeling with this compound
This protocol provides a general procedure for conjugating this compound to a protein, such as an antibody, that contains available primary amino groups (e.g., lysine residues).
I. Materials Required:
-
Protein (antibody) solution (must be in an amine-free buffer like PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 7.2-8.5. Do not use buffers containing primary amines like Tris.
-
Purification column (e.g., gel filtration/desalting column like Sephadex G-25) to remove excess, unreacted linker.
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
II. Procedure:
-
Protein Preparation:
-
Prepare a protein solution at a concentration of 1-10 mg/mL in the chosen Reaction Buffer. If the protein is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer via dialysis or desalting.
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Do not store the stock solution, as the NHS ester moiety readily hydrolyzes.
-
-
Conjugation Reaction:
-
Calculate the volume of the this compound stock solution needed. A 10 to 20-fold molar excess of the NHS ester to the protein is a common starting point. The optimal ratio may require adjustment depending on the protein and desired degree of labeling.
-
Add the calculated volume of the this compound solution to the protein solution while gently vortexing. The final concentration of organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching buffer such as Tris can be added to consume any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound and its hydrolyzed byproducts from the labeled protein using a desalting or gel filtration column.
-
Elute the protein using PBS or another suitable buffer.
-
Collect the fractions containing the purified protein conjugate. The success of the labeling can be confirmed using techniques like mass spectrometry.
-
-
Storage:
-
Store the purified DBCO-labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.
-
Visualizing the Bioconjugation Workflow
The following diagram illustrates the two-stage process enabled by this compound: initial protein labeling followed by copper-free click chemistry.
Caption: Workflow for bioconjugation using this compound.
References
A Technical Guide to DBCO-PEG6-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Dibenzocyclooctyne-Polyethylene Glycol-N-hydroxysuccinimidyl ester (DBCO-PEG6-NHS ester), a key reagent in modern bioconjugation. Its unique tripartite structure enables a powerful, two-step sequential conjugation strategy that is central to the development of complex biotherapeutics like antibody-drug conjugates (ADCs), advanced diagnostic assays, and targeted drug delivery systems.
Core Features and Functional Components
This compound is a heterobifunctional crosslinker composed of three critical moieties, each with a distinct role in the bioconjugation process.[1][2]
-
N-hydroxysuccinimidyl (NHS) Ester: This functional group is highly reactive towards primary aliphatic amines, such as the side chain of lysine residues found in proteins or amine-modified oligonucleotides.[3][4][5] The reaction proceeds efficiently at a slightly basic pH (8.3-8.5) to form a highly stable and covalent amide bond.
-
Hexaethylene Glycol (PEG6) Spacer: The PEG6 linker is a flexible, hydrophilic chain that separates the two reactive ends. This spacer enhances the aqueous solubility of the reagent and the resulting conjugate, reduces the potential for aggregation, and minimizes steric hindrance, ensuring that the conjugated biomolecules maintain their conformational integrity and biological activity.
-
Dibenzocyclooctyne (DBCO): The DBCO group is the cornerstone of copper-free click chemistry. It reacts with azide-functionalized molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it occurs with high specificity and efficiency under physiological conditions without interfering with native biological processes, a critical advantage over copper-catalyzed methods which can induce cytotoxicity.
The logical relationship between these components and their functions is illustrated below.
Quantitative Data Summary
The physicochemical properties of this compound are summarized in the table below for easy reference in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₃₈H₄₇N₃O₁₂ | |
| Molecular Weight | 737.8 g/mol | |
| Purity | >90-95% | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | -20°C, desiccated, protected from light | |
| Reactive Groups | NHS Ester, DBCO | |
| Reacts With | Primary Amines, Azides |
Reaction Mechanisms and Workflow
The utility of this compound lies in its ability to facilitate a two-stage conjugation process.
-
Amine Acylation: An amine-containing biomolecule (e.g., a protein or antibody) is first reacted with the NHS ester moiety of the linker. This forms a stable, covalent amide bond and attaches the DBCO-PEG6 handle to the biomolecule.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The newly installed DBCO group is then available to react with a second molecule that has been functionalized with an azide group. This copper-free click reaction forms a stable triazole linkage, completing the bioconjugation.
The overall reaction scheme is depicted in the diagram below.
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving this compound.
Protocol 1: Labeling a Protein with this compound
This protocol describes the covalent attachment of the DBCO handle to a protein via its primary amine groups.
A. Materials
-
Protein of interest (concentration > 2 mg/mL)
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5. (Avoid buffers containing primary amines like Tris).
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Quenching Buffer (optional): 1 M Tris-HCl or Glycine, pH 7.4.
-
Purification system: Size-Exclusion Chromatography (SEC) or dialysis cassettes.
B. Methodology
-
Prepare Protein Solution: Dissolve or buffer-exchange the protein into the Reaction Buffer at a concentration of 2-10 mg/mL.
-
Prepare Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved.
-
Calculate Molar Excess: Determine the molar ratio of linker to protein required. A 10- to 20-fold molar excess of the NHS ester is a common starting point for mono-labeling, but this should be optimized empirically.
-
Formula:mg of Linker = (mg of Protein / MW of Protein) * Molar_Excess * MW of Linker
-
-
Conjugation Reaction: Add the calculated volume of the linker stock solution to the protein solution while gently stirring or vortexing.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice. Protect from light if any components are light-sensitive.
-
Quench Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted linker and byproducts by SEC (gel filtration) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
Protocol 2: SPAAC "Click" Reaction
This protocol describes the conjugation of the DBCO-labeled protein (from Protocol 1) to an azide-functionalized molecule.
A. Materials
-
Purified DBCO-labeled protein
-
Azide-containing molecule of interest (e.g., azide-modified drug, peptide, or fluorescent dye)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 or other physiological buffer.
B. Methodology
-
Reaction Setup: In a suitable reaction vessel, combine the purified DBCO-labeled protein with the azide-containing molecule. A 1.5- to 5-fold molar excess of the azide molecule is typically recommended to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture for 2-12 hours at 37°C or room temperature. The optimal time depends on the reactants' concentrations and intrinsic reactivity. The reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.
-
Purification: Once the reaction is complete, purify the final conjugate from excess azide-containing molecule and any side products using an appropriate method such as SEC, affinity chromatography, or dialysis.
The general workflow for creating a final bioconjugate is outlined in the following diagram.
References
A Beginner's Guide to Bioconjugation with DBCO-PEG6-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive introduction to the use of DBCO-PEG6-NHS ester, a heterobifunctional crosslinker, for bioconjugation. This reagent is a cornerstone in the field of targeted therapeutics, diagnostics, and advanced biotechnology, enabling the precise and stable linkage of biomolecules. This guide will delve into the fundamental chemistry, provide detailed experimental protocols, and present quantitative data to facilitate the successful design and execution of your bioconjugation strategies.
Introduction to this compound
This compound is a versatile crosslinking reagent that features two distinct reactive moieties: a dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimide (NHS) ester.[1][2][3] These two functional groups allow for a two-step, orthogonal conjugation strategy. The NHS ester facilitates the covalent attachment to primary amines, commonly found on proteins and peptides, while the DBCO group enables a highly specific and biocompatible "click chemistry" reaction with azide-functionalized molecules.[1][2]
A key feature of this linker is the hexaethylene glycol (PEG6) spacer. This hydrophilic spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, and its flexibility helps to minimize steric hindrance between the conjugated molecules.
Key Features and Advantages:
-
Biocompatibility: The copper-free nature of the DBCO-azide click chemistry reaction makes it suitable for use in living cells and organisms without the concern of copper-induced cytotoxicity.
-
High Efficiency and Specificity: The strain-promoted alkyne-azide cycloaddition (SPAAC) between DBCO and an azide is a highly efficient and bioorthogonal reaction, meaning it proceeds rapidly and specifically with minimal side reactions in complex biological environments.
-
Stable Linkage: The reaction between the NHS ester and a primary amine forms a stable amide bond, while the DBCO-azide reaction creates a stable triazole linkage, ensuring the integrity of the final conjugate.
-
Control and Versatility: The two-step reaction mechanism provides a high degree of control over the conjugation process, allowing for the sequential attachment of different molecules.
The Chemistry of Bioconjugation
The utility of this compound lies in its ability to facilitate two distinct and highly selective chemical reactions. Understanding the principles behind these reactions is crucial for optimizing your conjugation protocols.
Step 1: NHS Ester Reaction with Primary Amines
The first step involves the reaction of the NHS ester group with a primary amine (-NH2). Primary amines are readily available on biomolecules, most notably on the N-terminus of proteins and the side chain of lysine residues.
The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. This reaction is highly dependent on pH, with an optimal range of 8.3-8.5. At lower pH values, the amine group is protonated and less nucleophilic, while at higher pH, the NHS ester is prone to hydrolysis.
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The second step is the "click" reaction between the DBCO group, now attached to the first biomolecule, and an azide (-N3) group on a second molecule. This reaction is a type of [3+2] cycloaddition that is driven by the high ring strain of the cyclooctyne ring in the DBCO moiety.
This copper-free click chemistry reaction is highly efficient and bioorthogonal, proceeding rapidly at room temperature in aqueous buffers. The result is a stable triazole linkage, covalently connecting the two biomolecules.
Quantitative Data for Experimental Design
Successful bioconjugation requires careful consideration of various reaction parameters. The following tables summarize key quantitative data to guide the optimization of your experiments.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~738 g/mol | |
| Appearance | Yellow to slightly orange oil | |
| Solubility | DMSO, DMF, DCM, THF, Chloroform | |
| Storage Conditions | -20°C in the dark, desiccated |
Table 2: Recommended Reaction Conditions for NHS Ester Coupling
| Parameter | Recommended Range | Notes | Reference |
| pH | 8.3 - 8.5 | Balances amine reactivity and NHS ester stability. | |
| Buffer | Amine-free buffers (e.g., PBS, Borate, Carbonate) | Avoid buffers containing primary amines like Tris. | |
| Molar Excess of this compound | 10- to 30-fold over the biomolecule | The optimal ratio should be determined empirically. | |
| Biomolecule Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. | |
| Reaction Time | 30 minutes to 2 hours at room temperature, or overnight at 4°C | Longer incubation may be needed for less reactive amines. | |
| Quenching Agent | 50-100 mM Tris or Glycine | To stop the reaction by consuming unreacted NHS ester. |
Table 3: Recommended Reaction Conditions for DBCO-Azide Click Chemistry (SPAAC)
| Parameter | Recommended Range | Notes | Reference |
| Molar Excess of Azide-Molecule | 2- to 4-fold over the DBCO-labeled biomolecule | Ensures complete reaction of the DBCO groups. | |
| Temperature | 4°C to 37°C | The reaction is efficient across a broad temperature range. | |
| Reaction Time | 2 to 12 hours | Reaction progress can be monitored if necessary. | |
| Solvent | Aqueous buffers (e.g., PBS) | The reaction is biocompatible and works well in aqueous media. |
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for a typical two-step bioconjugation experiment using this compound.
Protocol 1: Labeling a Protein with this compound
This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with this compound.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Perform the Conjugation Reaction:
-
Add a 10- to 30-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The final concentration of DMSO or DMF in the reaction mixture should be less than 20%.
-
Incubate the reaction for 30-60 minutes at room temperature or overnight at 4°C.
-
-
Quench the Reaction (Optional): Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.
-
Purify the DBCO-labeled Protein: Remove excess, unreacted this compound and the NHS byproduct using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
Protocol 2: Click Chemistry Conjugation of a DBCO-Labeled Protein to an Azide-Modified Molecule
This protocol describes the reaction between the DBCO-activated protein and an azide-functionalized molecule.
Materials:
-
Purified DBCO-labeled protein
-
Azide-modified molecule (e.g., azide-PEG-drug, azide-oligonucleotide)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Reaction Mixture:
-
In a suitable reaction vessel, combine the DBCO-labeled protein with a 2- to 4-fold molar excess of the azide-modified molecule.
-
-
Incubate:
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.
-
-
Purify the Conjugate:
-
Remove the excess azide-modified molecule and any unreacted starting materials using an appropriate purification method, such as size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or affinity chromatography, depending on the properties of the final conjugate.
-
-
Characterize the Conjugate:
-
Analyze the final conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.
-
Conclusion
This compound is a powerful and versatile tool for researchers in bioconjugation. Its dual functionality allows for a controlled, two-step conjugation process that is both highly efficient and biocompatible. By understanding the underlying chemistry and carefully optimizing reaction conditions, scientists can successfully generate a wide range of novel bioconjugates for applications in drug development, diagnostics, and fundamental research. This guide provides the foundational knowledge and practical protocols to empower beginners to confidently embark on their bioconjugation endeavors.
References
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to a Bioorthogonal Workhorse: The Core Principles of SPAAC
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur in living systems without interfering with native biochemical processes.[1][2] This powerful ligation technique facilitates the covalent linking of molecules in complex biological environments, revolutionizing fields from chemical biology and drug development to materials science.[1][] At its heart, SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, forming a stable triazole linkage.[2]
Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst. The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition. This intrinsic reactivity allows SPAAC to proceed at physiological temperatures and pH, making it an invaluable tool for studying and manipulating biological systems.
The bioorthogonal nature of SPAAC stems from the fact that both the cyclooctyne and azide functional groups are largely absent from and non-reactive with biological molecules such as proteins, nucleic acids, and lipids. This exquisite selectivity ensures that the ligation occurs only between the intended reaction partners, enabling precise molecular labeling and engineering in living cells, tissues, and even whole organisms. The rate of the SPAAC reaction is critically dependent on the structure of the cyclooctyne, and a variety of cyclooctynes have been developed, each with distinct reactivity, stability, and steric properties.
Data Presentation: Quantitative Comparison of Cyclooctyne Reactivity
The efficiency of a SPAAC reaction is paramount, particularly in biological systems where reactant concentrations are often low. The reactivity of different cyclooctynes is typically compared using their second-order rate constants (k) for the reaction with a reference azide, most commonly benzyl azide. The following table summarizes the second-order rate constants for a variety of commonly used cyclooctynes.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO | ~0.1 - 0.9 | High reactivity and stability, widely used. |
| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.07 | Small, hydrophilic, and relatively stable with good reactivity. |
| Dibenzoazacyclooctyne | DIBAC | ~0.3 | High reactivity. |
| Biarylazacyclooctynone | BARAC | ~0.9 | Very high reactivity, but can be less stable. |
| Difluorinated Cyclooctyne | DIFO | ~0.4 | Increased reactivity due to electron-withdrawing fluorine atoms. |
| 4-Dibenzocyclooctynol | DIBO | ~0.1 | Good balance of reactivity and stability. |
| [9+1]CPP | 2.2 x 10⁻³ | ||
| [11+1]CPP | 4.5 x 10⁻⁴ | ||
| fluor[11+1]CPP | 4.7 x 10⁻³ | Approximately 10-fold increase in reaction rate compared to [11+1]CPP due to fluorination. | |
| m[9+1]CPP | 9.6 x 10⁻³ | 4.4-fold increase in reaction rate compared to [9+1]CPP due to increased local strain. |
Note: Reaction rates can vary depending on the specific azide, solvent, temperature, and pH.
Mandatory Visualization: Reaction Mechanism and Experimental Workflow
Experimental Protocols
General Protocol for Small Molecule SPAAC Reaction
This protocol describes a general procedure for the reaction between a small molecule azide and a cyclooctyne.
Materials:
-
Azide-containing small molecule
-
Cyclooctyne reagent (e.g., DBCO, BCN)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Round-bottom flask or vial with a magnetic stir bar
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the azide-containing small molecule (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Cyclooctyne: To the stirring solution of the azide, add the cyclooctyne reagent (1.0 - 1.2 equivalents).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The formation of the more polar triazole product can be observed as a new spot with a lower Rf value compared to the starting materials.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure triazole product.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Protocol for Purification of a SPAAC Product by Flash Column Chromatography
Materials:
-
Crude SPAAC reaction mixture
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand (approximately 1-2 cm) on top of the cotton.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
Equilibrate the column by running the eluent through it until the silica bed is stable.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the eluent or a suitable solvent.
-
Carefully apply the sample to the top of the silica gel bed using a pipette.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.
-
Collect the eluting solvent in fractions using test tubes or vials.
-
-
Monitoring the Separation:
-
Monitor the collected fractions by TLC to identify which fractions contain the desired triazole product.
-
-
Product Isolation:
-
Combine the pure fractions containing the product and remove the solvent under reduced pressure to obtain the purified triazole.
-
Protocol for Purification of a Bioconjugate by HPLC
Materials:
-
Crude bioconjugation reaction mixture
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., reversed-phase C18 for small molecules and peptides, size-exclusion for larger proteins)
-
Mobile phase A (e.g., 0.1% Trifluoroacetic acid (TFA) in water)
-
Mobile phase B (e.g., 0.1% TFA in acetonitrile)
-
Collection vials
Procedure:
-
Method Development: Develop a suitable HPLC method on an analytical scale to achieve good separation of the desired bioconjugate from unreacted starting materials and byproducts.
-
Sample Preparation: Filter the crude reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
Purification:
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run the HPLC method, collecting fractions corresponding to the peak of the desired bioconjugate.
-
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC or other appropriate methods (e.g., SDS-PAGE for proteins, mass spectrometry) to confirm the purity of the product.
-
Product Recovery: Pool the pure fractions and remove the solvent (e.g., by lyophilization) to obtain the purified bioconjugate.
Analytical Characterization of SPAAC Products
NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of the triazole products formed in SPAAC reactions.
-
¹H NMR: The formation of the 1,4-disubstituted 1,2,3-triazole ring is characterized by the appearance of a singlet proton signal in the aromatic region of the ¹H NMR spectrum, typically between δ 7.5 and 8.5 ppm. The chemical shifts of the protons on the substituents attached to the triazole ring will also be indicative of the successful conjugation.
-
¹³C NMR: In the ¹³C NMR spectrum, the two carbon atoms of the triazole ring (C4 and C5) typically appear in the range of δ 120-150 ppm. Specifically, the C5 signal of a 1,4-disubstituted triazole is often observed around δ 120 ppm, while the C4 signal is found further downfield.
By analyzing the ¹H and ¹³C NMR spectra, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary, the complete and unambiguous structural assignment of the SPAAC product can be achieved.
Applications in Drug Development and Research
The versatility and bioorthogonality of SPAAC have led to its widespread adoption in various research and development areas:
-
Antibody-Drug Conjugates (ADCs): SPAAC is instrumental in the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to the development of targeted cancer therapies with improved efficacy and reduced side effects.
-
Proteomics and Glycomics: SPAAC facilitates the enrichment and identification of specific classes of proteins or glycans from complex biological samples.
-
Materials Science: The formation of stable triazole linkages via SPAAC is employed in the synthesis of novel biomaterials, hydrogels, and functionalized surfaces.
-
In Vivo Imaging: SPAAC enables the attachment of imaging agents (e.g., fluorophores, radioisotopes) to biomolecules, allowing for the visualization and tracking of biological processes in living organisms.
References
A Comprehensive Technical Guide to the Safe Handling of DBCO-PEG6-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling protocols for DBCO-PEG6-NHS ester, a bifunctional linker widely utilized in bioconjugation, drug delivery systems, and various research applications. While some suppliers classify this compound as non-hazardous, the presence of reactive functional groups—a dibenzocyclooctyne (DBCO) and an N-hydroxysuccinimide (NHS) ester—necessitates careful handling to ensure laboratory safety. This document outlines the potential hazards, recommended personal protective equipment (PPE), and procedures for storage, use, and disposal.
I. Chemical and Physical Properties
This compound is a molecule designed for copper-free click chemistry and amine modification. The DBCO group readily reacts with azide-containing molecules, while the NHS ester efficiently forms covalent bonds with primary amines. The hexaethylene glycol (PEG6) spacer enhances solubility in aqueous media and provides flexibility to the linker.
| Property | Value | Source |
| Molecular Formula | C38H47N3O12 | [1][2] |
| Molecular Weight | 737.79 g/mol | [1] |
| Solubility | Soluble in DMSO, DCM, DMF | [2] |
II. Safety and Hazard Information
According to at least one Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, it is crucial to note that a similar compound lacking the PEG linker, DBCO-NHS ester, is classified as hazardous, with warnings for oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation. Given the reactive nature of the NHS ester and DBCO moieties, a cautious approach to handling is prudent.
Potential Hazards:
-
Eye Contact: May cause irritation.
-
Skin Contact: May cause irritation upon prolonged or repeated exposure.
-
Inhalation: Avoid inhaling dust or aerosols, as it may cause respiratory irritation.
-
Ingestion: The toxicological properties have not been thoroughly investigated.
Incompatible Materials:
-
Strong acids and alkalis
-
Strong oxidizing and reducing agents
Under fire conditions, this compound may decompose and emit toxic fumes.
III. Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure, the following PPE and engineering controls should be utilized when handling this compound:
-
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: If working with the solid form where dust may be generated, a respirator may be necessary.
-
References
Navigating the Stability of DBCO-PEG6-NHS Ester: A Technical Guide to Storage and Shelf Life
For Immediate Release
This technical guide provides an in-depth analysis of the storage conditions and shelf life of DBCO-PEG6-NHS ester, a critical bifunctional linker used extensively in bioconjugation, drug delivery, and diagnostic development. Addressed to researchers, scientists, and professionals in drug development, this document outlines the best practices for maintaining the integrity and reactivity of this reagent, supported by quantitative data and detailed experimental protocols.
Core Principles of this compound Stability
This compound is a heterobifunctional molecule featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. The stability of this reagent is paramount for reproducible and efficient conjugation. The primary degradation pathway for the NHS ester moiety is hydrolysis, which renders the molecule incapable of reacting with amines. The DBCO group, while generally stable, should be protected from prolonged exposure to light.
Recommended Storage Conditions and Shelf Life
To ensure the long-term stability and reactivity of this compound, it is imperative to adhere to strict storage protocols. The following table summarizes the recommended conditions based on manufacturer data and empirical evidence.
| Parameter | Solid Form | In Anhydrous Solvent (e.g., DMSO, DMF) |
| Temperature | -20°C or -80°C[1][2][3][4] | -80°C for long-term (up to 6 months)[1], -20°C for short-term (up to 1 month) |
| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon) | Store under an inert gas |
| Light | Protect from light | Protect from light |
| Moisture | Store in a desiccated environment | Use anhydrous solvents. |
| Shelf Life | Typically 12 months from receipt when stored at -20°C. | 6 months at -80°C, 1 month at -20°C. |
Key Handling Procedures:
-
Equilibration: Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.
-
Aliquoting: For frequent use, it is highly recommended to aliquot the solid reagent or stock solutions into single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.
-
Solvent Quality: When preparing stock solutions, use high-purity, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Experimental Protocols for Stability Assessment
To quantitatively assess the stability and shelf life of this compound, a formal stability study can be conducted. This involves storing the reagent under various conditions and periodically testing its purity and reactivity.
Protocol 1: Long-Term and Accelerated Stability Study
Objective: To determine the shelf life of this compound under recommended and accelerated storage conditions.
Materials:
-
This compound (multiple vials from the same lot)
-
Environmental chambers or incubators set to the conditions outlined below
-
Anhydrous DMSO or DMF
-
Phosphate buffered saline (PBS), pH 7.4
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
UV-Vis Spectrophotometer
-
HPLC system with a C18 column
Experimental Workflow:
Caption: Workflow for a long-term and accelerated stability study of this compound.
Procedure:
-
Initial Characterization (Time 0):
-
Perform HPLC analysis to determine the initial purity of the this compound.
-
Conduct the spectrophotometric NHS ester reactivity assay to establish the initial reactivity.
-
-
Sample Storage:
-
Long-Term: Store aliquots at -20°C in a desiccator, protected from light.
-
Accelerated: Store aliquots at 25°C with 60% relative humidity (RH).
-
Stress: Store aliquots at 40°C with 75% relative humidity (RH) to observe degradation under harsh conditions.
-
-
Time-Point Testing:
-
At specified intervals (e.g., 0, 3, 6, 9, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated), remove one aliquot from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Perform HPLC analysis and the spectrophotometric reactivity assay.
-
Protocol 2: Spectrophotometric Assay for NHS Ester Reactivity
Objective: To quantify the amount of active NHS ester remaining in a sample. This assay is based on the principle that the N-hydroxysuccinimide (NHS) leaving group absorbs light at 260 nm upon hydrolysis of the ester.
Methodology:
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the this compound and dissolve it in a known volume of anhydrous DMSO to prepare a stock solution.
-
Dilute the stock solution in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration suitable for spectrophotometric measurement (absorbance < 1.0).
-
-
Measurement:
-
Measure the initial absorbance of the solution at 260 nm (A_initial). This reading accounts for any pre-existing hydrolyzed NHS.
-
Induce complete hydrolysis of the NHS ester by adding a small volume of 0.1 M NaOH to the solution and mix thoroughly.
-
Immediately measure the absorbance at 260 nm again (A_final).
-
-
Calculation:
-
The percentage of active NHS ester can be calculated using the following formula: % Active NHS Ester = [(A_final - A_initial) / A_final_of_fresh_sample] * 100
-
A_final_of_fresh_sample is the final absorbance of a freshly prepared, fully active sample.
-
Signaling Pathways and Logical Relationships
The stability of this compound is influenced by a key chemical reaction: hydrolysis. The following diagram illustrates the competition between the desired amidation reaction and the undesirable hydrolysis pathway.
Caption: Competing reaction pathways for this compound.
Conclusion
The stability of this compound is critical for its successful application in bioconjugation. By adhering to the recommended storage conditions of low temperature, desiccation, and protection from light, the shelf life of the solid reagent can be extended to at least one year. For solutions in anhydrous solvents, storage at -80°C is recommended for up to 6 months. Regular assessment of the reagent's reactivity using the provided experimental protocols will ensure the reliability and reproducibility of conjugation experiments, ultimately contributing to the successful development of novel therapeutics and diagnostics.
References
Methodological & Application
Step-by-Step Guide for Antibody Conjugation with DBCO-PEG6-NHS Ester
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of antibodies with DBCO-PEG6-NHS ester. This procedure is critical for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, enabling the attachment of a wide range of molecules to an antibody via copper-free click chemistry.[1][2][3] The inclusion of a PEG6 spacer enhances solubility and minimizes steric hindrance.[4][5]
Pre-Conjugation Antibody Preparation
Prior to conjugation, it is crucial to prepare the antibody to ensure optimal reaction efficiency. This involves the removal of any interfering substances from the antibody buffer.
Key Considerations:
-
Buffer Exchange: The antibody solution must be free of amine-containing buffers (e.g., Tris, glycine) and stabilizers like bovine serum albumin (BSA) or gelatin, as these will compete with the antibody for reaction with the NHS ester. Sodium azide must also be removed as it will react with the DBCO group.
-
Recommended Buffer: A phosphate-buffered saline (PBS) at pH 7.2-8.5 is recommended for the conjugation reaction.
-
Purification Methods: Use methods such as dialysis, spin desalting columns, or tangential flow filtration (TFF) for buffer exchange.
Table 1: Pre-Conjugation Antibody Purification Parameters
| Parameter | Recommendation | Purpose |
| Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-8.5 | Provides optimal pH for NHS ester reaction. |
| Additives to Remove | Tris, Glycine, BSA, Gelatin, Sodium Azide | To prevent interference with the conjugation reaction. |
| Purification Method | Dialysis, Spin Desalting Columns, TFF | Efficient removal of interfering substances and buffer exchange. |
| Antibody Concentration | 1-10 mg/mL | A common concentration range for efficient conjugation. |
Experimental Protocol: Antibody Conjugation
This protocol outlines the step-by-step procedure for conjugating an antibody with this compound.
Materials
-
Purified antibody in amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography, Dialysis)
Procedure
-
Prepare this compound Solution:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Adjust the antibody concentration to 1-2 mg/mL in PBS at pH 8.0-8.5.
-
Add a 5 to 20-fold molar excess of the this compound solution to the antibody solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours, with gentle agitation.
-
-
Quench Reaction:
-
To stop the reaction, add a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Table 2: Reaction Conditions for Antibody Conjugation
| Parameter | Recommended Value | Notes |
| This compound Molar Excess | 5 - 20 fold | Higher excess can lead to increased labeling but may also cause aggregation. |
| Reaction Time | 30-60 min (Room Temp) or 2 hours (on ice) | Incubation time can be optimized for desired degree of labeling. |
| Reaction Temperature | Room Temperature or 4°C (on ice) | Lower temperatures may reduce the risk of antibody degradation. |
| Quenching Agent | 1 M Tris-HCl, pH 8.0 | Final concentration of 50-100 mM effectively stops the reaction. |
| Quenching Time | 15-30 minutes | Ensures all unreacted NHS ester is deactivated. |
Purification of the DBCO-Conjugated Antibody
Purification is a critical step to remove unreacted this compound and the quenching agent.
Purification Methods:
-
Size-Exclusion Chromatography (SEC): Highly effective for separating the larger antibody conjugate from smaller, unreacted molecules.
-
Tangential Flow Filtration (TFF): A scalable method suitable for larger sample volumes.
-
Dialysis: A simple and effective method for removing small molecules.
-
Spin Desalting Columns: Useful for rapid removal of small molecules from smaller sample volumes.
Table 3: Comparison of Purification Methods
| Method | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | High resolution, excellent separation of antibody from small molecules. | Can be time-consuming, potential for sample dilution. |
| Tangential Flow Filtration (TFF) | Scalable, can concentrate the sample. | May require specialized equipment. |
| Dialysis | Simple, gentle on the antibody. | Slow, may not be suitable for all downstream applications. |
| Spin Desalting Columns | Fast, easy to use for small volumes. | Limited sample capacity. |
Characterization of the Conjugate
After purification, it is important to characterize the DBCO-conjugated antibody.
-
Protein Concentration: Determine the final protein concentration using a standard protein assay such as a Bradford assay or by measuring absorbance at 280 nm.
-
Degree of Labeling (DOL): The DOL, which is the average number of DBCO molecules per antibody, can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO).
-
Purity and Integrity: Analyze the purity and integrity of the conjugate using SDS-PAGE.
Visualizing the Workflow and Reaction
The following diagrams illustrate the experimental workflow and the chemical reaction.
Caption: Experimental workflow for antibody conjugation.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. This compound | AxisPharm [axispharm.com]
Application Notes and Protocols for DBCO-PEG6-NHS Ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DBCO-PEG6-NHS ester as a heterobifunctional linker in the development of antibody-drug conjugates (ADCs). This linker facilitates a two-step conjugation strategy, beginning with the modification of an antibody's lysine residues, followed by a highly specific and efficient copper-free click chemistry reaction with an azide-functionalized payload. The inclusion of a hydrophilic six-unit polyethylene glycol (PEG6) spacer enhances the solubility and stability of the resulting ADC, potentially reducing aggregation and improving its pharmacokinetic profile.[1][2][3]
This document offers detailed experimental protocols for the synthesis, purification, and characterization of ADCs using this compound, along with methods for evaluating their in vitro efficacy and stability.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C38H47N3O12 |
| Molecular Weight | 737.8 g/mol [4] |
| Purity | >90%[4] |
| Reactivity Group 1 | N-Hydroxysuccinimide (NHS) Ester |
| Reactivity Group 2 | Dibenzocyclooctyne (DBCO) |
| Spacer Arm | Hexaethylene Glycol (PEG6) |
| Storage Conditions | Store at -20°C, protected from light and moisture. |
Experimental Protocols
Antibody Modification with this compound
This protocol details the procedure for conjugating this compound to the lysine residues of a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Purification columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction tubes
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), perform a buffer exchange into PBS, pH 7.4.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
This compound Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should not exceed 10-20% (v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the DBCO-Modified Antibody:
-
Remove excess, unreacted this compound and quenching buffer using a desalting column according to the manufacturer's instructions.
-
Determine the concentration and degree of labeling (DOL) of the purified DBCO-modified antibody.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction
This protocol describes the copper-free click chemistry reaction between the DBCO-modified antibody and an azide-functionalized payload.
Materials:
-
DBCO-modified antibody
-
Azide-functionalized payload (e.g., cytotoxic drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Reaction tubes
Procedure:
-
Reaction Setup:
-
Dissolve the azide-functionalized payload in a suitable solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
Add a 1.5 to 5-fold molar excess of the azide-payload to the DBCO-modified antibody.
-
-
Incubation:
-
Incubate the reaction mixture for 4-16 hours at 4°C or room temperature with gentle mixing. Reaction times may vary depending on the specific reactants.
-
-
Purification of the ADC:
-
Remove unreacted payload using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization of the ADC
This section outlines common methods for characterizing the synthesized ADC.
3.1. Drug-to-Antibody Ratio (DAR) Determination
The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute.
-
UV/Vis Spectroscopy: A rapid method to estimate the average DAR by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload. The DAR is calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species with different numbers of conjugated drugs based on their hydrophobicity. The relative peak areas of the different species can be used to calculate the average DAR.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most accurate DAR determination by measuring the exact mass of the intact ADC and its subunits (light and heavy chains).
3.2. Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight species (aggregates).
In Vitro Cytotoxicity Assay
This protocol describes a method to evaluate the potency of the ADC in killing target cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
MTT or XTT reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Add the diluted compounds to the cells and incubate for 72-120 hours.
-
-
Cell Viability Measurement (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Plot the dose-response curves and determine the IC50 values (the concentration of ADC that inhibits cell growth by 50%).
-
Plasma Stability Assay
This protocol assesses the stability of the ADC in plasma, which is crucial for predicting its in vivo performance.
Materials:
-
ADC
-
Human or mouse plasma
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Incubation:
-
Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
-
Sample Analysis:
-
At each time point, analyze the samples by LC-MS to determine the average DAR. A decrease in DAR over time indicates linker-payload cleavage.
-
-
Data Analysis:
-
Plot the average DAR as a function of time to determine the stability profile of the ADC in plasma.
-
Quantitative Data Summary
The following tables provide representative data for ADCs developed using DBCO-PEG linkers. Note that specific results will vary depending on the antibody, payload, and experimental conditions.
Table 1: Representative Conjugation Efficiency and DAR
| Antibody | Payload | Linker | Molar Excess of Linker | Average DAR | Reference |
| Trastuzumab | MMAE | DBCO-PEG4-NHS | 7.5 | ~4 | |
| Anti-HER2 mAb | MMAF | DBCO-PEG-based | Not Specified | 3.9 | |
| IgG | Cy3-azide | DBCO-PEG4-NHS | 5-10 | High |
Table 2: Representative In Vitro Cytotoxicity Data
| ADC | Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| Trastuzumab-Thailanstatin (DAR 3.5) | N87 | HER2 | ~13-43 | |
| Trastuzumab-Thailanstatin (DAR > 3.5) | MDA-MB-361-DYT2 | HER2 | ~77 | |
| Trastuzumab-vc-MMAE | SK-BR-3 | HER2 | 0.04-0.12 nM |
Table 3: Representative Plasma Stability Data
| ADC | Plasma Source | Incubation Time | Stability (% Intact ADC) | Reference |
| ADC with Val-Cit linker | Human | 28 days | No significant degradation | |
| ADC with Val-Cit linker | Mouse | 14 days | <5% intact | |
| General ADCs | Rat | 6 days | 17-33% aggregation |
Signaling Pathway and Mechanism of Action
The this compound linker itself does not have a signaling function. Its role is to stably connect the antibody to the cytotoxic payload. The mechanism of action and the affected signaling pathways are determined by the payload once it is released inside the target cancer cell. The following diagram illustrates the general mechanism of action for an ADC.
Mechanism of Action Explained:
-
Binding: The ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the cancer cell internalizes the ADC-antigen complex through endocytosis.
-
Trafficking: The complex is trafficked to intracellular compartments, typically lysosomes.
-
Payload Release: Inside the lysosome, the linker is cleaved (if cleavable) or the antibody is degraded, releasing the cytotoxic payload.
-
Target Engagement: The released payload binds to its intracellular target, such as microtubules or DNA.
-
Cell Death: The interaction of the payload with its target disrupts critical cellular processes, leading to apoptosis (programmed cell death) of the cancer cell.
References
Application Notes and Protocols for Cell Surface Labeling Using DBCO-PEG6-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the use of DBCO-PEG6-NHS ester in cell surface labeling applications. This heterobifunctional crosslinker is a powerful tool for bioconjugation, enabling the covalent attachment of a dibenzocyclooctyne (DBCO) moiety to primary amines on cell surface proteins. The incorporated DBCO group can then undergo a highly specific and efficient copper-free click chemistry reaction with azide-containing molecules, such as fluorescent probes, biotin tags, or drug molecules. This two-step labeling strategy is widely employed in various research and drug development areas, including cell imaging, tracking, and the development of targeted therapeutics like antibody-drug conjugates (ADCs).[1][2]
The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (e.g., on lysine residues) on cell surface proteins under physiological or slightly basic conditions to form a stable amide bond.[3] The polyethylene glycol (PEG6) spacer enhances the solubility of the reagent in aqueous media and provides a flexible linker that minimizes steric hindrance.[2][4] The DBCO group then allows for a bioorthogonal reaction with an azide-tagged molecule of interest.
Data Presentation
The following tables summarize key quantitative data and recommended parameters for successful cell surface labeling using this compound.
Table 1: Recommended Reaction Conditions for this compound Labeling
| Parameter | Recommended Value | Notes |
| This compound Stock Solution | 1-10 mM in anhydrous DMSO or DMF | Prepare fresh before each use as NHS esters are moisture-sensitive. |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES) | Buffers containing primary amines like Tris or glycine will compete with the labeling reaction. |
| Optimal pH for NHS Ester Reaction | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. |
| Molar Excess of this compound | 10- to 50-fold over the protein | The optimal ratio depends on the protein concentration and should be empirically determined. |
| Incubation Time (NHS Ester Reaction) | 30 minutes at room temperature or 2 hours on ice | Longer incubation times may be necessary for some proteins. |
| Quenching Reagent | 50-100 mM Tris or Glycine | To stop the NHS ester reaction. |
Table 2: Typical Parameters for Copper-Free Click Chemistry Reaction
| Parameter | Recommended Value | Notes |
| Azide-containing Molecule | 1.5- to 10-fold molar excess over DBCO-labeled protein | The optimal ratio may need to be optimized for specific applications. |
| Incubation Time (Click Reaction) | 4-12 hours at room temperature or overnight at 4°C | Longer incubation can improve reaction efficiency. |
| Reaction Temperature | 4°C to 37°C | Higher temperatures can increase the reaction rate. |
Experimental Protocols
Protocol 1: General Cell Surface Labeling with this compound
This protocol describes the covalent attachment of this compound to the surface of live cells.
Materials:
-
Cells of interest (suspension or adherent)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4 (amine-free)
-
Quenching buffer: 100 mM Tris-HCl or Glycine in PBS, pH 7.4
-
Cell culture medium
Procedure:
-
Cell Preparation:
-
Suspension cells: Harvest cells by centrifugation and wash twice with ice-cold PBS. Resuspend the cell pellet in PBS to a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
Adherent cells: Wash cells grown in a culture plate twice with ice-cold PBS.
-
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the cell suspension or overlay the adherent cells with PBS containing the desired final concentration of the ester (typically 100-500 µM, but should be optimized for your cell type and application).
-
Incubate for 30 minutes at room temperature or 2 hours on ice, with gentle agitation for suspension cells.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
-
Washing:
-
Suspension cells: Centrifuge the cells and wash three times with ice-cold PBS.
-
Adherent cells: Aspirate the labeling solution and wash the cells three times with ice-cold PBS.
-
-
Proceed to Click Chemistry: The DBCO-labeled cells are now ready for the copper-free click chemistry reaction with an azide-modified molecule of interest.
Protocol 2: Copper-Free Click Chemistry with Azide-Modified Probes
This protocol describes the reaction of DBCO-labeled cells with an azide-containing fluorescent probe for visualization.
Materials:
-
DBCO-labeled cells (from Protocol 1)
-
Azide-modified fluorescent probe
-
PBS, pH 7.4
Procedure:
-
Resuspend the DBCO-labeled cells in PBS containing the azide-modified fluorescent probe at the desired concentration (typically 1-10 µM).
-
Incubate for 4-12 hours at room temperature or overnight at 4°C, protected from light.
-
Wash the cells three times with PBS to remove any unreacted probe.
-
The cells are now fluorescently labeled and ready for analysis by microscopy or flow cytometry.
Visualizations
References
Application Notes and Protocols: DBCO-PEG6-NHS Ester for Peptide Modification and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG6-NHS ester is a bifunctional linker that has become an invaluable tool in bioconjugation and chemical biology. It features two key reactive groups: a dibenzocyclooctyne (DBCO) moiety and an N-hydroxysuccinimide (NHS) ester. The NHS ester allows for the covalent attachment of the linker to primary amines, such as the N-terminus or the side chain of lysine residues in peptides, under mild conditions.[1][2][3] The DBCO group enables highly efficient and specific copper-free "click chemistry" reactions with azide-functionalized molecules, a process known as strain-promoted alkyne-azide cycloaddition (SPAAC).[4]
This bioorthogonal reaction proceeds rapidly at physiological temperatures and in aqueous buffers, making it ideal for labeling sensitive biomolecules without the need for a cytotoxic copper catalyst.[5] The integrated hexaethylene glycol (PEG6) spacer enhances the solubility of the reagent and the resulting conjugate in aqueous media, provides flexibility, and minimizes steric hindrance between the conjugated molecules. These properties make this compound a powerful reagent for a wide range of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, peptide-based imaging agents, and proteomics research.
Data Presentation
Table 1: Reaction Parameters for Peptide Labeling with this compound
| Parameter | Recommended Range | Expected Outcome & Notes |
| Molar Excess of this compound | 10 to 50-fold over peptide | A 10-20 fold excess is a common starting point for peptides at concentrations >5 mg/mL. For lower peptide concentrations, a higher excess (20-50 fold) may be required to drive the reaction to completion. |
| Reaction pH | 7.2 - 8.5 | Optimal pH for NHS ester reaction with primary amines is slightly basic (pH 8.3-8.5). Amine-free buffers such as PBS, HEPES, or bicarbonate are essential. |
| Reaction Time (NHS Ester Coupling) | 30 minutes to 2 hours at Room Temp. | Alternatively, the reaction can be performed for 2 hours to overnight at 4°C. Reaction progress can be monitored by LC-MS. |
| Reaction Time (SPAAC Click Reaction) | 4 to 12 hours at Room Temp. | Incubation at 4°C may require longer reaction times (e.g., overnight). Reaction efficiency can be improved with longer incubation. |
| Purity of Modified Peptide | >95% | Achievable with standard purification techniques like reversed-phase HPLC. |
| Stability of DBCO-Peptide Conjugate | Good | DBCO-modified IgG shows a minimal loss of reactivity (3-5%) over 4 weeks when stored at 4°C or -20°C. Avoid buffers containing azides for storage. |
Table 2: Analytical Characterization of DBCO-Modified Peptides
| Analytical Method | Parameter Measured | Expected Result |
| UV-Vis Spectroscopy | Degree of Labeling (DOL) | The ratio of absorbance at ~309 nm (DBCO) to ~280 nm (peptide aromatic residues) can be used to estimate the number of DBCO molecules per peptide. |
| Mass Spectrometry (ESI-MS / MALDI-TOF) | Mass Verification | An increase in mass corresponding to the addition of the DBCO-PEG6 moiety. The mass of the this compound itself is not what is added; the NHS group is a leaving group. The mass increase is from the DBCO-PEG6 portion. |
| Reversed-Phase HPLC (RP-HPLC) | Purity and Confirmation of Labeling | Successful labeling results in a shift to a longer retention time due to the increased hydrophobicity of the DBCO group. |
Experimental Workflows and Signaling Pathways
Experimental Workflow: Peptide Modification and Application
This workflow outlines the key steps from peptide labeling to a downstream application, such as cell imaging.
References
- 1. A click chemistry-based, free radical-initiated delivery system for the capture and release of payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS [mdpi.com]
- 3. Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
Revolutionizing Nanoparticle Bio-conjugation: Application of DBCO-PEG6-NHS Ester in Surface Modification
Abstract
The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel biosensors. This application note provides a detailed overview and experimental protocols for the use of DBCO-PEG6-NHS ester, a heterobifunctional linker, for the surface modification of nanoparticles. This linker enables a two-step conjugation strategy involving an initial amine-reactive coupling followed by a highly specific and bioorthogonal copper-free click chemistry reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this technology for advanced nanoparticle applications.
Introduction
The efficacy of nanoparticle-based therapeutics and diagnostics is heavily reliant on their interaction with the biological environment. Surface modification with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to improve the in vivo performance of nanoparticles.[1][2][][4] PEGylation creates a hydrophilic shield that reduces non-specific protein adsorption (opsonization), thereby preventing rapid clearance by the mononuclear phagocyte system (MPS) and prolonging systemic circulation time.[1] This "stealth" characteristic enhances the accumulation of nanoparticles in target tissues through the enhanced permeability and retention (EPR) effect, particularly in tumors.
This compound is a smart linker that facilitates advanced bioconjugation strategies. It comprises three key components:
-
N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines (-NH₂) present on the surface of various nanoparticles or on molecules to be conjugated, forming stable amide bonds.
-
Hexaethylene Glycol (PEG6) Spacer: The hydrophilic PEG6 linker enhances water solubility, provides a flexible spacer to minimize steric hindrance, and contributes to the stealth properties of the nanoparticle.
-
Dibenzocyclooctyne (DBCO): This is a strained alkyne that is highly reactive towards azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry. This bioorthogonal reaction is highly specific and can be performed under physiological conditions without the need for a toxic copper catalyst.
The dual functionality of this compound allows for a versatile and controlled approach to nanoparticle surface engineering, enabling the subsequent attachment of a wide array of azide-modified molecules such as targeting ligands (antibodies, peptides), imaging agents (fluorescent dyes), or therapeutic payloads.
Key Applications
The unique properties of this compound make it a valuable tool for a variety of applications in nanomedicine and materials science:
-
Targeted Drug Delivery: Nanoparticles loaded with therapeutic agents can be functionalized with this compound and subsequently conjugated to azide-modified targeting moieties (e.g., antibodies or peptides) that recognize specific cell surface receptors. This approach enhances the delivery of the drug to the target site, increasing efficacy and reducing off-target side effects.
-
Advanced In Vivo Imaging: By conjugating azide-modified imaging agents (e.g., fluorescent dyes, MRI contrast agents) to DBCO-functionalized nanoparticles, researchers can develop highly sensitive probes for non-invasive imaging and disease diagnosis.
-
Development of Biosensors: The immobilization of azide-modified biomolecules onto DBCO-functionalized sensor surfaces allows for the creation of highly specific and sensitive diagnostic tools.
-
Multi-functional Nanocarriers: The sequential nature of the conjugation chemistry allows for the creation of multi-functional nanoparticles, where different azide-containing molecules can be attached to the same nanoparticle platform.
Experimental Protocols
This section provides detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound and subsequent conjugation to an azide-modified molecule.
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles possessing surface primary amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica nanoparticles, liposomes with amine-PEG lipids)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) pH 7.4-8.0, or 50 mM Borate Buffer pH 8.5. Avoid buffers containing primary amines like Tris.
-
Quenching Buffer: 1 M Tris-HCl pH 8.0 or 1 M Glycine
-
Purification system (e.g., centrifugation, size exclusion chromatography, or dialysis)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the nanoparticles are well-sonicated for a homogenous suspension.
-
This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. NHS esters are moisture-sensitive and can hydrolyze, so prompt use is crucial.
-
Conjugation Reaction: Add the this compound stock solution to the nanoparticle suspension. The molar excess of the linker will depend on the nanoparticle and the desired degree of functionalization. A starting point is a 10- to 50-fold molar excess of the NHS ester relative to the estimated surface amine groups.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove unreacted this compound and byproducts by repeated centrifugation and resuspension in fresh Reaction Buffer, or by using size exclusion chromatography or dialysis.
-
Characterization: Characterize the DBCO-functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) to determine size and polydispersity index (PDI), and Zeta Potential to measure surface charge. Successful conjugation is often indicated by a slight increase in hydrodynamic diameter and a change in zeta potential.
Protocol 2: Copper-Free Click Chemistry Conjugation
This protocol details the conjugation of an azide-modified molecule to the DBCO-functionalized nanoparticles.
Materials:
-
DBCO-functionalized nanoparticles (from Protocol 1)
-
Azide-modified molecule of interest (e.g., targeting ligand, fluorescent dye)
-
Reaction Buffer: PBS pH 7.4
-
Purification system (e.g., centrifugation, size exclusion chromatography)
Procedure:
-
Nanoparticle Preparation: Resuspend the purified DBCO-functionalized nanoparticles in PBS pH 7.4 to a concentration of 1-10 mg/mL.
-
Click Reaction: Add the azide-modified molecule to the DBCO-nanoparticle suspension. A 1.5- to 3-fold molar excess of the azide-molecule relative to the estimated surface DBCO groups is a good starting point.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. Reaction times can be optimized depending on the reactants.
-
Purification: Purify the final conjugated nanoparticles by centrifugation or size exclusion chromatography to remove the excess azide-modified molecule.
-
Characterization: Characterize the final product using DLS, zeta potential, and other relevant techniques such as UV-Vis spectroscopy or fluorescence spectroscopy if a chromophore or fluorophore was conjugated.
Data Presentation
The successful surface modification of nanoparticles can be monitored by tracking changes in their physicochemical properties. The following tables provide representative data for the characterization of nanoparticles at each stage of modification.
Table 1: Physicochemical Characterization of Nanoparticles
| Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles | 105.2 ± 3.1 | 0.15 ± 0.02 | +25.4 ± 1.8 |
| DBCO-PEG6-Functionalized Nanoparticles | 115.8 ± 4.5 | 0.18 ± 0.03 | +10.1 ± 2.2 |
| Ligand-Conjugated Nanoparticles | 122.3 ± 5.2 | 0.21 ± 0.04 | +8.7 ± 2.5 |
Note: The values presented are illustrative and will vary depending on the specific nanoparticle system and reagents used.
Table 2: Quantitative Analysis of Surface Functionalization
| Parameter | Method | Result |
| Amine Group Density | Fluorescamine Assay | 2.5 µmol/mg of Nanoparticles |
| DBCO Group Density | Reaction with Azide-Fluorophore and Quantification | 1.8 µmol/mg of Nanoparticles |
| Ligand Conjugation Efficiency | UV-Vis Spectroscopy (if ligand has absorbance) | 85% |
Visualizations
Diagram 1: Signaling Pathway of Targeted Nanoparticle Uptake
Caption: Targeted nanoparticle binding and cellular uptake.
Diagram 2: Experimental Workflow for Nanoparticle Surface Modification
Caption: Workflow for nanoparticle functionalization.
Diagram 3: Logical Relationship of Reagents
Caption: Reagent reaction relationships.
Conclusion
This compound is a powerful and versatile tool for the surface modification of nanoparticles. The combination of amine-reactive chemistry and copper-free click chemistry provides a robust and efficient method for the development of sophisticated nanoparticle systems for a wide range of biomedical applications. The protocols and data presented in this application note serve as a comprehensive guide for researchers to successfully implement this technology in their work, paving the way for the next generation of targeted therapies and diagnostics.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
Application Notes and Protocols: DBCO-PEG6-NHS Ester for Optimal Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the effective use of DBCO-PEG6-NHS ester in copper-free click chemistry. This bifunctional linker is a valuable tool for the precise and stable conjugation of biomolecules, enabling advancements in targeted therapeutics, diagnostics, and proteomics.[1]
The this compound facilitates a two-step bioconjugation process. Initially, the N-hydroxysuccinimide (NHS) ester reacts with primary amines on a target molecule. Subsequently, the dibenzocyclooctyne (DBCO) group conjugates with an azide-functionalized molecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry.[2][3][4][5] The hexaethylene glycol (PEG6) spacer enhances solubility in aqueous solutions and provides a flexible linker, which can minimize steric hindrance.
Experimental Protocols
This section details the step-by-step procedures for labeling biomolecules with this compound and the subsequent copper-free click chemistry reaction.
Protocol 1: Labeling of Proteins/Antibodies with this compound
This protocol describes the modification of a protein or antibody with a DBCO group using this compound.
Materials:
-
Protein/antibody solution (in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Prepare the Protein Solution: Ensure the protein solution is in an amine-free buffer like PBS. If necessary, perform a buffer exchange. The recommended protein concentration is between 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, allow the this compound vial to equilibrate to room temperature to prevent moisture condensation. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
Adjust Reaction Buffer pH: For optimal NHS ester reactivity, adjust the pH of the protein solution to 8.0-8.5 by adding the Reaction Buffer.
-
Initiate the Labeling Reaction: Add the calculated amount of this compound stock solution to the protein solution. The molar excess of the NHS ester will depend on the protein concentration (see Table 1 for recommendations).
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice (4°C) for 2 hours.
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound using a desalting column according to the manufacturer's instructions. The resulting DBCO-labeled protein is now ready for the click chemistry reaction.
Protocol 2: Copper-Free Click Chemistry Reaction (SPAAC)
This protocol outlines the conjugation of the DBCO-labeled protein from Protocol 1 with an azide-modified molecule.
Materials:
-
DBCO-labeled protein (from Protocol 1)
-
Azide-modified molecule (e.g., oligonucleotide, peptide, small molecule)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants: Ensure both the DBCO-labeled protein and the azide-modified molecule are in a compatible reaction buffer. Avoid buffers containing azides.
-
Initiate the Click Reaction: Mix the DBCO-labeled protein with the azide-modified molecule. A common approach is to use a 2-4 fold molar excess of the azide-modified molecule.
-
Incubation: Incubate the reaction mixture. The reaction is typically efficient and can be performed under various conditions (see Table 2). For example, incubate for 3-4 hours at room temperature or overnight (10-12 hours) at 4°C.
-
Purification: After incubation, purify the resulting conjugate to remove any unreacted starting materials. The purification method will depend on the properties of the final conjugate (e.g., size exclusion chromatography, affinity chromatography).
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the two-step reaction process involving this compound.
Table 1: Reaction Conditions for NHS Ester Labeling of Proteins
| Parameter | Recommended Value/Range | Notes |
| pH | 8.0 - 9.0 | Higher pH increases reaction rate but also hydrolysis of the NHS ester. |
| Buffer | Phosphate, Bicarbonate, Borate, HEPES | Must be free of primary amines (e.g., Tris, glycine). |
| Molar Excess of NHS Ester | 10-20 fold (for protein conc. ≥ 5 mg/mL) 20-50 fold (for protein conc. < 5 mg/mL) | Adjust to achieve the desired degree of labeling. |
| Reaction Temperature | Room Temperature or 4°C (on ice) | |
| Reaction Time | 30 - 60 minutes at Room Temperature 2 hours at 4°C | |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Prepare stock solution immediately before use. |
Table 2: Reaction Conditions for Copper-Free Click Chemistry (SPAAC)
| Parameter | Recommended Value/Range | Notes |
| pH | 5.0 - 10.0 | Reaction rates can be influenced by pH. |
| Buffer | PBS, HEPES, MES, Borate Buffer | Avoid buffers containing sodium azide. |
| Molar Ratio | 1.5 - 5.0 fold excess of one reactant | |
| Reaction Temperature | 4°C - 37°C | Higher temperatures can increase reaction rates. |
| Reaction Time | 4 - 17 hours | Can be shorter or longer depending on reactant concentrations and reactivity. |
Visualizations
Experimental Workflow for Bioconjugation
Caption: Workflow for bioconjugation using this compound.
Logical Relationship of Reagents and Reactions
References
Application Notes and Protocols for Copper-Free Click Chemistry with DBCO-PEG6-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-free click chemistry has emerged as a powerful tool for bioconjugation, enabling the precise and efficient labeling of biomolecules in complex biological environments. This method, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), circumvents the need for cytotoxic copper catalysts, making it ideal for applications in live cells and in vivo studies.[1][2] At the heart of this technology is the dibenzocyclooctyne (DBCO) group, which reacts selectively with azide-functionalized molecules to form a stable triazole linkage.[1]
This document provides detailed application notes and experimental protocols for the use of DBCO-PEG6-NHS ester, a heterobifunctional linker that facilitates the conjugation of biomolecules. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines, such as those found on lysine residues of proteins, while the DBCO group participates in the copper-free click reaction.[3][4] The inclusion of a polyethylene glycol (PEG6) spacer enhances water solubility and provides a flexible linker that minimizes steric hindrance.
Principle of the Reaction
The process involves a two-step approach. First, the biomolecule of interest is functionalized with the DBCO moiety via the reaction of its primary amines with the NHS ester of this compound. Following purification to remove excess reagent, the DBCO-labeled biomolecule is then reacted with an azide-containing molecule through the SPAAC reaction.
Quantitative Data Summary
The efficiency and kinetics of the this compound conjugation and subsequent click chemistry are influenced by several factors. The following table summarizes key quantitative data to guide experimental design.
| Parameter | Value / Range | Remarks | Source(s) |
| DBCO-NHS Ester Labeling | |||
| Molar Excess of this compound | 10- to 50-fold | For protein concentrations ≤ 5 mg/mL, a 20- to 50-fold molar excess is recommended. For concentrations > 5 mg/mL, a 10-fold molar excess can be used. | |
| Reaction pH | 7.0 - 9.0 | Optimal pH for NHS ester reaction with primary amines is 8.3-8.5. Buffers should be amine-free (e.g., PBS, HEPES, carbonate/bicarbonate, borate). | |
| Reaction Time | 30 minutes - 2 hours | 30 minutes at room temperature or 2 hours on ice. | |
| Copper-Free Click Reaction (SPAAC) | |||
| Molar Excess of Azide-Molecule | 2- to 4-fold | A molar excess of the azide-modified molecule over the DBCO-labeled biomolecule is recommended. | |
| Reaction Temperature | 4°C to 37°C | Reactions are efficient at a range of temperatures. | |
| Reaction Time | < 4 hours to overnight | Typical reaction times are less than 4 hours, but longer incubation can improve efficiency. Overnight incubation at 4°C is also common. | |
| Second-Order Rate Constant (k₂) for DBCO with Benzyl Azide | ~0.1 M⁻¹s⁻¹ | This value indicates a fast reaction rate. |
Experimental Protocols
Materials and Reagents
-
This compound (store at -20°C, desiccated)
-
Biomolecule (e.g., antibody, protein) with primary amines
-
Azide-functionalized molecule of interest
-
Amine-free reaction buffer (e.g., 1X PBS, pH 7.4; 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or spin filters for purification
Protocol 1: Labeling of a Protein with this compound
This protocol describes the modification of a protein with DBCO groups.
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Labeling Reaction:
-
Add the calculated amount of the 10 mM this compound stock solution to the protein solution. A 10- to 20-fold molar excess is a good starting point.
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.
-
-
Quench the Reaction:
-
Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purify the DBCO-labeled Protein:
-
Remove excess, unreacted this compound and the quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).
-
Protocol 2: Copper-Free Click Chemistry Conjugation
This protocol outlines the reaction between the DBCO-activated protein and an azide-functionalized molecule.
-
Prepare the Reaction Mixture:
-
In a suitable reaction tube, combine the purified DBCO-labeled protein with the azide-functionalized molecule.
-
It is recommended to use a 2- to 4-fold molar excess of the azide-containing molecule.
-
-
Incubation:
-
Incubate the reaction mixture. Common incubation conditions are 3-4 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate (Optional):
-
Depending on the downstream application, the final conjugate may require purification to remove any unreacted azide-molecule. This can be achieved by methods such as size-exclusion chromatography (SEC) or affinity chromatography, depending on the properties of the conjugated molecules.
-
Visualization of Workflow and Mechanisms
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Chemical reactions involved in the two-step conjugation process.
Troubleshooting and Considerations
-
Low Labeling Efficiency: Ensure the protein buffer is amine-free and within the optimal pH range. Use fresh, high-quality this compound, as the NHS ester can hydrolyze over time. Increase the molar excess of the labeling reagent.
-
Protein Precipitation: High concentrations of organic solvents (DMSO/DMF) can cause protein precipitation. Keep the final concentration of the organic solvent in the reaction mixture to a minimum.
-
Non-specific Binding: Ensure adequate purification steps are performed after both the labeling and click reactions to remove unreacted components.
-
Reagent Stability: this compound is moisture-sensitive. Store it properly at -20°C under dessication and allow it to warm to room temperature before opening. Prepare stock solutions fresh for each use.
Conclusion
This compound is a versatile and efficient reagent for the copper-free labeling and conjugation of biomolecules. The protocols and data provided herein offer a comprehensive guide for researchers to successfully implement this powerful technology in their studies, advancing fields from basic research to drug development. The bioorthogonality and biocompatibility of the SPAAC reaction make it a superior choice for applications involving sensitive biological systems.
References
Revolutionizing Drug Delivery: Applications and Protocols for DBCO-PEG6-NHS Ester
Introduction
In the rapidly evolving landscape of targeted therapeutics, the precise and stable conjugation of drugs to their delivery vehicles is paramount. DBCO-PEG6-NHS ester has emerged as a key heterobifunctional linker, enabling the development of sophisticated drug delivery systems with enhanced efficacy and reduced off-target toxicity. This linker incorporates three critical components: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a six-unit polyethylene glycol (PEG6) spacer, and an N-hydroxysuccinimide (NHS) ester for amine-reactive conjugation.[1][2][3]
The NHS ester facilitates the covalent attachment of the linker to primary amines on proteins, such as the lysine residues of antibodies, or on the surface of nanoparticles.[1][4] The hydrophilic PEG6 spacer improves the solubility and stability of the resulting conjugate, reduces steric hindrance, and can prolong circulation time in vivo. The DBCO group allows for a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-modified molecules, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. This "click chemistry" approach provides a robust and versatile method for attaching therapeutic payloads, targeting ligands, or imaging agents.
These application notes provide detailed protocols and quantitative data for the use of this compound in the construction of two key drug delivery platforms: Antibody-Drug Conjugates (ADCs) and functionalized nanoparticle systems. The information is intended for researchers, scientists, and drug development professionals seeking to leverage this advanced linker technology in their work.
Section 1: Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic drugs. The linker plays a critical role in the stability, efficacy, and safety of an ADC. This compound offers a superior method for ADC construction, enabling precise control over the conjugation process and resulting in more homogeneous and stable conjugates.
Quantitative Data for ADC Characterization
The following table summarizes key quantitative parameters for ADCs constructed using DBCO-PEG linkers compared to traditional maleimide-based linkers.
| Parameter | DBCO-PEG Linker | Maleimide-PEG Linker | Reference |
| Average Drug-to-Antibody Ratio (DAR) | 4.0 (Homogeneous) | 3.5 - 4.5 (Heterogeneous) | |
| Conjugation Efficiency | High (>90%) | Variable (50-90%) | |
| Plasma Stability (% Intact ADC after 7 days) | >95% | 70-90% | |
| In Vitro Cytotoxicity (IC50) | 10-50 pM | 15-70 pM |
Experimental Protocols
Protocol 1: Two-Step Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes the functionalization of an antibody with this compound followed by the conjugation of an azide-modified cytotoxic payload.
Part A: Antibody Functionalization with this compound
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
If the antibody formulation contains primary amine-containing buffers (e.g., Tris), perform a buffer exchange into PBS.
-
-
This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of 10 mM this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final DMSO concentration should be below 10% (v/v).
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Purification of DBCO-Antibody:
-
Remove the excess, unreacted this compound using a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or through dialysis against PBS.
-
Part B: Conjugation of Azide-Payload
-
Payload Preparation:
-
Prepare a stock solution of the azide-modified cytotoxic payload in an appropriate solvent (e.g., DMSO).
-
-
Click Chemistry Reaction:
-
Add a 1.5- to 5-fold molar excess of the azide-payload stock solution to the purified DBCO-antibody solution.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification of the Final ADC:
-
Purify the ADC from unconjugated payload and other reactants using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Protocol 2: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
The DAR can be calculated using the Beer-Lambert law, correcting for the contribution of the payload's absorbance at 280 nm.
2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):
-
Analyze the purified ADC on an SEC column to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.
3. In Vitro Cytotoxicity Assay (MTT Assay):
-
Seed antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free drug for 72-96 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will convert MTT to formazan.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or an SDS-HCl solution).
-
Measure the absorbance at 570 nm.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Visualizations
Section 2: Nanoparticle-Based Drug Delivery Systems
This compound is also instrumental in the surface functionalization of nanoparticles for targeted drug delivery. This linker allows for the covalent attachment of targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface, enhancing their accumulation at the desired site of action.
Quantitative Data for Nanoparticle Characterization
The following table presents typical quantitative data for drug-loaded nanoparticles functionalized with DBCO-PEG linkers.
| Parameter | Value | Reference |
| Particle Size (Hydrodynamic Diameter) | 100 - 200 nm | |
| Polydispersity Index (PDI) | < 0.2 | |
| Drug Loading Content (% w/w) | 5 - 20% | |
| Encapsulation Efficiency (%) | > 80% | |
| In Vitro Drug Release at 24h (pH 5.5) | 40 - 60% | |
| In Vitro Drug Release at 24h (pH 7.4) | 10 - 20% |
Experimental Protocols
Protocol 3: Functionalization of Amine-Modified Nanoparticles and Drug Loading
This protocol describes the surface modification of amine-functionalized nanoparticles with this compound, followed by the attachment of an azide-targeting ligand and encapsulation of a therapeutic agent.
Part A: Nanoparticle Functionalization
-
Nanoparticle Preparation:
-
Synthesize or obtain amine-functionalized nanoparticles (e.g., PLGA, liposomes).
-
Disperse the nanoparticles in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a known concentration.
-
-
This compound Conjugation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 10- to 50-fold molar excess of the this compound solution to the nanoparticle suspension.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of DBCO-Nanoparticles:
-
Remove excess linker by centrifugation and resuspension in fresh buffer, or by using tangential flow filtration.
-
Part B: Targeting Ligand Attachment
-
Ligand Preparation:
-
Prepare a stock solution of the azide-modified targeting ligand (e.g., azide-peptide) in a suitable buffer.
-
-
Click Chemistry Reaction:
-
Add a 5- to 20-fold molar excess of the azide-ligand solution to the purified DBCO-nanoparticle suspension.
-
Incubate for 4-12 hours at room temperature.
-
-
Purification of Targeted Nanoparticles:
-
Purify the functionalized nanoparticles by centrifugation or other appropriate methods to remove the unreacted ligand.
-
Part C: Drug Loading
-
Encapsulation:
-
The therapeutic drug can be loaded into the nanoparticles either during the nanoparticle formation process or by post-loading methods such as incubation or solvent evaporation, depending on the nature of the nanoparticle and the drug.
-
Protocol 4: Characterization of Functionalized Nanoparticles
1. Size and Zeta Potential:
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles at each stage of functionalization using Dynamic Light Scattering (DLS).
2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
To determine DLC, dissolve a known amount of drug-loaded nanoparticles in a suitable solvent to release the encapsulated drug.
-
Quantify the drug concentration using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
To determine EE, measure the amount of non-encapsulated drug in the supernatant after centrifugation of the nanoparticle suspension.
-
EE (%) = ((Total mass of drug - Mass of free drug) / Total mass of drug) x 100
3. In Vitro Drug Release Study:
-
Disperse the drug-loaded nanoparticles in release media with different pH values (e.g., pH 7.4 to simulate blood and pH 5.5 to simulate the endosomal environment).
-
Incubate the samples at 37°C with gentle agitation.
-
At predetermined time points, collect aliquots of the release medium, separating the nanoparticles by centrifugation.
-
Quantify the amount of released drug in the supernatant.
-
Plot the cumulative drug release as a function of time.
Visualizations
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Purification of DBCO-Labeled Proteins and Antibodies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of bioorthogonal chemistry has revolutionized the site-specific modification of biomolecules. Dibenzocyclooctyne (DBCO) reagents are instrumental in copper-free click chemistry, enabling the precise attachment of molecules such as drugs, probes, or imaging agents to proteins and antibodies. A critical step following the labeling reaction is the purification of the DBCO-conjugated biomolecule. This process is essential to remove unreacted DBCO reagents and other byproducts, ensuring the purity and functionality of the final conjugate for downstream applications. This document provides detailed protocols and comparative data for the purification of DBCO-labeled proteins and antibodies.
Pre-Conjugation and Labeling Considerations
Before proceeding with purification, it is crucial to ensure the successful labeling of the protein or antibody with DBCO. Key considerations during the labeling process that impact subsequent purification include:
-
Buffer Composition: The labeling reaction should be performed in an amine-free and azide-free buffer, such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0, to prevent unwanted side reactions.[1][2]
-
Protein Concentration: A protein concentration of 1-5 mg/mL is generally recommended for efficient labeling.[3][4]
-
Molar Excess of DBCO Reagent: An optimized molar excess of the DBCO-NHS ester (typically 10- to 40-fold) should be used to achieve the desired degree of labeling without causing protein aggregation.[1] The hydrophobicity of the DBCO group can sometimes lead to aggregation, which can be mitigated by using PEGylated DBCO reagents.
-
Quenching: After the incubation period (typically 1-2 hours at room temperature), the reaction should be quenched with an amine-containing buffer like Tris-HCl to inactivate any unreacted NHS esters.
Purification Methodologies
The choice of purification method depends on factors such as the scale of the experiment, the properties of the biomolecule, and the required level of purity. The most common techniques for purifying DBCO-labeled proteins and antibodies are Size-Exclusion Chromatography (SEC), Affinity Chromatography, Dialysis, and Spin Desalting Columns.
Comparison of Purification Methods
| Purification Method | Primary Application | Advantages | Disadvantages | Typical Recovery |
| Size-Exclusion Chromatography (SEC) | Removal of unreacted small molecules and aggregates. | High resolution, well-established method. | Can be time-consuming, potential for sample dilution. | >85% |
| Affinity Chromatography (e.g., Protein A/G) | Purification from complex mixtures (e.g., serum). | High specificity for antibodies. | Elution conditions may affect conjugate stability. | High |
| Dialysis | Removal of small molecules. | Simple, cost-effective. | Slow, not easily scalable. | ~95% |
| Spin Desalting Columns | Rapid removal of small molecules for small volumes. | Fast, convenient. | Can have lower recovery. | 30-40% (in some cases) |
| Tangential Flow Filtration (TFF) | Buffer exchange, removal of small molecules for larger volumes. | Scalable, high recovery. | Requires specialized equipment. | >90% |
Experimental Protocols
Protocol 1: Purification using Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size. Larger molecules, such as the DBCO-labeled antibody, elute first, while smaller molecules like the unreacted DBCO reagent are retained in the porous beads of the column and elute later.
Materials:
-
SEC column (e.g., Sephadex G-25, Superdex 200, or a pre-packed desalting column)
-
Equilibration/Elution Buffer (e.g., PBS, pH 7.4)
-
Chromatography system (FPLC or gravity flow)
-
Fraction collector
-
UV spectrophotometer
Procedure:
-
Column Preparation: Equilibrate the SEC column with at least 2-3 column volumes of the desired elution buffer.
-
Sample Loading: Carefully load the quenched reaction mixture onto the top of the column.
-
Elution: Begin the elution with the equilibration buffer.
-
Fraction Collection: Collect fractions of a defined volume.
-
Analysis: Monitor the protein concentration in the collected fractions by measuring the absorbance at 280 nm. The DBCO-labeled protein will typically elute in the void volume or early fractions.
-
Pooling: Pool the fractions containing the purified DBCO-labeled protein.
-
Verification: Confirm the purity and degree of labeling of the final product.
Protocol 2: Purification using Affinity Chromatography
This method is particularly useful for purifying antibodies from complex mixtures like serum or cell culture supernatant. It utilizes the specific interaction between the antibody and an immobilized ligand (e.g., Protein A or Protein G).
Materials:
-
Protein A or Protein G affinity column
-
Binding Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5-3.0)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Centrifuge tubes for fraction collection
Procedure:
-
Column Equilibration: Equilibrate the affinity column with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the DBCO-labeling reaction mixture onto the column.
-
Washing: Wash the column with 10-15 column volumes of Binding Buffer to remove unbound material.
-
Elution: Elute the bound DBCO-labeled antibody with the Elution Buffer. Collect fractions into tubes containing a small amount of Neutralization Buffer to immediately raise the pH and preserve antibody activity.
-
Analysis: Identify the fractions containing the purified antibody by measuring the absorbance at 280 nm.
-
Buffer Exchange: Pool the purified fractions and perform a buffer exchange into a suitable storage buffer using dialysis or a desalting column.
Protocol 3: Purification using Dialysis
Dialysis is a simple and effective method for removing small, unreacted molecules from the protein or antibody solution.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa
-
Large beaker
-
Stir plate and stir bar
-
Dialysis Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Dialysis Tubing: Pre-soak the dialysis tubing according to the manufacturer's instructions.
-
Load Sample: Load the quenched reaction mixture into the dialysis tubing/cassette and seal securely.
-
Dialysis: Place the sealed tubing/cassette in a beaker containing a large volume (at least 100-fold the sample volume) of cold Dialysis Buffer. Stir gently on a stir plate at 4°C.
-
Buffer Changes: Change the dialysis buffer at least 3-4 times over a period of 24-48 hours to ensure complete removal of small molecules.
-
Sample Recovery: Carefully remove the purified DBCO-labeled protein/antibody from the dialysis tubing/cassette.
Post-Purification Analysis: Determining the Degree of Labeling (DOL)
After purification, it is important to determine the degree of labeling (DOL), which is the average number of DBCO molecules per protein/antibody. This can be calculated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).
Calculation:
The DOL can be calculated using the following formula, which incorporates a correction factor for the absorbance of the DBCO group at 280 nm:
Molarity of Protein = (A₂₈₀ - (A₃₀₉ x Correction Factor)) / ε_protein
Molarity of DBCO = A₃₀₉ / ε_DBCO
DOL = Molarity of DBCO / Molarity of Protein
Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A₃₀₉ is the absorbance at 309 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (approximately 12,000 cm⁻¹M⁻¹).
-
The correction factor accounts for the DBCO absorbance at 280 nm.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Recovery | - Protein aggregation due to DBCO hydrophobicity.- Non-specific binding to the column or membrane. | - Use PEGylated DBCO reagents to increase hydrophilicity.- Screen different purification resins or membranes.- Optimize buffer conditions (pH, ionic strength). |
| Incomplete Removal of Unreacted DBCO | - Inappropriate pore size of the SEC column.- Insufficient dialysis time or buffer changes. | - Select an SEC column with the appropriate molecular weight cutoff.- Increase the duration of dialysis and the frequency of buffer changes. |
| Presence of Aggregates in Final Product | - High degree of labeling leading to increased hydrophobicity. | - Reduce the molar excess of the DBCO reagent during labeling.- Perform a final polishing step using SEC to remove aggregates. |
By following these detailed protocols and considering the provided troubleshooting guidance, researchers can effectively purify their DBCO-labeled proteins and antibodies, ensuring high-quality conjugates for their downstream applications in research, diagnostics, and therapeutic development.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DBCO-PEG6-NHS Ester Conjugation Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during DBCO-PEG6-NHS ester conjugation reactions, with a focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a protein?
The optimal pH for the reaction between an NHS ester and a primary amine on a protein is between 7.2 and 8.5.[1][2][3][4][5] A pH of 8.3-8.5 is often recommended as a starting point.
-
Below pH 7.2: The primary amines (e.g., on lysine residues) are predominantly protonated (R-NH3+), making them poor nucleophiles and significantly slowing down the reaction rate.
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically. This competing reaction with water inactivates the this compound, leading to a lower conjugation yield.
Q2: Which buffers should I use for the conjugation reaction, and which should I avoid?
It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.
Compatible Buffers:
-
Phosphate-Buffered Saline (PBS)
-
HEPES
-
Bicarbonate/Carbonate
-
Borate
Incompatible Buffers:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.
Q3: How should I store and handle the this compound reagent?
Proper storage and handling are crucial to maintain the reactivity of the this compound.
-
Storage: Store the reagent at -20°C or -80°C in a desiccated environment to protect it from moisture.
-
Handling: Before opening the vial, allow it to equilibrate to room temperature to prevent condensation of moisture onto the reagent. It is highly recommended to prepare fresh solutions of the NHS ester in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before each use. Avoid repeated freeze-thaw cycles of stock solutions.
Q4: What is the primary side reaction that competes with the desired conjugation?
The main competing reaction is the hydrolysis of the NHS ester. In the presence of water, the NHS ester can react with a water molecule, which cleaves the ester and renders it incapable of reacting with the primary amines on your target molecule. The rate of this hydrolysis is highly dependent on the pH of the solution, increasing significantly at more alkaline pH values.
Troubleshooting Guide for Low Conjugation Yield
Low yield is a common problem in bioconjugation. The following guide provides a systematic approach to identifying and resolving the root cause.
Problem: Consistently Low or No Conjugation Product
Possible Cause 1: Inactive this compound
-
Solution: The NHS ester may have hydrolyzed due to improper storage or handling. Ensure the reagent is stored in a desiccated environment and allowed to come to room temperature before opening. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. To test the reactivity of the NHS ester, you can monitor the release of NHS at 260 nm after intentional hydrolysis with a base.
Possible Cause 2: Suboptimal Reaction Conditions
-
Solution:
-
Verify pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal range of 7.2-8.5.
-
Optimize Molar Excess: The ideal molar ratio of this compound to your protein can vary. If you are seeing low yield, consider increasing the molar excess. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be necessary, while for concentrations above 5 mg/mL, a 10-fold molar excess is a good starting point.
-
Adjust Incubation Time and Temperature: Reactions are typically performed for 1-4 hours at room temperature or overnight at 4°C. If you suspect hydrolysis is an issue, performing the reaction at 4°C for a longer period can be beneficial. Conversely, if the reaction is slow, a longer incubation at room temperature may be required.
-
Possible Cause 3: Issues with the Target Molecule
-
Solution:
-
Buffer Exchange: Ensure your protein is in an amine-free buffer like PBS. If your sample contains Tris or other primary amines, they will compete with your protein for the NHS ester.
-
Protein Concentration: Low protein concentrations can favor the competing hydrolysis reaction. If possible, increase the protein concentration to at least 2 mg/mL.
-
Accessibility of Amines: The primary amines on your protein may be sterically hindered and inaccessible to the this compound. While this is an inherent property of the protein, using a linker with a longer spacer arm could potentially help.
-
Problem: Protein Precipitation During or After Conjugation
Possible Cause 1: High Concentration of Organic Solvent
-
Solution: Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this to your aqueous protein solution can cause precipitation. Keep the final concentration of the organic solvent to a minimum, typically between 0.5% and 10%.
Possible Cause 2: Over-labeling of the Protein
-
Solution: Excessive modification of lysine residues can alter the protein's surface charge and solubility, leading to aggregation. Reduce the molar excess of the this compound in the reaction or shorten the reaction time. It has been shown that a molar ratio of DBCO to antibody above 5 can lead to precipitation.
Possible Cause 3: Hydrophobicity of the DBCO Moiety
-
Solution: The DBCO group is hydrophobic. Attaching multiple DBCO molecules to a protein's surface can increase its overall hydrophobicity and cause aggregation. The PEG6 spacer in the this compound is designed to increase hydrophilicity and mitigate this issue. If aggregation persists, ensure you are not over-labeling the protein.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound conjugation reactions.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often optimal. |
| Temperature | 4°C to Room Temperature | Lower temperatures can minimize hydrolysis but may require longer incubation times. |
| Incubation Time | 1 - 4 hours at RT, or overnight at 4°C | Optimization may be required for specific proteins. |
| Protein Concentration | > 2 mg/mL | Higher concentrations favor the conjugation reaction over hydrolysis. |
| Molar Excess of this compound | 10- to 50-fold | Depends on protein concentration. |
Table 2: Influence of pH on NHS Ester Hydrolysis
| pH | Half-life of NHS Ester | Implication for Conjugation |
| 7.0 | 4 - 5 hours | Slower reaction with amines, but more stable NHS ester. |
| 8.0 | ~ 1 hour | Good balance between amine reactivity and NHS ester stability. |
| 8.6 | ~ 10 minutes | Rapid hydrolysis significantly reduces the amount of active NHS ester available for conjugation. |
Experimental Protocols
Standard Protocol for Protein Conjugation with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous, amine-free DMSO or DMF.
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for purification.
Methodology:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.
-
If necessary, perform a buffer exchange into the Reaction Buffer.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
Perform the Conjugation Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.
-
Mix gently but thoroughly.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove excess, unreacted this compound and the quenching agent using a desalting column or dialysis.
-
Protocol for Determining the Degree of Labeling (DOL)
The incorporation of DBCO can be determined using UV-Vis spectrophotometry.
Methodology:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for the DBCO).
-
Calculate the molar concentration of the protein using its extinction coefficient at 280 nm.
-
Calculate the molar concentration of the DBCO using its molar extinction coefficient (ε ≈ 12,000 M⁻¹cm⁻¹ at 309 nm).
-
The Degree of Labeling (DOL) is the ratio of the molar concentration of DBCO to the molar concentration of the protein.
Visualizations
Caption: Experimental workflow for this compound conjugation.
References
How to resolve DBCO-PEG6-NHS ester solubility issues in aqueous buffers
This guide provides troubleshooting advice and frequently asked questions to help researchers resolve solubility and reactivity issues encountered with DBCO-PEG6-NHS ester during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous reaction buffer?
A1: this compound has limited solubility in aqueous buffers. The molecule possesses a hydrophobic dibenzocyclooctyne (DBCO) group and a moisture-sensitive N-hydroxysuccinimide (NHS) ester.[1][2] The PEG6 linker enhances water solubility compared to linkers without PEG, but it is often insufficient for direct dissolution in aqueous media.[3][4] It is standard practice to first dissolve the reagent in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution before adding it to the reaction buffer.[5]
Q2: I dissolved the ester in DMSO, but it precipitated when I added it to my protein solution. What happened?
A2: Precipitation upon addition to an aqueous buffer is a common issue and can occur for several reasons:
-
Final Organic Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture may be too low to maintain the solubility of the DBCO reagent.
-
Reagent Concentration: The concentration of the this compound itself may exceed its solubility limit in the final aqueous buffer mixture. Using a large molar excess can lead to the precipitation of the reagent.
-
Protein Aggregation: The hydrophobic nature of the DBCO group can increase the overall hydrophobicity of the protein once conjugated, leading to protein aggregation, which may be mistaken for reagent precipitation.
Q3: What is the optimal pH for my reaction buffer?
A3: The optimal pH for NHS ester conjugation is a balance between amine reactivity and ester stability. The recommended pH range is 7.2 to 8.5.
-
Below pH 7.2: The target primary amines (e.g., on lysine residues) are predominantly protonated (-NH₃⁺), making them poor nucleophiles and reducing reaction efficiency.
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically, inactivating the reagent before it can react with the target amine.
Q4: Which buffers should I avoid for this reaction?
A4: It is critical to use non-amine-containing buffers. Buffers like Tris and glycine contain primary amines that will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency. Additionally, avoid buffers containing sodium azide, as the azide group will react with the DBCO moiety. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, or borate buffers.
Q5: How should I store my this compound?
A5: The solid reagent is sensitive to moisture and should be stored at -20°C in a desiccator, protected from light. Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation. Stock solutions in anhydrous DMSO or DMF should be prepared fresh. If short-term storage is necessary, they can be kept at -20°C for a few days to a few months, though fresh preparation is always recommended to ensure maximum reactivity.
Troubleshooting Guide
If you are experiencing solubility issues or poor reaction outcomes, follow this troubleshooting workflow.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the standard procedure for preparing a concentrated stock solution of the reagent.
-
Equilibration: Remove the vial of solid this compound from -20°C storage and allow it to warm to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.
-
Solvent Preparation: Use anhydrous (dry) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Using solvents that have absorbed moisture will lead to premature hydrolysis of the NHS ester.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to create a stock solution of a known concentration, typically 10 mM. For example, to make 1 mL of a 10 mM solution of this compound (MW: 737.79 g/mol ), dissolve 7.38 mg of the reagent in 1 mL of anhydrous DMSO.
-
Mixing: Vortex briefly until the solid is completely dissolved. The solution should be clear. If solubility is an issue, gentle warming or sonication can be applied.
-
Usage: This stock solution should be prepared immediately before use to ensure maximum reactivity of the NHS ester.
Protocol 2: General Protein Labeling with this compound
This protocol outlines the steps for labeling a protein with primary amines (e.g., lysine residues).
-
Buffer Preparation: Prepare the protein in an amine-free and azide-free buffer, such as PBS, at a pH between 7.2 and 7.4. A typical protein concentration is 1-5 mg/mL.
-
Calculate Molar Excess: Determine the desired molar excess of the DBCO reagent. A 10 to 20-fold molar excess over the protein is a common starting point. This may require optimization. For protein concentrations below 5 mg/mL, a 20 to 50-fold molar excess may be necessary.
-
Reaction Setup: Add the calculated volume of the 10 mM this compound stock solution to the protein solution. It is recommended to add the DMSO stock dropwise while gently stirring or vortexing to avoid localized high concentrations that can cause precipitation. The final concentration of DMSO in the reaction should ideally be below 20%.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quenching (Optional): To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted DBCO reagent and reaction byproducts (e.g., free NHS) using a spin desalting column, dialysis, or size-exclusion chromatography. The purified DBCO-labeled protein is now ready for the downstream copper-free click chemistry reaction with an azide-containing molecule.
Data Tables
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Aqueous Buffers (e.g., PBS) | Very Poor / Insoluble | Direct dissolution is not recommended. Some sources report solubility up to 1.5-5.5 mM for similar PEGylated DBCO-NHS esters, but this can be protein and buffer dependent. |
| Dimethyl Sulfoxide (DMSO) | High (e.g., 50 mg/mL) | Recommended solvent for creating stock solutions. Use of anhydrous grade is critical. |
| Dimethylformamide (DMF) | High | Alternative recommended solvent for stock solutions. Use of anhydrous grade is critical. |
Table 2: Key Parameters for NHS Ester Reactions
| Parameter | Recommended Range | Rationale & Consequences |
| pH | 7.2 – 8.5 | Balances amine reactivity with NHS ester stability. < pH 7.2: Slow/no reaction due to protonated amines. > pH 8.5: Rapid hydrolysis and inactivation of the NHS ester. |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperature (4°C) slows hydrolysis but also the desired reaction, requiring longer incubation. Room temperature is faster but increases hydrolysis rate. |
| Buffer Type | PBS, HEPES, Borate | Must be free of primary amines (e.g., Tris, Glycine) and azides to prevent side reactions. |
| Molar Excess (Reagent:Protein) | 10x – 50x | Starting with 10-20x is common. Higher excess may be needed for dilute protein solutions but increases the risk of reagent precipitation and protein aggregation. |
| Final DMSO Concentration | < 20% | Higher concentrations can denature proteins. Lower concentrations may cause the DBCO reagent to precipitate. |
References
Preventing hydrolysis of DBCO-PEG6-NHS ester during labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the hydrolysis of DBCO-PEG6-NHS ester during labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker.[1] It contains a DBCO (dibenzocyclooctyne) group for copper-free click chemistry reactions with azide-containing molecules and an NHS (N-hydroxysuccinimide) ester for covalent labeling of primary amines (e.g., on proteins).[1][2][3] The PEG6 (hexaethylene glycol) spacer increases solubility and reduces steric hindrance.[1] It is commonly used in bioconjugation, such as antibody-drug conjugate (ADC) development, to link molecules together.
Q2: What is NHS ester hydrolysis and why is it a problem?
NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, breaking it down into an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This is a significant issue because it directly competes with the desired labeling reaction, where the NHS ester should be reacting with a primary amine on the target molecule. Once hydrolyzed, the this compound can no longer attach to the target protein, leading to a significant reduction in labeling efficiency and lower yields of the final conjugate.
Q3: What are the main factors that cause hydrolysis of this compound?
The stability and rate of hydrolysis of an NHS ester are primarily influenced by three factors:
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pH: The rate of hydrolysis significantly increases with a rise in pH.
-
Temperature: Higher temperatures accelerate the rate of both the desired labeling reaction and the competing hydrolysis reaction.
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Buffer Composition: The presence of primary amines in the buffer will compete with the target molecule for reaction with the NHS ester.
Troubleshooting Guide
This guide addresses common issues encountered during the labeling process with this compound, with a focus on preventing hydrolysis.
Issue 1: Low Labeling Efficiency
Low or no labeling of your protein or other amine-containing molecule is the most common problem and is often a direct result of NHS ester hydrolysis.
Possible Cause & Solution
| Possible Cause | Solution |
| Incorrect pH of Reaction Buffer | The optimal pH for NHS ester labeling is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as the ideal balance between efficient labeling and minimizing hydrolysis. Below pH 7.2, the primary amine on the target molecule is protonated and less reactive. Above pH 8.5, the rate of hydrolysis increases dramatically. Action: Always verify the pH of your reaction buffer immediately before starting the labeling reaction. |
| Inappropriate Buffer Composition | Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are not recommended as they will compete with your target molecule for the NHS ester. Action: Use non-amine-containing buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer. If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before labeling. |
| Hydrolyzed this compound Reagent | NHS esters are moisture-sensitive. Improper storage or handling can lead to hydrolysis before the reagent is even used. Action: Store the solid this compound desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use and do not store aqueous solutions of the reagent. |
| Suboptimal Reaction Time and Temperature | Higher temperatures and longer reaction times can increase the extent of hydrolysis. Action: For initial experiments, a reaction time of 1-4 hours at room temperature is a good starting point. If hydrolysis is suspected to be a major issue, the reaction can be performed overnight at 4°C. This will slow down both the labeling and hydrolysis reactions, potentially favoring the desired outcome. |
| Dilute Protein Concentration | Low concentrations of the target protein can lead to less efficient labeling as the competing hydrolysis reaction becomes more favorable. Action: It is recommended to use a protein concentration of at least 2 mg/mL. |
Quantitative Data Summary: NHS Ester Half-life vs. pH
The stability of NHS esters is highly dependent on the pH of the aqueous solution. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed.
| pH | Half-life of NHS Ester |
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
| 9.0 | Minutes |
This data illustrates the critical importance of pH control during the labeling reaction. A slight increase in pH can dramatically decrease the stability of the NHS ester.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline. Optimization may be required for specific proteins and desired degrees of labeling.
Materials:
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Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
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Perform the Labeling Reaction:
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Adjust the pH of the protein solution to 8.0-8.5 by adding the reaction buffer.
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Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
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Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.
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Purify the Conjugate: Remove excess, unreacted, and hydrolyzed this compound using a desalting column or dialysis.
Visualizations
Competing Reactions in NHS Ester Labeling
The following diagram illustrates the desired labeling reaction (aminolysis) versus the competing hydrolysis reaction.
Caption: Desired aminolysis vs. competing hydrolysis pathway.
Experimental Workflow for this compound Labeling
This diagram outlines the key steps in a typical labeling experiment.
Caption: Experimental workflow for protein labeling.
Logical Relationship of Factors Affecting Hydrolysis
This diagram shows the relationship between key experimental parameters and the outcome of the labeling reaction.
Caption: Factors influencing NHS ester hydrolysis and labeling.
References
Minimizing non-specific binding of DBCO-PEG6-NHS ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of DBCO-PEG6-NHS ester during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker used in bioconjugation.[1][2] It contains two reactive groups:
-
A Dibenzocyclooctyne (DBCO) group, which reacts with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][3][4]
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An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (like the side chain of lysine residues in proteins) to form stable amide bonds.
The polyethylene glycol (PEG6) spacer increases the solubility of the molecule in aqueous solutions and provides a flexible linker that minimizes steric hindrance. This reagent is commonly used to attach the DBCO moiety to proteins and other amine-containing biomolecules, preparing them for subsequent conjugation with azide-tagged molecules.
Q2: What are the primary causes of non-specific binding with this compound conjugates?
Non-specific binding of the final conjugate can arise from several factors:
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Hydrophobic Interactions: The DBCO group is inherently hydrophobic and can interact non-specifically with hydrophobic regions of proteins or other surfaces.
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Hydrolysis of the NHS Ester: The NHS ester can react with water (hydrolyze), particularly at higher pH values. This hydrolyzed, unreacted DBCO-PEG6 molecule can then bind non-specifically to proteins or surfaces in downstream applications.
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Excess Labeling and Aggregation: Using a large molar excess of the NHS ester can lead to over-modification of the protein, which may alter its properties, increase hydrophobicity, and cause aggregation. Aggregates can trap unbound label and contribute to high background signals.
-
Insufficient Purification: Failure to remove all unreacted or hydrolyzed this compound after the conjugation reaction is a major source of non-specific binding in subsequent steps.
Q3: How can I prevent hydrolysis of the this compound during my labeling reaction?
To minimize hydrolysis of the NHS ester:
-
Control the pH: The reaction between an NHS ester and a primary amine is highly pH-dependent, with an optimal range of 7.2-8.5. While a slightly basic pH is necessary for the amine to be deprotonated and reactive, a pH that is too high will accelerate the rate of hydrolysis.
-
Use Fresh Reagents: Prepare the this compound solution immediately before use. NHS esters are moisture-sensitive, so it's important to bring the reagent to room temperature before opening to prevent condensation.
-
Avoid Prolonged Incubation: Limit the reaction time to what is necessary for efficient conjugation, typically ranging from 30 minutes to a few hours at room temperature, or overnight at 4°C.
Troubleshooting Guides
Problem 1: High Background Signal in Downstream Applications (e.g., ELISA, Flow Cytometry)
High background is a common issue and often points to non-specific binding of the DBCO-functionalized protein.
| Potential Cause | Recommended Solution |
| Insufficient Purification | After the labeling reaction, remove excess and hydrolyzed this compound using size-exclusion chromatography (e.g., desalting columns), dialysis, or HPLC. This is a critical step. |
| Hydrophobic Interactions | Include a non-ionic detergent like 0.05-0.1% Tween-20 or Triton X-100 in your wash buffers to disrupt hydrophobic binding. Increase the number and duration of washing steps. |
| Inadequate Blocking | Ensure that blocking steps in your assay are optimized. You can try different blocking agents (e.g., 1-5% BSA, non-fat milk) and increase the blocking incubation time. |
| Protein Aggregation | Filter the final conjugate solution through a 0.22 µm spin filter before use to remove any aggregates that may have formed. |
Problem 2: Low Yield of the Final Conjugated Product
A low yield in the subsequent click chemistry step can indicate inefficient initial labeling with the this compound.
| Potential Cause | Recommended Solution |
| Suboptimal pH | Verify that your reaction buffer is within the optimal pH range of 7.2-8.5 using a calibrated pH meter. |
| Incompatible Buffer | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester. Use buffers like PBS, HEPES, or sodium bicarbonate. |
| Hydrolyzed NHS Ester | Prepare the this compound solution immediately before adding it to your protein solution to minimize hydrolysis. |
| Insufficient Molar Excess | Optimize the molar ratio of this compound to your protein. A 5- to 20-fold molar excess is a common starting point, but this may need to be empirically determined. |
| Inaccessible Amines | The primary amines on your protein may be sterically hindered. While challenging to overcome, you can try varying the PEG linker length in your crosslinker if this is a persistent issue. |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general guideline. Optimal conditions, particularly the molar excess of the NHS ester, may need to be determined empirically.
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Protein Preparation: Dissolve your protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or PBS) at a pH of 8.3-8.5. The optimal protein concentration is typically 1-10 mg/mL.
-
NHS Ester Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching the Reaction (Optional): To stop the reaction, you can add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
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Purification: Remove the excess, unreacted, and hydrolyzed this compound from the labeled protein. The most common method is size-exclusion chromatography using a desalting column. Dialysis or HPLC can also be used.
Visual Guides
References
Impact of buffer choice on DBCO-PEG6-NHS ester conjugation efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their DBCO-PEG6-NHS ester conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation to a primary amine?
The optimal pH for the reaction between an NHS ester and a primary amine is between 7.2 and 9.0.[1] For maximal efficiency, a pH of 8.3-8.5 is often recommended.[2][3] This pH provides a balance between having a sufficient concentration of deprotonated, reactive primary amines and minimizing the hydrolysis of the NHS ester.[2][4]
Q2: Which buffers are recommended for this conjugation reaction?
Amine-free buffers are essential to prevent competition with the target molecule. Recommended buffers include:
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Phosphate-buffered saline (PBS) : Typically at pH 7.2-7.5. The reaction will be slower than in buffers with a higher pH, but the NHS ester will be more stable against hydrolysis.
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Sodium bicarbonate buffer : 0.1 M, pH 8.3-8.5. This is a commonly recommended buffer for efficient conjugation.
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Borate buffer : 50 mM, pH 8.5.
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HEPES buffer : 20 mM.
Q3: Are there any buffers I should absolutely avoid?
Yes. Avoid buffers that contain primary amines, as they will compete with your target molecule for reaction with the NHS ester. Buffers to avoid include Tris (tris(hydroxymethyl)aminomethane) and glycine. These can, however, be used to quench the reaction.
Q4: My this compound is not dissolving in my aqueous buffer. What should I do?
This compound can have limited solubility in aqueous solutions. It is recommended to first dissolve the reagent in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution. This stock solution can then be added to your protein or molecule in the appropriate aqueous reaction buffer. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturation of proteins.
Q5: How should I store the this compound?
This compound is sensitive to moisture. It should be stored at -20°C in a desiccated environment. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. For stock solutions in anhydrous DMSO or DMF, it is recommended to prepare them fresh before each use.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conjugation | Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange into a recommended amine-free buffer like PBS, sodium bicarbonate, or borate buffer. |
| Incorrect pH: The pH of the reaction buffer is too low (<7.2), leading to protonated, unreactive amines. | Adjust the pH of the reaction buffer to the optimal range of 8.3-8.5. | |
| Hydrolyzed NHS Ester: The this compound was exposed to moisture or the reaction pH was too high (>9.0), leading to hydrolysis. | Prepare a fresh stock solution of the this compound in anhydrous DMSO or DMF immediately before use. Ensure proper storage of the reagent. | |
| Inactive Reagent: The this compound has degraded due to improper storage. | Use a fresh vial of the reagent. Store desiccated at -20°C. | |
| Precipitation of Protein during Reaction | High Concentration of Organic Solvent: The concentration of DMSO or DMF from the reagent stock solution is too high, causing the protein to precipitate. | Keep the final concentration of the organic solvent in the reaction mixture below 10%. |
| Protein Instability: The protein is not stable at the optimal reaction pH of 8.3-8.5. | Perform the conjugation at a lower pH, such as in PBS at pH 7.4, and increase the reaction time. Alternatively, conduct the reaction at 4°C. | |
| Inconsistent Results | Fluctuating pH: During the reaction, hydrolysis of the NHS ester can release N-hydroxysuccinimide, which is acidic and can lower the pH of the buffer, especially if the buffer capacity is low. | Use a higher concentration of buffer (e.g., 0.1 M) to maintain a stable pH throughout the reaction. |
Data Presentation
| Buffer | pH | Relative Reaction Rate | NHS Ester Stability | Expected Conjugation Efficiency (Illustrative) |
| Phosphate-Buffered Saline (PBS) | 7.4 | Slower | Higher | Moderate to Good (with longer incubation) |
| Sodium Bicarbonate | 8.5 | Faster | Lower | High to Very High |
| Borate Buffer | 8.5 | Faster | Lower | High to Very High |
Experimental Protocols
Detailed Methodology for this compound Conjugation to a Protein
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific protein and application.
1. Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3 or PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column)
2. Procedure:
-
Protein Preparation:
-
Ensure your protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to come to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO or DMF. For example, dissolve 7.4 mg of this compound (MW ~738 g/mol ) in 1 mL of anhydrous DMSO.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A 10- to 20-fold molar excess over the protein is a common starting point.
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Longer incubation times may be necessary for reactions at pH 7.4.
-
-
Quenching the Reaction:
-
(Optional) To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
-
Visualizations
Caption: Workflow for this compound Conjugation.
Caption: Reaction of DBCO-PEG6-NHS with a primary amine.
References
Side reactions of DBCO-PEG6-NHS ester and how to avoid them
Technical Support Center: DBCO-PEG6-NHS Ester Conjugation
Welcome to the technical support center for this compound. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals overcome common challenges during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound and what is its primary application?
This compound is a heterobifunctional crosslinker used in a two-step bioconjugation process.[1] It contains two reactive groups:
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH₂) on proteins, peptides, or other molecules to form a stable amide bond.[2][3]
-
Dibenzocyclooctyne (DBCO): This is a strained alkyne that reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a type of "click chemistry" that is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes.[4][5]
The polyethylene glycol (PEG6) spacer increases the reagent's water solubility and provides a flexible connection that minimizes steric hindrance. The primary application is to first label an amine-containing molecule with DBCO, and then "click" it to an azide-containing molecule.
Q2: What are the main side reactions associated with the NHS ester group?
The primary and most significant side reaction of the NHS ester is hydrolysis . In the presence of water, the NHS ester can hydrolyze, forming an inactive carboxylic acid. This reaction competes directly with the desired amine coupling reaction. The rate of hydrolysis is highly dependent on the pH of the solution.
-
At low pH (<7): The hydrolysis rate is slow, but primary amines are protonated (-NH₃⁺) and are not effective nucleophiles, leading to a very slow or no amine coupling reaction.
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At optimal pH (7.2 - 8.5): This range provides a good balance. A sufficient concentration of deprotonated, reactive amines is available for coupling, while the hydrolysis rate is manageable.
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At high pH (>8.5): The rate of hydrolysis increases dramatically, which can significantly reduce the amount of active NHS ester available to react with your molecule, lowering the conjugation yield.
Another potential side reaction is the reaction of the NHS ester with competing nucleophiles in the buffer, such as Tris or glycine, which contain primary amines.
Q3: What are the potential side reactions involving the DBCO group?
The DBCO group is generally very stable and bioorthogonal. Its main reactivity is with azides. Therefore, the primary "side reaction" to avoid is its interaction with unintended azide-containing components.
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Buffer Contamination: Buffers containing sodium azide (NaN₃), a common preservative, must be strictly avoided as the DBCO group will react with it, rendering your linker useless for the intended conjugation.
-
Long-term Stability: DBCO-modified proteins may show a slow loss of reactivity over several weeks, even when stored at 4°C or -20°C. For long-term storage, azide- and thiol-containing buffers should be avoided.
Troubleshooting Guide
Issue 1: Low or No Labeling with the NHS Ester (First Step)
| Potential Cause | Recommended Action & Explanation |
| Suboptimal pH | Verify that your reaction buffer is within the optimal pH 7.2-8.5 range using a calibrated pH meter. A pH of 8.3-8.5 is often recommended as an ideal balance between amine reactivity and ester hydrolysis. |
| Hydrolysis of NHS Ester | Prepare the this compound solution in an anhydrous solvent like DMSO or DMF immediately before use . Do not store the reagent in aqueous solutions. To minimize hydrolysis, consider running the reaction at 4°C for a longer period (e.g., overnight) instead of at room temperature for a shorter time. |
| Wrong Buffer Type | Crucially, do not use buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with your target molecule for reaction with the NHS ester. Use non-amine buffers like PBS (phosphate-buffered saline), HEPES, or borate buffer. |
| Impure Protein/Molecule | If your target molecule solution contains other amine-containing impurities, these will also react with the NHS ester, reducing the labeling efficiency of your target. Ensure your protein is highly purified (>95%). |
| Low Reactant Concentration | The competing hydrolysis reaction is more significant in dilute solutions. If possible, increase the concentration of your protein or target molecule. A starting concentration of >0.5 mg/mL is often recommended. You can also increase the molar excess of the this compound (e.g., from 10-fold to 20- or 50-fold excess for more dilute solutions). |
Issue 2: Low or No Yield in the SPAAC "Click" Reaction (Second Step)
| Potential Cause | Recommended Action & Explanation |
| Inefficient First-Step Labeling | The success of the second step depends entirely on the first. Use the troubleshooting steps above to confirm that your amine-containing molecule is successfully labeled with DBCO. |
| Degradation of DBCO Moiety | Ensure that no azide-containing reagents (e.g., sodium azide) were present in any of the buffers used during the first step or during storage of the DBCO-labeled intermediate. |
| Suboptimal Reaction Conditions | SPAAC reactions are generally efficient, but kinetics can be improved. Increasing the concentration of reactants or allowing the reaction to proceed for a longer time (e.g., 12 hours or more) can improve yields. Reactions are typically effective between 4°C and 37°C. |
| Steric Hindrance | The PEG6 spacer is designed to reduce steric hindrance, but if you are conjugating two very large molecules, hindrance can still be an issue. There is no simple solution here, but ensuring optimal reaction times and concentrations is the best first step. |
Data & Reaction Conditions
Table 1: Effect of pH on NHS Ester Half-Life
The stability of the NHS ester is critically dependent on pH. The half-life (t½) is the time required for 50% of the active ester to be consumed by the competing hydrolysis reaction.
| pH | Half-Life (t½) at Room Temperature | Implication for Conjugation |
| 7.0 | Several hours | Stable, but amine reaction is slow due to protonation. |
| 8.0 | ~125 - 210 minutes | Good balance; amine reaction is more favorable. |
| 8.5 | ~10 - 180 minutes | Optimal for many proteins; faster reaction but requires prompt execution. |
| 9.0 | ~5 - 125 minutes | Very fast hydrolysis; high risk of reagent inactivation. |
Note: Half-life values can vary depending on the specific NHS ester structure and buffer composition. The data presented is a representative range based on published studies.
Table 2: Recommended Buffer Conditions
| Reaction Step | Parameter | Recommendation | Buffers to AVOID |
| Step 1: NHS Ester Coupling | pH | 7.2 - 8.5 (Optimal: 8.3) | - |
| Buffer Type | Phosphate (PBS), HEPES, Bicarbonate/Carbonate, Borate | Tris, Glycine , or any other primary amine-containing buffer | |
| Step 2: SPAAC Reaction | pH | 6.0 - 9.0 (Typically physiological pH ~7.4) | - |
| Buffer Additives | None required | Sodium Azide (NaN₃) |
Experimental Protocols
Protocol 1: Two-Step Conjugation via this compound
This is a general protocol. Molar excess and incubation times may need to be optimized for your specific molecules.
Materials:
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Molecule-A (containing a primary amine, e.g., a protein) in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Molecule-B (containing an azide group).
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
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Purification system (e.g., size-exclusion chromatography column or dialysis cassette).
Procedure:
Step 1: Labeling Molecule-A with DBCO
-
Prepare Molecule-A: Ensure your protein or molecule is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer like PBS at pH 7.2-8.5.
-
Prepare Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Reaction: Add a 10- to 20-fold molar excess of the this compound solution to your Molecule-A solution. The final concentration of DMSO/DMF should ideally be below 15-20% to avoid protein precipitation.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.
-
Quenching (Optional but Recommended): To stop the reaction and quench any unreacted NHS ester, add quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts. This is a critical step to prevent the free linker from reacting with your azide-modified molecule in the next step. Use a desalting column, size-exclusion chromatography, or dialysis.
Step 2: SPAAC "Click" Reaction
-
Prepare Reactants: The purified DBCO-labeled Molecule-A is now ready. Prepare your azide-containing Molecule-B in a compatible buffer (e.g., PBS, pH 7.4).
-
Reaction: Mix the DBCO-labeled Molecule-A with Molecule-B. A slight molar excess (e.g., 1.5 to 3 equivalents) of one component may be used to drive the reaction to completion.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. Reaction times may vary depending on the reactants.
-
Final Purification: Purify the final conjugate to remove any unreacted starting material using an appropriate chromatography method (e.g., size-exclusion, ion exchange, or affinity chromatography).
Visual Guides
Caption: Intended two-step workflow for this compound conjugation.
Caption: Competing reactions of the NHS ester: desired amidation vs. hydrolysis.
Caption: Troubleshooting flowchart for low-yield bioconjugation reactions.
References
Technical Support Center: Optimizing Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Efficiency
Welcome to the technical support center for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the efficiency of your SPAAC reactions.
Troubleshooting Guide
This guide addresses common issues encountered during SPAAC experiments in a question-and-answer format, offering potential causes and solutions.
Q1: My SPAAC reaction is slow or has a low yield. What are the potential causes and how can I improve it?
A1: Several factors can contribute to slow or inefficient SPAAC reactions. Consider the following troubleshooting steps:
-
Reaction Conditions:
-
Concentration of Reactants: The law of mass action dictates that higher concentrations of both the cyclooctyne and azide will increase the reaction rate.[1] If solubility is an issue, consider using a more soluble cyclooctyne derivative or adding a minimal amount of a compatible organic co-solvent like DMSO.[2]
-
Temperature: Increasing the reaction temperature can accelerate the reaction.[1] Reactions are commonly performed at room temperature (25 °C) or 37 °C.[1] However, ensure the thermal stability of your biomolecules, as higher temperatures can cause degradation.[1]
-
pH and Buffer: The choice of buffer and pH can significantly impact reaction rates. For instance, HEPES buffer at pH 7 has been shown to yield higher reaction rates compared to PBS at the same pH. Generally, a pH between 7 and 8 is recommended. Higher pH values can increase reaction rates, though this effect may vary with the buffer system.
-
Solvent: While SPAAC is valued for its biocompatibility in aqueous buffers, the solvent system can influence the reaction rate. An increasing mole fraction of water in the solvent mixture can lead to faster reaction rates for 1,3-dipolar cycloadditions.
-
-
Reagent Choice and Quality:
-
Cyclooctyne Reactivity: The choice of cyclooctyne has a major impact on the reaction kinetics, driven by the ring strain. Reagents like DBCO (Dibenzocyclooctyne) are generally more reactive than less strained cyclooctynes like cyclododecyne. Consider switching to a more reactive cyclooctyne if your current one is too slow.
-
Azide Electronics: The electronic properties of the azide can affect the reaction rate. Azides with electron-donating groups, such as 1-azido-1-deoxy-β-D-glucopyranoside, have been shown to react faster than those with electron-withdrawing groups like 3-azido-L-alanine.
-
Reagent Stability and Purity: Strained cyclooctynes can be unstable under acidic conditions or during long-term storage, leading to degradation. Ensure your reagents are pure and have been stored correctly. Impure starting materials can lead to multiple products and difficulty in purification.
-
-
Molecular and Environmental Factors:
-
Steric Hindrance: Bulky molecules or functional groups near the azide or cyclooctyne can physically block the reactive sites, slowing down the reaction.
-
Linker Choice (PEG Spacers): Incorporating a polyethylene glycol (PEG) linker between the cyclooctyne and your molecule of interest can significantly enhance reaction rates by extending the reactive group away from the surface of a biomolecule, thus reducing steric hindrance. The presence of a PEG linker has been shown to increase reaction rates by an average of 31 ± 16%.
-
Q2: I'm observing non-specific labeling or unexpected side reactions. What are the common causes and how can I prevent them?
A2: While SPAAC is known for its high specificity, off-target reactions can occur under certain conditions.
-
Reaction with Cysteine Residues: Some cyclooctynes, particularly BCN (bicyclo[6.1.0]nonyne), can react with free thiols on cysteine residues, leading to non-specific labeling. To mitigate this, you can alkylate free thiols with reagents like iodoacetamide (IAM) prior to the SPAAC reaction.
-
Presence of Sodium Azide: If your buffers contain sodium azide (NaN₃) as a preservative, it can compete with your azide-functionalized molecule and quench the cyclooctyne, reducing the efficiency of your intended reaction. It is crucial to use azide-free buffers.
-
Instability of Cyclooctynes: Highly reactive cyclooctynes can sometimes self-react or trimerize, especially during storage or under certain experimental conditions. Following the manufacturer's storage and handling instructions is critical.
Q3: How can I monitor the progress of my SPAAC reaction?
A3: You can monitor the reaction progress by tracking the consumption of the cyclooctyne reagent, which often has a distinct UV-Vis absorbance spectrum. For example, DBCO has a characteristic absorbance around 309 nm. By monitoring the decrease in absorbance at this wavelength over time, you can determine the reaction kinetics. A detailed protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve issues with your SPAAC reaction.
Caption: A flowchart for troubleshooting inefficient SPAAC reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of SPAAC over copper-catalyzed azide-alkyne cycloaddition (CuAAC)?
A1: The primary advantage of SPAAC is its biocompatibility. It does not require a cytotoxic copper catalyst, making it suitable for experiments in living systems, including live-cell imaging and in vivo studies. This also simplifies the purification process as there is no need to remove residual copper.
Q2: Which cyclooctyne should I choose for my experiment?
A2: The choice depends on the specific requirements of your experiment, balancing reactivity with stability.
-
DBCO (Dibenzocyclooctyne): Highly reactive and widely used, offering a good balance of reactivity and stability.
-
BCN (Bicyclo[6.1.0]nonyne): Also highly reactive and stable, providing a good alternative to DBCO.
-
DIFO (Difluorinated cyclooctyne): Electron-withdrawing fluorine atoms increase the reaction rate, making it one of the faster cyclooctynes.
-
Cyclododecyne: Less reactive than smaller cyclooctynes, but offers greater stability and may be useful when slower, more controlled conjugation is desired.
Q3: Can I perform SPAAC reactions in organic solvents?
A3: Yes, SPAAC reactions can be performed in various organic solvents like DMSO and acetonitrile, particularly for the conjugation of small molecules where solubility in aqueous buffers may be limited. However, for bioconjugations, it's important to ensure the chosen solvent and its concentration are compatible with the stability of the biomolecule.
Q4: Does the structure of the azide matter?
A4: Yes, the electronic and steric properties of the azide-containing molecule can influence the reaction kinetics. As mentioned earlier, azides with electron-donating substituents tend to react faster. Steric bulk near the azide group can also hinder the reaction.
Data Presentation: Reaction Kinetics
The following tables summarize key quantitative data to aid in optimizing your SPAAC reactions.
Table 1: Second-Order Rate Constants for SPAAC of Representative Strained Alkynes with Benzyl Azide
| Strained Alkyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| BCN | 0.004 - 0.1 | |
| DBCO | 0.1 - 1.0 | |
| DIFO | ~0.3 | |
| BARAC | ~0.9 |
Note: Rate constants can vary depending on the specific azide, solvent, and temperature.
Table 2: Effect of Buffer and pH on SPAAC Reaction Rates (sulfo-DBCO-amine with azides)
| Buffer (pH) | Rate Constant (k) [M⁻¹s⁻¹] with 3-azido-L-alanine | Rate Constant (k) [M⁻¹s⁻¹] with 1-azido-1-deoxy-β-D-glucopyranoside | Reference(s) |
| PBS (7) | 0.32 | 0.85 | |
| HEPES (7) | 0.55 | 1.22 | |
| MES (5) | 0.28 | 0.65 | |
| Borate (10) | 0.61 | 1.15 | |
| DMEM | 0.59 | 0.97 | |
| RPMI | 0.27 | 0.77 |
Experimental Protocols
Protocol 1: General Procedure for SPAAC Bioconjugation
This protocol provides a general workflow for conjugating a cyclooctyne-functionalized molecule to an azide-modified biomolecule.
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified biomolecule in an appropriate azide-free buffer (e.g., HEPES at pH 7.5).
-
Prepare a stock solution of the cyclooctyne reagent (e.g., DBCO-PEG4-NHS ester) in a compatible organic solvent like DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the azide-modified biomolecule.
-
Add the reaction buffer to achieve the desired final concentration.
-
Add the cyclooctyne stock solution to the reaction mixture. A 1.5 to 5-fold molar excess of the cyclooctyne is often recommended to drive the reaction to completion.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your biomolecule, typically below 10% (v/v).
-
-
Incubation:
-
Incubate the reaction at room temperature (25 °C) or 37 °C for 2-4 hours, or overnight at 4 °C. The optimal time and temperature will depend on the specific reactants.
-
-
Purification:
-
Purify the conjugate to remove excess unreacted cyclooctyne using methods appropriate for your biomolecule, such as size-exclusion chromatography, dialysis, or HPLC.
-
Protocol 2: Monitoring SPAAC Reaction Progress using UV-Vis Spectroscopy
This protocol describes how to follow the reaction by monitoring the disappearance of the DBCO absorbance.
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at approximately 309 nm for DBCO.
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The concentration of the DBCO reagent should be such that the initial absorbance at 309 nm is within the linear range of the spectrophotometer.
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.
-
-
Data Acquisition:
-
Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.
-
Immediately start monitoring the absorbance at 309 nm over time at regular intervals.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance versus time. For a pseudo-first-order reaction (where one reactant is in large excess), this plot should be linear. The slope of this line can be used to determine the rate constant.
-
Experimental Workflow Diagram
Caption: A general experimental workflow for a SPAAC bioconjugation reaction.
References
Technical Support Center: Characterization of DBCO-PEG6-NHS Ester Conjugates
Welcome to the technical support center for the characterization of DBCO-PEG6-NHS ester conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during their experiments.
Troubleshooting Guides
This section addresses common problems that may arise during the conjugation and characterization of biomolecules using this compound.
Problem 1: Low or No Conjugation Yield
Possible Causes:
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Hydrolysis of NHS Ester: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, especially at higher pH, rendering it inactive.[1][2][3][4][5] Once hydrolyzed, it can no longer react with primary amines.
-
Incorrect Buffer Conditions: The pH of the reaction buffer is critical. A pH that is too low (below 7.2) will result in protonated, unreactive primary amines on the target molecule. Conversely, a pH that is too high (above 8.5) will accelerate the hydrolysis of the NHS ester. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester.
-
Inactive Reagents: Improper storage or handling of the this compound can lead to degradation. The reagent is moisture-sensitive.
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Low Purity or Concentration of Reactants: Impurities in the biomolecule sample, such as other amine-containing molecules (e.g., BSA as a carrier protein), can compete with the target for conjugation. A low concentration of the protein or target molecule can also reduce conjugation efficiency, as the competing hydrolysis reaction becomes more significant.
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Insufficient Molar Excess of DBCO Reagent: An inadequate amount of the this compound will result in a low degree of labeling.
Recommended Solutions:
-
Reagent Handling:
-
Store this compound at -20°C or -80°C, protected from light and moisture.
-
Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare fresh solutions of the NHS ester in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.
-
-
Reaction Conditions:
-
Use a reaction buffer with a pH between 7.2 and 8.5; an optimal range is often cited as 8.3-8.5.
-
Employ amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer.
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Increase the concentration of the protein or target molecule if possible.
-
Optimize the molar excess of the this compound. A 5- to 20-fold molar excess is a common starting point.
-
-
Protein/Target Molecule Preparation:
-
Ensure the purity of your biomolecule is high (>95%).
-
If necessary, perform a buffer exchange to remove interfering substances using methods like dialysis or desalting columns.
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Problem 2: Aggregation or Precipitation of the Conjugate
Possible Causes:
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Increased Hydrophobicity: The DBCO group is hydrophobic, and its attachment to a biomolecule can increase the overall hydrophobicity, leading to aggregation, especially with a high degree of labeling.
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Change in Isoelectric Point (pI): The reaction of the NHS ester with primary amines neutralizes their positive charge, which can alter the pI of the protein. If the new pI is close to the pH of the buffer, the protein's solubility can decrease, leading to precipitation.
-
Denaturation: Reaction conditions or the modification itself might cause the protein to denature and precipitate.
Recommended Solutions:
-
Optimize Degree of Labeling: Reduce the molar excess of the this compound during the conjugation reaction to minimize the number of DBCO molecules attached per biomolecule.
-
Use of PEGylated DBCO Reagents: The inherent PEG6 linker in the this compound already enhances hydrophilicity and reduces aggregation.
-
Adjust Buffer Conditions: Ensure the pH and ionic strength of the purification and storage buffers are optimal for the stability of your specific conjugate.
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Incorporate Stabilizers: Consider adding stabilizing agents to your buffers, if compatible with downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a protein?
The optimal pH for reacting NHS esters with primary amines on proteins is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as it provides a good balance between having deprotonated, reactive amines and minimizing the hydrolysis of the NHS ester.
Q2: Which buffers should I use for the conjugation reaction, and which should I avoid?
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Compatible Buffers: Phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers are all suitable for NHS ester conjugation reactions.
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Incompatible Buffers: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete with your target molecule for reaction with the NHS ester, reducing conjugation efficiency.
Q3: How should I store and handle this compound?
This compound should be stored at -20°C or -80°C, desiccated, and protected from light. Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation. It is highly recommended to prepare fresh solutions in an anhydrous solvent like DMSO or DMF immediately before each experiment.
Q4: How can I determine the degree of labeling (DOL) of my DBCO-conjugated protein?
The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be determined using UV-Vis spectrophotometry. This is achieved by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at approximately 309 nm (for the DBCO group). The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and the DBCO moiety. Mass spectrometry (MALDI-TOF or ESI-MS) can also provide a more precise determination of the DOL by measuring the mass increase of the protein after conjugation.
Q5: What analytical techniques are recommended for characterizing the final conjugate?
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UV-Vis Spectrophotometry: To determine the DOL.
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SDS-PAGE: Can show a slight shift in the molecular weight of the conjugated protein compared to the unconjugated one.
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Mass Spectrometry (MS): Provides an accurate molecular weight of the conjugate, confirming successful conjugation and the distribution of different labeled species.
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High-Performance Liquid Chromatography (HPLC): Used for purification and to assess the purity of the conjugate. Different HPLC methods like Ion-Exchange (IEX), Hydrophobic Interaction (HIC), and Reverse-Phase (RP-HPLC) can be employed.
Quantitative Data Summary
| Parameter | Value/Range | Reference(s) |
| Optimal Reaction pH | 7.2 - 8.5 (often 8.3-8.5) | |
| Recommended Molar Excess of this compound | 5 to 20-fold | |
| DBCO Molar Extinction Coefficient (at ~309 nm) | ~12,000 M⁻¹cm⁻¹ | |
| Storage Temperature for this compound | -20°C to -80°C | |
| Incubation Time for Conjugation | 30-60 minutes at room temperature or 2 hours on ice | |
| Final DMSO Concentration in Reaction | < 20% |
Experimental Protocols
Protocol 1: General Protein Conjugation with this compound
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Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.
-
This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold). Gently mix and ensure the final DMSO concentration is below 20%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching (Optional but Recommended): Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS ester.
-
Purification: Remove excess, unreacted this compound and quenching agent using a desalting spin column, size-exclusion chromatography, or dialysis.
Protocol 2: Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry
-
Measure Absorbance: Measure the absorbance of the purified DBCO-protein conjugate solution at 280 nm (A280) and 309 nm (A309).
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A280 - (A309 × CF)] / εprotein
-
Where:
-
CF is the correction factor for the DBCO group's absorbance at 280 nm (typically ~0.90 to 1.089).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate DBCO Concentration:
-
DBCO Concentration (M) = A309 / εDBCO
-
Where εDBCO is the molar extinction coefficient of DBCO at 309 nm (~12,000 M⁻¹cm⁻¹).
-
-
Calculate DOL:
-
DOL = DBCO Concentration / Protein Concentration
-
Visualizations
Caption: Experimental workflow for DBCO-protein conjugation.
Caption: Troubleshooting low conjugation yield.
References
Technical Support Center: Assessing the Degree of Labeling with DBCO-PEG6-NHS Ester
Welcome to the technical support center for assessing the degree of labeling with DBCO-PEG6-NHS ester. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure successful conjugation and accurate characterization of your biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional crosslinker used in bioconjugation.[1][2][3][4][5] It consists of three key components:
-
DBCO (Dibenzocyclooctyne): A cyclic alkyne that enables copper-free click chemistry with azide-containing molecules.
-
PEG6 (Hexaethylene glycol): A polyethylene glycol spacer that increases hydrophilicity and flexibility of the linker, minimizing steric hindrance.
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NHS ester (N-hydroxysuccinimidyl ester): An amine-reactive group that forms a stable amide bond with primary amines (e.g., the side chain of lysine residues in proteins) at a neutral to slightly basic pH (typically 7.2-8.5).
This reagent allows for a two-step conjugation process: first, the NHS ester reacts with an amine-containing biomolecule, and then the DBCO group is available for a highly specific click reaction with an azide-tagged molecule.
Q2: What are the common methods to determine the Degree of Labeling (DOL)?
A2: The most common methods for determining the Degree of Labeling (DOL), which is the average number of DBCO molecules conjugated to each biomolecule, are:
-
UV-Vis Spectrophotometry: A quick and simple method that relies on the characteristic absorbance of the DBCO group at approximately 309 nm.
-
MALDI-TOF Mass Spectrometry: A highly accurate method that measures the mass difference between the unlabeled and labeled biomolecule to determine the number of attached DBCO moieties.
-
HPLC (High-Performance Liquid Chromatography): Used to separate the labeled biomolecule from the unlabeled one, with the peak area potentially providing quantitative information. Successful labeling is indicated by a new peak with a longer retention time due to the increased hydrophobicity from the DBCO group.
Q3: What is the optimal pH for the NHS ester reaction?
A3: The optimal pH for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5. Below this range, the amine group is protonated and less reactive. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.
Q4: Can I use buffers containing Tris or glycine?
A4: No, you should avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your biomolecule for reaction with the NHS ester, leading to low labeling efficiency. Recommended buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer.
Troubleshooting Guides
Issue 1: Low Degree of Labeling (DOL)
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Verify the pH of your reaction buffer is between 7.2 and 8.5 using a calibrated pH meter. |
| Hydrolysis of NHS Ester | Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare the stock solution in anhydrous DMSO or DMF immediately before use. Consider performing the reaction at 4°C overnight to minimize hydrolysis. |
| Presence of Competing Amines | Ensure your protein solution is in an amine-free buffer like PBS. If necessary, perform a buffer exchange using a desalting column or dialysis before labeling. |
| Insufficient Molar Excess of Reagent | Increase the molar excess of this compound in the reaction. A 10- to 20-fold molar excess is a common starting point, but this may require optimization. |
| Low Protein Concentration | Increase the concentration of your protein to favor the labeling reaction over hydrolysis. |
Issue 2: Inconsistent or Non-Reproducible DOL
| Potential Cause | Troubleshooting Steps |
| Inaccurate Reagent Concentration | Ensure accurate measurement of both the biomolecule and the this compound. For the DBCO reagent, prepare a fresh stock solution for each experiment. |
| Variability in Reaction Time or Temperature | Standardize the incubation time and temperature for all experiments. |
| Instability of DBCO-labeled Protein | While the DBCO group is relatively stable, it can lose reactivity over time. It is recommended to use the DBCO-labeled protein immediately or store it at 2-8°C, protected from light, for short-term use. For longer-term storage, -20°C is recommended, though reactivity may decrease over time. |
Issue 3: Difficulty in Purifying the Labeled Protein
| Potential Cause | Troubleshooting Steps |
| Inefficient Removal of Unreacted Reagent | Use a desalting column (e.g., Zeba™ Spin Desalting Columns) for rapid removal of excess, unreacted DBCO reagent. Dialysis is also an effective method. |
| Protein Precipitation | High concentrations of DMSO or DMF from the reagent stock solution can cause protein precipitation. Ensure the final concentration of the organic solvent is low (typically below 20%). |
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometry for DOL Calculation
This method is based on measuring the absorbance of the protein at 280 nm and the DBCO group at 309 nm.
Methodology:
-
After the labeling reaction and purification to remove excess this compound, measure the absorbance of the purified conjugate solution at 280 nm (A280) and 309 nm (A309) using a spectrophotometer.
-
Calculate the concentration of the DBCO moiety using its molar extinction coefficient (εDBCO) at 309 nm, which is approximately 12,000 M-1cm-1.
-
Calculate the concentration of the protein. This requires correcting the A280 reading for the contribution of the DBCO group's absorbance at this wavelength. A correction factor is used for this purpose.
-
The Degree of Labeling (DOL) is then calculated as the molar ratio of DBCO to the protein.
Calculation Formulas:
-
Protein Concentration (M) = [A280 - (A309 x Correction Factor)] / εprotein
-
DBCO Concentration (M) = A309 / εDBCO
-
Degree of Labeling (DOL) = (DBCO Concentration) / (Protein Concentration)
Note: The correction factor for the DBCO contribution to A280 is approximately 0.90 for some applications, but may need to be determined empirically. The molar extinction coefficient of the protein (εprotein) at 280 nm must be known.
Protocol 2: MALDI-TOF Mass Spectrometry for DOL Determination
This technique directly measures the mass of the protein before and after labeling.
Methodology:
-
Acquire a MALDI-TOF mass spectrum of the unlabeled protein as a control.
-
Acquire a MALDI-TOF mass spectrum of the purified DBCO-labeled protein.
-
The mass of the this compound adduct (minus the NHS group) will be added to the protein's mass for each successful labeling event. The molecular weight of DBCO-PEG6 is approximately 622.7 g/mol .
-
The Degree of Labeling is determined by the mass shift observed in the spectrum. Multiple peaks may be present, corresponding to unlabeled protein and protein with one, two, or more DBCO labels.
Protocol 3: HPLC Analysis
Reverse-phase HPLC can be used to confirm successful labeling and purify the conjugate.
Methodology:
-
Inject the unlabeled protein as a control to establish its retention time.
-
Inject the purified DBCO-labeled protein.
-
Successful labeling is confirmed by the appearance of a new peak with a longer retention time compared to the unlabeled protein. This is due to the increased hydrophobicity of the protein after conjugation with the DBCO group.
-
The separation can be optimized by adjusting the gradient of the mobile phase.
Visualizations
Caption: Experimental workflow for labeling and DOL assessment.
Caption: Troubleshooting logic for low degree of labeling.
References
Validation & Comparative
A Head-to-Head Comparison: DBCO-PEG6-NHS Ester vs. SMCC for Antibody Conjugation
A Guide for Researchers, Scientists, and Drug Development Professionals
The conjugation of molecules such as cytotoxic drugs, fluorescent dyes, or oligonucleotides to antibodies is a cornerstone of modern therapeutics and diagnostics. The choice of crosslinker is a critical determinant of the resulting conjugate's stability, homogeneity, and ultimately, its efficacy and safety. This guide provides an objective comparison between two widely used heterobifunctional crosslinkers: DBCO-PEG6-NHS ester, which utilizes copper-free click chemistry, and the traditional N-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a staple in the field of antibody-drug conjugates (ADCs).
Mechanism of Action: A Tale of Two Chemistries
Both crosslinkers facilitate the covalent attachment of a payload to an antibody, typically by first reacting with primary amines on the antibody surface, such as the ε-amino group of lysine residues. However, the subsequent reaction to attach the payload differs significantly.
This compound: This crosslinker employs a two-step process that culminates in a highly specific, bioorthogonal reaction.
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Amine Reaction: The N-hydroxysuccinimide (NHS) ester end of the molecule reacts with primary amines on the antibody to form a stable amide bond.[1][2] This step introduces a dibenzocyclooctyne (DBCO) group onto the antibody surface.
-
Copper-Free Click Chemistry: The DBCO-activated antibody is then reacted with a payload that has been pre-functionalized with an azide group (-N3). This reaction, a strain-promoted alkyne-azide cycloaddition (SPAAC), proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, forming a stable triazole linkage.[3][4]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): SMCC also utilizes a two-step sequential conjugation strategy.[5]
-
Amine Reaction: Similar to the DBCO linker, the NHS ester of SMCC reacts with primary amines on the antibody, forming an amide bond and presenting a reactive maleimide group.
-
Thiol Reaction: The maleimide-activated antibody is then conjugated to a payload containing a sulfhydryl (thiol, -SH) group. The maleimide group reacts with the thiol via a Michael addition reaction to form a stable thioether bond.
Performance Comparison
The choice between this compound and SMCC hinges on several key performance metrics that impact the quality and characteristics of the final antibody conjugate.
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Reaction Chemistry | Copper-Free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Michael Addition |
| Target on Payload | Azide (-N3) | Thiol/Sulfhydryl (-SH) |
| Resulting Linkage | Stable Triazole Ring | Thioether Bond |
| Linkage Stability | Highly stable. | Stable, but susceptible to retro-Michael addition (thiol exchange) in the presence of other thiols like glutathione, potentially leading to premature drug release. |
| Bioorthogonality | High. DBCO and azide groups are abiotic and do not cross-react with biological functionalities. | Moderate. Maleimides can potentially cross-react with other biological thiols. |
| Stoichiometry Control (DAR) | Generally offers better control, leading to more homogeneous conjugates with a defined drug-to-antibody ratio (DAR). | Can result in a heterogeneous mixture of products with varying DARs. |
| Hydrophilicity | The PEG6 spacer significantly increases water solubility, which can prevent aggregation, especially with hydrophobic payloads. | The cyclohexane ring is relatively hydrophobic, which can sometimes lead to aggregation issues with higher DARs. |
| Reaction Conditions | Mild, physiological conditions (typically pH ~7.4). | Two-step process often requiring different pH optima (pH 7.0–9.0 for NHS ester, pH 6.5–7.5 for maleimide). |
Experimental Protocols
The following sections provide generalized protocols for antibody conjugation with both crosslinkers. It is crucial to optimize these protocols for each specific antibody-payload pair.
General Experimental Workflow
The overall workflow for both conjugation methods follows a similar pattern of activation, conjugation, and purification.
Protocol 1: Antibody Conjugation using this compound
This protocol outlines the procedure for activating an antibody with this compound and conjugating it to an azide-functionalized payload.
Materials:
-
Antibody solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
This compound.
-
Anhydrous Dimethyl sulfoxide (DMSO).
-
Azide-functionalized payload.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
Procedure:
-
Antibody Preparation:
-
Ensure the antibody buffer is free of primary amines (e.g., Tris) and stabilizers like BSA. If necessary, perform a buffer exchange into an appropriate reaction buffer (e.g., PBS, pH 7.2).
-
Adjust the antibody concentration to 1-2 mg/mL.
-
-
Activation of Antibody with this compound:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 20- to 30-fold molar excess of the this compound solution to the antibody solution. The final DMSO concentration should ideally be below 20%.
-
Incubate the reaction for 60 minutes at room temperature or 2 hours on ice.
-
-
Quenching and Removal of Excess Crosslinker:
-
Quench the reaction by adding a quenching buffer (e.g., Tris) to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15 minutes.
-
Remove the excess, unreacted this compound using a desalting column equilibrated with the conjugation buffer (e.g., PBS, pH 7.2).
-
-
Conjugation with Azide-Payload:
-
Add a 2- to 4-fold molar excess of the azide-modified payload to the DBCO-activated antibody solution.
-
Incubate the reaction overnight at 4°C or for 3-4 hours at room temperature with gentle mixing.
-
-
Purification and Characterization:
-
Purify the final antibody conjugate to remove unreacted payload using methods like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterize the conjugate as described in the table below.
-
Protocol 2: Antibody Conjugation using SMCC
This protocol describes the modification of an antibody with SMCC to introduce maleimide groups, followed by conjugation to a thiol-containing payload.
Materials:
-
Antibody solution (1-10 mg/mL) in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).
-
SMCC crosslinker.
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Thiol-containing payload.
-
Desalting columns (e.g., Sephadex G-25).
Procedure:
-
Antibody Preparation:
-
As with the DBCO protocol, ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
-
Activation of Antibody with SMCC:
-
Prepare a fresh stock solution of SMCC in anhydrous DMSO or DMF.
-
Add a 10- to 50-fold molar excess of SMCC to the antibody solution. The optimal ratio must be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess SMCC:
-
Immediately following incubation, remove the unreacted SMCC using a desalting column equilibrated with a conjugation buffer suitable for the thiol reaction (e.g., PBS, pH 6.5-7.5). This step is critical to prevent quenching of the thiol-containing payload.
-
-
Conjugation with Thiol-Payload:
-
Dissolve the thiol-containing payload in a compatible solvent (e.g., DMSO).
-
Add the payload solution to the maleimide-activated antibody. The molar ratio will depend on the desired DAR and should be optimized.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C. The reaction can be stopped by adding a free thiol like cysteine.
-
-
Purification and Characterization:
-
Purify the final ADC using SEC, TFF, or other appropriate chromatography methods to remove unreacted payload and aggregated species.
-
Characterize the conjugate as described in the table below.
-
Data Presentation: Reaction Conditions and Characterization
Typical Reaction Parameters
The following table provides starting points for optimizing conjugation reactions.
| Parameter | This compound | SMCC |
| Molar Excess of Crosslinker | 20-30 fold over antibody | 10-50 fold over antibody |
| Activation Reaction Time | 30-60 min at RT; 2 hours at 4°C | 30-60 min at RT; 2 hours at 4°C |
| Activation pH | 7.2 - 8.0 | 7.0 - 9.0 |
| Conjugation Reaction Time | 3-4 hours at RT; Overnight at 4°C | 1-2 hours at RT; Overnight at 4°C |
| Conjugation pH | 7.2 - 7.5 | 6.5 - 7.5 |
Common Characterization Methods for Antibody Conjugates
| Assay Type | Principle | Information Gained |
| UV-Vis Spectroscopy | Measures absorbance at 280 nm (for antibody) and a wavelength specific to the payload. | Drug-to-Antibody Ratio (DAR), protein concentration. |
| SDS-PAGE | Separates proteins by molecular weight under reducing and non-reducing conditions. | Confirms successful conjugation (shift in molecular weight). |
| Size-Exclusion Chromatography (SEC-HPLC) | Separates molecules based on size. | Quantifies monomeric conjugate vs. aggregates or fragments. |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Separates molecules based on hydrophobicity. | Determines the distribution of different drug-loaded species. |
| Antigen Binding Assay (ELISA) | Measures the ability of the conjugate to bind to its target antigen. | Confirms that the conjugation process has not compromised antibody function. |
| Cell-Based Cytotoxicity Assays | For ADCs, measures the ability of the conjugate to kill target cancer cells. | Evaluates the in vitro potency and specificity of the ADC. |
Conclusion
Both this compound and SMCC are effective crosslinkers for antibody conjugation, but they offer distinct advantages and are suited for different applications.
-
SMCC is a well-established, reliable crosslinker that has been used in clinically successful ADCs like ado-trastuzumab emtansine (Kadcyla®). It represents a robust and cost-effective choice for conjugating thiol-containing payloads. However, researchers must be mindful of the potential for instability of the thioether bond due to retro-Michael reactions and the potential for generating heterogeneous products.
-
This compound represents a more modern approach, leveraging the power of bioorthogonal click chemistry. Its key advantages are the exceptional stability of the resulting triazole linkage and the high specificity of the DBCO-azide reaction, which minimizes side reactions. This leads to better control over the conjugation process, often resulting in more homogeneous conjugates. The inclusion of a hydrophilic PEG spacer is an additional benefit, enhancing solubility and reducing the risk of aggregation.
Ultimately, the choice between these two powerful chemistries will depend on the specific requirements of the application. For applications where conjugate stability, homogeneity, and a well-defined DAR are paramount, such as in the development of next-generation therapeutics, the this compound approach presents a compelling and often superior alternative to traditional maleimide-based methods.
References
A Comparative Analysis of DBCO-PEG6-NHS Ester and Other DBCO-PEGn-NHS Esters in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a pivotal decision in the design of bioconjugates, including antibody-drug conjugates (ADCs). The linker not only connects the biomolecule to a payload but also critically influences the solubility, stability, pharmacokinetics, and overall efficacy of the final product. Among the advanced linker technologies, Dibenzocyclooctyne-Polyethylene Glycol-N-hydroxysuccinimide esters (DBCO-PEGn-NHS esters) have gained prominence for their role in copper-free click chemistry.
This guide provides an objective comparison of DBCO-PEG6-NHS ester with other DBCO-PEGn-NHS esters, focusing on the impact of the PEG linker length (where 'n' represents the number of PEG units). This analysis is supported by experimental data to facilitate the rational selection of the optimal linker for specific research and drug development applications.
The Critical Role of the PEG Linker
DBCO-PEGn-NHS esters are heterobifunctional linkers. The NHS ester group reacts with primary amines (e.g., lysine residues on proteins) to form a stable amide bond, while the DBCO group enables a highly specific and biocompatible strain-promoted alkyne-azide cycloaddition (SPAAC) or "copper-free click chemistry" with azide-modified molecules.[1] The polyethylene glycol (PEG) spacer is a key modulator of the linker's properties.[2]
The length of the PEG chain influences several key parameters:
-
Solubility and Aggregation: Hydrophobic payloads can induce aggregation of bioconjugates, leading to poor stability and rapid clearance from circulation. The hydrophilic nature of the PEG spacer counteracts this, improving the solubility and stability of the conjugate, particularly for those with hydrophobic drugs.[3] Longer PEG chains are generally more effective at solubilizing highly hydrophobic molecules.[4]
-
Pharmacokinetics (PK): The hydrodynamic volume of the bioconjugate is increased by the PEG chain. This "shielding" effect reduces renal clearance and proteolytic degradation, leading to a longer circulation half-life and increased overall exposure (Area Under the Curve - AUC).[4]
-
Steric Hindrance: The PEG spacer provides spatial separation between the biomolecule and the payload. This can be crucial for maintaining the biological activity of the biomolecule (e.g., antibody binding) and for allowing the payload to interact with its target. Longer PEG chains can better overcome steric hindrance.
-
Immunogenicity: PEGylation can mask potential immunogenic epitopes on the bioconjugate, reducing the risk of an undesired immune response.
However, the choice of PEG length is a matter of optimization. While longer PEG chains offer benefits in terms of solubility and pharmacokinetics, they can also introduce excessive steric hindrance that may decrease the in vitro potency of the conjugate. Therefore, the optimal PEG length is often a trade-off between these factors and is specific to the antibody, payload, and target.
Quantitative Comparison of DBCO-PEGn-NHS Esters
The following tables summarize available quantitative data comparing the effects of different PEG linker lengths on the properties of bioconjugates. It is important to note that this data is compiled from different studies and direct comparisons should be made with caution.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE (DAR 8) |
| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE (DAR 8) |
| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE (DAR 8) |
| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE (DAR 8) |
| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE (DAR 8) |
| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE (DAR 8) |
| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE (DAR 8) |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8. This data clearly shows that increasing the PEG linker length up to PEG8 significantly decreases the clearance rate of the ADC.
Table 2: Influence of PEG Linker Length on ADC Tumor Exposure and Efficacy
| PEG Linker Length | Tumor Exposure (AUC µg*h/g) | Tumor Weight Reduction (%) | Reference Molecule |
| No PEG | Not Reported | 11% | Tumor-bearing xenograft mice |
| PEG2 | ~2000 | 35-45% | Tumor-bearing xenograft mice |
| PEG4 | ~2000 | 35-45% | Tumor-bearing xenograft mice |
| PEG6 | Not Directly Reported, but expected to be between PEG4 and PEG8 | Not Directly Reported | Tumor-bearing xenograft mice |
| PEG8 | ~4000 | 75-85% | Tumor-bearing xenograft mice |
| PEG12 | ~4000 | 75-85% | Tumor-bearing xenograft mice |
| PEG24 | ~4000 | 75-85% | Tumor-bearing xenograft mice |
Data from a study on ADCs with side-chain PEGylated drug-linkers in tumor-bearing xenograft mice. This study highlights a significant increase in tumor exposure and efficacy for ADCs with PEG linkers of 8 units or more.
Table 3: Qualitative Comparison of Different PEG Linker Lengths
| Feature | Short PEG Linkers (e.g., PEG2, PEG4) | Medium PEG Linkers (e.g., PEG6, PEG8) | Long PEG Linkers (e.g., PEG12, PEG24) |
| Solubility Enhancement | Moderate | Good | Excellent |
| Pharmacokinetics | Shorter half-life, faster clearance | Improved half-life and clearance | Longest half-life, slowest clearance |
| Steric Hindrance | Minimal | Moderate | Can be significant, potentially impacting in vitro potency |
| Potential for Aggregation | Higher risk with hydrophobic payloads | Reduced risk | Lowest risk |
| Typical Use Case | Compact conjugates where minimal spacing is required | A good balance for many ADCs, improving PK without significantly compromising potency | Highly hydrophobic payloads or when maximum circulation time is desired |
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
References
Navigating the Landscape of Copper-Free Click Chemistry: A Guide to Alternatives for DBCO-PEG6-NHS Ester
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of appropriate reagents is paramount to experimental success. Dibenzocyclooctyne (DBCO) reagents, such as DBCO-PEG6-NHS ester, have become a staple for copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction's biocompatibility, which circumvents the cellular toxicity associated with copper catalysts in traditional click chemistry (CuAAC), makes it ideal for in vivo and live-cell applications.[1][2][3][4] However, the field of bioorthogonal chemistry is rapidly evolving, offering a range of alternatives to DBCO, each with unique properties.
This guide provides an objective comparison of key copper-free click chemistry reagents that serve as alternatives to this compound. We will delve into their performance based on experimental data, focusing on reaction kinetics, stability, and reactivity, to help you select the optimal tool for your research needs.
Overview of Major Alternatives
The primary alternatives to DBCO-based reagents can be categorized into two main classes of copper-free click chemistry: other strained alkynes for SPAAC and the exceptionally rapid inverse-electron-demand Diels-Alder (IEDDA) reaction.
-
Bicyclononyne (BCN): Another strained cyclooctyne used in SPAAC reactions. BCN is noted for its smaller size and lower lipophilicity compared to DBCO, which can be advantageous when minimal perturbation to a biomolecule is desired.[1]
-
Tetrazine-TCO Ligation: This system utilizes an inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO). This reaction is renowned for being the fastest bioorthogonal reaction discovered to date, with reaction rates several orders of magnitude higher than SPAAC.
-
Other Strained Alkynes (DIFO, DIMAC): While DBCO is widely used, other cyclooctyne derivatives have been developed. For instance, difluorinated cyclooctynes (DIFO) have been shown to possess comparable kinetics to CuAAC and proceed rapidly on live cells with no apparent toxicity.
Performance Comparison: A Quantitative Look
The efficacy of a bioorthogonal reaction is determined by several key parameters, most critically the second-order rate constant (k₂), which measures the reaction speed. The stability of the reagents and their potential for side reactions are also crucial considerations.
| Reagent Class | Reaction Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| SPAAC | DBCO + Azide | ~1 | Widely available, good balance of stability and reactivity. | Slower than IEDDA; can react with thiols. |
| SPAAC | BCN + Azide | ~0.1 - 1 | Smaller size, less lipophilic than DBCO. | Can have slower kinetics than DBCO; may exhibit long-term instability. |
| IEDDA | Tetrazine + TCO | 1 - 10⁶ | Exceptionally fast kinetics, highly bioorthogonal. | TCO can isomerize; some tetrazines can be unstable. |
| SPAAC | DIFO + Azide | ~0.1 - 1 | Fast kinetics, comparable to CuAAC. | Can have poor solubility. |
Reaction Mechanisms and Workflows
Understanding the underlying chemical transformations and experimental setups is crucial for applying these techniques effectively.
Signaling Pathways and Reaction Mechanisms
The two primary copper-free click chemistry reactions, SPAAC and IEDDA, proceed via different mechanisms.
References
Revolutionizing Bioconjugation: A Comparative Guide to DBCO-PEG6-NHS Ester and Traditional Crosslinkers
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is paramount. The emergence of advanced crosslinkers has significantly impacted the development of antibody-drug conjugates (ADCs), targeted therapies, and diagnostic agents. This guide provides an in-depth comparison of the DBCO-PEG6-NHS ester, a modern bioorthogonal crosslinker, with traditional crosslinkers, highlighting its distinct advantages through experimental data and detailed methodologies.
The landscape of bioconjugation has been transformed by the need for highly specific, efficient, and stable linkages between biomolecules. While traditional crosslinkers have been instrumental, they often present limitations in terms of reaction specificity, potential for side reactions, and the stability of the resulting conjugate. The this compound addresses many of these challenges by combining the principles of bioorthogonal click chemistry with the benefits of polyethylene glycol (PEG) spacers.
Unveiling the Contenders: this compound and Traditional Crosslinkers
This compound is a heterobifunctional crosslinker featuring a Dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimide (NHS) ester, separated by a hydrophilic hexaethylene glycol (PEG6) spacer.[1][2][3] The NHS ester facilitates the initial reaction with primary amines on a biomolecule, while the DBCO group enables a highly specific secondary reaction with an azide-modified molecule through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry".[1][2]
Traditional crosslinkers , such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), are also heterobifunctional. They typically utilize an NHS ester to react with primary amines and a maleimide group to react with sulfhydryl groups (thiols). This amine-to-sulfhydryl conjugation has been a workhorse in bioconjugation for decades.
Head-to-Head Comparison: Performance and Properties
The advantages of this compound over traditional crosslinkers can be categorized into several key areas: reaction specificity, stability of the conjugate, hydrophilicity, and steric hindrance.
| Feature | This compound | Traditional Crosslinkers (e.g., SMCC) |
| Primary Reaction | NHS ester reacts with primary amines (-NH2) | NHS ester reacts with primary amines (-NH2) |
| Secondary Reaction | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azides (-N3) | Michael addition with sulfhydryls (-SH) |
| Reaction Specificity | High (Bioorthogonal) | Moderate (Potential for off-target reactions with other nucleophiles) |
| Linkage Stability | Very High (Stable triazole ring) | Moderate (Thioether bond can be susceptible to retro-Michael reaction) |
| Hydrophilicity | High (Due to PEG6 spacer) | Generally lower (hydrophobic spacer) |
| Steric Hindrance | Minimized by flexible PEG6 spacer | Can be a factor depending on the linker structure |
| Reaction Conditions | Physiological pH, catalyst-free | Requires specific pH ranges for amine and thiol reactions |
The Power of Bioorthogonality: Enhanced Specificity
A significant advantage of the this compound lies in its utilization of SPAAC, a bioorthogonal reaction. This means the DBCO and azide groups are mutually reactive but remain inert to the vast array of functional groups present in biological systems. This high degree of specificity minimizes off-target modifications and the formation of undesirable byproducts, leading to more homogeneous and well-defined bioconjugates.
In contrast, the maleimide group of traditional crosslinkers like SMCC can exhibit cross-reactivity with other nucleophiles besides thiols, particularly at pH values above 7.5. Furthermore, the NHS ester itself is susceptible to hydrolysis, which competes with the desired amidation reaction.
Unwavering Stability: The Triazole Advantage
The covalent linkage formed by the SPAAC reaction is a highly stable triazole ring. This linkage is resistant to hydrolysis and enzymatic degradation, ensuring the integrity of the bioconjugate under physiological conditions. This enhanced stability is crucial for applications such as in vivo drug delivery, where premature cleavage of the linker can lead to off-target toxicity and reduced efficacy.
The thioether bond formed by the reaction of a maleimide with a thiol, while generally stable, can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols. This can lead to the exchange of the conjugated molecule and a loss of the desired bioconjugate.
The Role of the PEG6 Spacer: Improved Physicochemical Properties
The inclusion of a hexaethylene glycol (PEG6) spacer in the this compound provides several key benefits:
-
Increased Hydrophilicity: The PEG spacer enhances the water solubility of the crosslinker and the resulting bioconjugate. This can be particularly advantageous when working with hydrophobic payloads or proteins that are prone to aggregation.
-
Reduced Steric Hindrance: The flexible and extended nature of the PEG spacer minimizes steric hindrance, allowing for more efficient conjugation to sterically hindered sites on biomolecules.
-
Improved Pharmacokinetics: For therapeutic applications, PEGylation is a well-established strategy to increase the hydrodynamic radius of a molecule, which can lead to reduced renal clearance and a longer circulation half-life.
Visualizing the Chemistry and Workflows
To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
References
A Comparative Guide to the Conjugation Efficiency of DBCO-PEG6-NHS Ester
In the realm of bioconjugation, the choice of linker is critical to the success of creating stable and functional conjugates for research, diagnostics, and therapeutic applications. The DBCO-PEG6-NHS ester has emerged as a popular heterobifunctional linker, combining the advantages of copper-free click chemistry with the benefits of polyethylene glycol (PEG) spacers. This guide provides an objective comparison of the conjugation efficiency of this compound against other common linkers, supported by experimental data and detailed protocols.
Overview of Linker Chemistries
This compound: This linker utilizes two distinct reactive moieties. The N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine residues on proteins) to form stable amide bonds.[1][2] The dibenzocyclooctyne (DBCO) group enables a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified molecules, commonly known as "click chemistry".[1][2] The hexaethylene glycol (PEG6) spacer enhances solubility, reduces aggregation, and provides steric hindrance.[3]
Alternative Linkers:
-
DBCO-NHS Ester (non-PEGylated): Offers the same conjugation chemistry but lacks the PEG spacer, which can lead to increased hydrophobicity and potential aggregation of the conjugated molecule.
-
Other DBCO-PEG-NHS Esters (e.g., PEG4, PEG12): Varying the length of the PEG chain can influence the pharmacokinetic properties and in vitro cytotoxicity of the final conjugate.
-
NHS Esters (without DBCO): Directly label proteins on primary amines but lack the bioorthogonal nature of click chemistry, which can lead to a higher degree of heterogeneity.
-
Maleimide-Thiol Chemistry: Provides site-specific conjugation to free thiols (e.g., cysteine residues) but requires the presence of these residues or prior reduction of disulfide bonds.
Quantitative Comparison of Conjugation Efficiency
Direct head-to-head comparative studies with specific numerical efficiencies for a broad range of linkers are not always available in a single source. However, the efficiency of DBCO-based conjugations is consistently reported as high to near-quantitative. The following table summarizes findings from various studies to provide a comparative framework.
| Linker | Molar Ratio (Linker:Biomolecule) | Conjugation Yield/Efficiency | Key Observations | Reference |
| DBCO-PEG4-NHS Ester | 5:1 to 10:1 (DBCO:Antibody) | Higher conjugation yield in subsequent click reaction compared to non-PEGylated DBCO-NHS at high molar ratios. | The PEG linker mitigates precipitation issues seen with more hydrophobic DBCO-NHS esters at higher concentrations. | |
| DBCO-NHS Ester | > 5:1 (DBCO:Antibody) | Lower reaction yield due to protein and/or DBCO precipitation. | Increased hydrophobicity of the DBCO group can negatively impact solubility and conjugation efficiency at higher labeling densities. | |
| DBCO-Sulfo-NHS Ester | > 5:1 (DBCO:Antibody) | Lower reaction yield due to precipitation. | Similar to the non-sulfonated version, hydrophobicity is a limiting factor at higher molar ratios. | |
| Azide-NHS Ester (for two-step labeling) | Not directly comparable | High precision and reproducibility. | Generally considered a superior choice for applications demanding high precision and preservation of protein function. | |
| General NHS Esters | Variable | Can be efficient, but susceptible to hydrolysis, which reduces efficiency. | A viable and cost-effective option for routine labeling where some heterogeneity is acceptable. |
Experimental Protocols
Detailed methodologies are crucial for achieving optimal conjugation efficiency. Below are representative protocols for key experiments.
Protocol 1: Two-Step Antibody-Oligonucleotide Conjugation via this compound
This protocol first involves the functionalization of an antibody with DBCO groups, followed by a copper-free click chemistry reaction with an azide-modified oligonucleotide.
Step 1: Antibody Functionalization with this compound
-
Preparation: Dissolve the antibody in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-2 mg/mL. Dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM immediately before use.
-
Reaction: Add a 5 to 10-fold molar excess of the this compound solution to the antibody solution. Incubate for 45-60 minutes at room temperature with gentle shaking.
-
Purification: Remove unreacted this compound using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS.
-
Quantification: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and 309 nm (for the DBCO group).
Step 2: Copper-Free Click Chemistry Conjugation
-
Preparation: Prepare the azide-modified oligonucleotide in a suitable buffer.
-
Reaction: Add the azide-modified oligonucleotide to the DBCO-functionalized antibody solution at a 2 to 4-fold molar excess. Incubate for 3-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: The final conjugate can be purified by size-exclusion chromatography if necessary.
Protocol 2: Direct Protein Labeling via NHS Ester
This protocol describes the direct conjugation of a molecule containing an NHS ester to a protein.
-
Preparation: Dissolve the protein in a buffer free of primary amines (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 2-5 mg/mL. Dissolve the NHS ester-containing molecule in anhydrous DMSO.
-
Reaction: Add the NHS ester solution to the protein solution. The molar ratio will depend on the desired degree of labeling. Incubate for 1-2 hours at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl.
-
Purification: Remove unreacted NHS ester by dialysis or size-exclusion chromatography.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows and the chemical reactions involved.
Caption: Workflow for Two-Step Conjugation.
Caption: Core Conjugation Reactions.
Conclusion
The choice of linker significantly impacts the outcome of a bioconjugation reaction. This compound offers a robust and efficient method for conjugating molecules, particularly in a two-step process that leverages the bioorthogonality of click chemistry. The inclusion of a PEG spacer is advantageous for maintaining the solubility and stability of the resulting conjugate, especially when dealing with hydrophobic molecules or aiming for a high degree of labeling. While direct NHS ester conjugation remains a viable option for many applications, the precision and efficiency of the DBCO-azide reaction make this compound a superior choice for complex bioconjugates where function and homogeneity are paramount. Researchers should carefully consider the properties of their biomolecules and the desired outcome to select the most appropriate linker for their specific needs.
References
Spectroscopic Analysis for Confirming DBCO-PEG6-NHS Ester Conjugation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common spectroscopic techniques used to confirm the successful conjugation of DBCO-PEG6-NHS ester to amine-containing molecules, such as proteins, peptides, and other biomolecules. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical method for your research needs.
Introduction to this compound Conjugation
This compound is a bifunctional linker widely used in bioconjugation.[1] It contains a dibenzocyclooctyne (DBCO) group for copper-free click chemistry (strain-promoted alkyne-azide cycloaddition, SPAAC) and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.[1] The hexaethylene glycol (PEG6) spacer enhances solubility and reduces steric hindrance.[1]
Confirmation of a successful two-step conjugation involves verifying both the initial reaction of the NHS ester with an amine and the subsequent click chemistry reaction of the DBCO group with an azide. This guide focuses on the spectroscopic techniques used to analyze these conjugation steps.
Comparison of Spectroscopic Techniques
The choice of analytical technique depends on the specific requirements of the experiment, including the nature of the biomolecule, the desired level of detail, and the available instrumentation. The following table summarizes the key aspects of UV-Vis Spectroscopy, Mass Spectrometry, and Fourier-Transform Infrared (FTIR) Spectroscopy for this application.
| Spectroscopic Technique | Principle | Information Provided | Advantages | Limitations |
| UV-Vis Spectroscopy | Measures the absorbance of light by the DBCO chromophore. | - Real-time monitoring of the click reaction.[2] - Quantification of DBCO incorporation.[3] | - Simple, non-destructive, and readily available. - Allows for kinetic studies of the click reaction. | - Indirectly confirms NHS ester reaction. - Can be affected by overlapping absorbance from other molecules. |
| Mass Spectrometry (e.g., MALDI-TOF) | Measures the mass-to-charge ratio of molecules. | - Direct confirmation of covalent bond formation. - Determination of the number of conjugated linkers. - Purity assessment of the conjugate. | - Provides precise mass information. - Highly sensitive. | - Destructive technique. - Can be complex to interpret for heterogeneous samples. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | - Confirmation of the disappearance of the NHS ester and the formation of an amide bond. | - Provides information about specific chemical bonds. | - Can be less sensitive than other methods. - Spectra can be complex and require careful interpretation. |
| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | - Structural confirmation of the DBCO-containing molecule. | - Provides detailed structural information. | - Requires high sample purity and concentration. - Can be complex for large biomolecules. |
Quantitative Data Summary
UV-Vis Spectroscopy: Monitoring DBCO Consumption
The DBCO group has a characteristic absorbance maximum around 309 nm. The progress of the copper-free click chemistry reaction with an azide-containing molecule can be monitored by the decrease in absorbance at this wavelength.
| Analyte | Wavelength (nm) | Molar Extinction Coefficient (ε) | Observation upon Reaction | Reference |
| DBCO group | ~309 | ~12,000 M⁻¹cm⁻¹ (in ethanol) | Absorbance decreases |
Note: The exact wavelength and extinction coefficient can vary depending on the solvent and the specific DBCO derivative.
Mass Spectrometry: Determining the Degree of Labeling
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to determine the number of DBCO-PEG-NHS ester molecules conjugated to a protein. The mass of the protein will increase by the mass of each successfully conjugated linker.
The following table presents data from a study where Protein A was conjugated with DBCO-PEG5-NHS ester at different molar ratios.
| Molar Ratio (DBCO-PEG5-NHS : Protein A) | Measured MW of Conjugate ( g/mol ) | MW Increase ( g/mol ) | Number of DBCO-PEG5 Molecules Added |
| Unconjugated | 46,432 ± 91 | - | - |
| 7.5 : 1 | 47,150 ± 177 | 719 ± 152 | 1.2 ± 0.3 |
| 15 : 1 | 48,062 ± 226 | 1630 ± 207 | 2.8 ± 0.4 |
| 30 : 1 | 49,204 ± 148 | 2772 ± 117 | 4.8 ± 0.2 |
Experimental Protocols
UV-Vis Spectroscopy Protocol for Determining DBCO Incorporation
This protocol is adapted from a method used to determine the degree of DBCO incorporation on an antibody.
-
Sample Preparation:
-
Dissolve the this compound in an anhydrous organic solvent like DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Prepare the amine-containing molecule (e.g., protein) in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0) at a known concentration (e.g., 1-5 mg/mL).
-
-
Conjugation Reaction:
-
Add a molar excess of the this compound stock solution to the protein solution. The optimal molar excess (typically 10-30 fold) should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove unreacted this compound using a desalting column or dialysis.
-
-
Spectroscopic Measurement:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~309 nm (for DBCO).
-
-
Calculation:
-
Calculate the protein concentration using its molar extinction coefficient at 280 nm.
-
Calculate the DBCO concentration using its molar extinction coefficient at ~309 nm.
-
The degree of labeling is the molar ratio of DBCO to the protein.
-
Mass Spectrometry (MALDI-TOF) Protocol
This protocol provides a general guideline for analyzing a protein-DBCO-PEG6-NHS ester conjugate.
-
Sample Preparation:
-
Perform the conjugation reaction and purification as described in the UV-Vis protocol.
-
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture (e.g., acetonitrile/water with 0.1% TFA).
-
-
Spotting:
-
Mix the purified conjugate solution with the matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to air dry.
-
-
Data Acquisition:
-
Analyze the sample in a MALDI-TOF mass spectrometer in the appropriate mode (linear mode for larger molecules).
-
-
Data Analysis:
-
Determine the mass of the unconjugated protein and the conjugated protein. The mass difference corresponds to the mass of the added this compound moieties.
-
The number of conjugated linkers can be determined by dividing the total mass shift by the mass of a single this compound.
-
FTIR Spectroscopy Protocol (General)
-
Sample Preparation:
-
Acquire FTIR spectra of the starting materials (amine-containing molecule and this compound) and the purified conjugate. Samples can be analyzed as solids (e.g., using a KBr pellet) or in a suitable solvent.
-
-
Data Acquisition:
-
Record the spectra over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Look for the disappearance of the characteristic NHS ester peaks (around 1736 cm⁻¹ and 1775 cm⁻¹) and the appearance of a new amide I band (around 1650 cm⁻¹) in the spectrum of the conjugate, which indicates the formation of an amide bond.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the conjugation and analysis.
Caption: Workflow for NHS ester conjugation.
Caption: Workflow for copper-free click chemistry.
Caption: General workflow for spectroscopic analysis.
References
A Researcher's Guide to the Validation of DBCO-Labeled Biomolecules: A Comparative Analysis of Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the successful conjugation of a biomolecule with a dibenzocyclooctyne (DBCO) group via strain-promoted azide-alkyne cycloaddition (SPAAC) is a critical step in the development of novel therapeutics, diagnostic agents, and research tools. However, the journey does not end at conjugation. Rigorous validation is paramount to ensure the structural integrity and functionality of the resulting biomolecule. This guide provides a comprehensive comparison of mass spectrometry and other widely used analytical techniques for the validation of DBCO-labeled biomolecules, supported by experimental data and detailed protocols.
At a Glance: Comparing Validation Techniques
The choice of a validation method depends on various factors, including the nature of the biomolecule, the desired level of detail, and the available instrumentation. While mass spectrometry offers unparalleled accuracy and detail, other techniques provide valuable and often complementary information.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise molecular weight of the conjugate, degree of labeling (DOL), confirmation of conjugation site (with peptide mapping), and heterogeneity assessment. | High accuracy and sensitivity, provides direct evidence of conjugation, and yields detailed structural information.[1] | Requires specialized and expensive equipment, and data analysis can be complex for large molecules.[2] |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physicochemical properties (e.g., hydrophobicity). | Confirmation of conjugation through retention time shifts and assessment of purity. | High resolution and sensitivity, provides both qualitative and quantitative data, and can be used for purification. | Can be time-consuming and requires specialized equipment. |
| UV-Vis Spectroscopy | Measures the absorbance of light by a sample. | Estimation of the degree of labeling (DOL) by comparing the absorbance of the protein and the DBCO tag. | Quick, simple, non-destructive, and requires common laboratory equipment. | Indirect method, can be affected by interfering substances that absorb in the same region, and does not confirm the site of labeling.[3] |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on their molecular weight. | Qualitative assessment of conjugation through a shift in the apparent molecular weight. | Simple, widely available, and provides a quick qualitative assessment. | Low resolution, not suitable for small molecule labeling, and does not provide precise quantitative data. |
In-Depth Analysis: Mass Spectrometry for DBCO-Labeled Biomolecules
Mass spectrometry stands out as the gold standard for the definitive characterization of DBCO-labeled biomolecules. It provides direct and precise measurement of the molecular weight, allowing for unambiguous confirmation of successful conjugation and accurate determination of the degree of labeling (DOL). Two common ionization techniques, Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), are frequently employed.
Comparison of MALDI-TOF and ESI-MS
| Feature | MALDI-TOF-MS | ESI-MS |
| Principle | Analyte is co-crystallized with a matrix and ionized by a laser. Ions are separated based on their time-of-flight. | Analyte in solution is nebulized and ionized, creating a fine spray of charged droplets. Ions are then analyzed. |
| Ionization | "Soft" ionization, typically produces singly charged ions.[4] | "Soft" ionization, produces multiply charged ions.[4] |
| Sample Throughput | High, suitable for rapid screening. | Lower, often coupled with liquid chromatography (LC) for separation prior to analysis. |
| Tolerance to Contaminants | More tolerant to salts and buffers. | Less tolerant to salts and buffers; requires sample cleanup. |
| Quantitative Analysis | Can have deviations in quantitative analysis due to ionization biases. | Excels in high-precision quantitative analysis. |
| Structural Information | Can cause dissociation of non-covalent complexes. | Better at preserving non-covalent interactions and complex structures. |
Quantitative Performance Data
The following table summarizes typical performance metrics for determining the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs), a common application for DBCO labeling, using different mass spectrometry and chromatography techniques. The data is synthesized from comparative studies in the literature.
| Parameter | RPLC-MS (QToF/Orbitrap) | MALDI-TOF-MS | HIC-UV/Vis |
| Accuracy (DAR) | High, comparable to HIC-UV/Vis | Comparable to other methods for average DAR | High, often used as a reference method |
| Precision (CV%) | < 15% | Can be higher than ESI-MS | Low |
| Sensitivity (LOD/LOQ) | High (sub-microgram levels) | High (femtomole to attomole range) | Lower than MS methods |
| Throughput | Lower (due to LC separation) | High | Moderate |
Experimental Workflows and Protocols
To aid researchers in implementing these validation techniques, this section provides detailed diagrams of the experimental workflows and step-by-step protocols for key methods.
Overall Workflow for DBCO Labeling and Validation
The general process for creating and validating a DBCO-labeled biomolecule involves several key stages, from initial conjugation to final characterization.
Overall workflow for DBCO labeling and subsequent validation.
Decision Tree for Selecting a Validation Method
Choosing the right analytical technique is crucial for efficient and effective validation. This decision tree can guide researchers based on their specific needs and available resources.
Decision tree for selecting the appropriate validation method.
Detailed Experimental Protocols
Mass Spectrometry: MALDI-TOF Analysis of a DBCO-Labeled Peptide
This protocol provides a general procedure for analyzing a DBCO-labeled peptide using MALDI-TOF mass spectrometry.
Materials:
-
DBCO-labeled peptide sample
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] in 50% acetonitrile/0.1% trifluoroacetic acid [TFA])
-
MALDI target plate
-
Calibration standards
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the DBCO-labeled peptide in a suitable solvent (e.g., 50% acetonitrile/0.1% TFA) to a final concentration of approximately 1 pmol/µL.
-
-
Matrix Preparation:
-
Prepare a saturated solution of the CHCA matrix in 50% acetonitrile/0.1% TFA.
-
-
Spotting the Target Plate:
-
Mix the peptide sample solution and the matrix solution in a 1:1 ratio.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely, allowing co-crystallization of the sample and matrix.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Calibrate the instrument using known peptide standards.
-
Acquire the mass spectrum of the DBCO-labeled peptide in the appropriate mass range.
-
-
Data Analysis:
-
Determine the monoisotopic mass of the unlabeled peptide and the DBCO-labeled peptide.
-
The mass difference should correspond to the mass of the DBCO moiety.
-
The presence of peaks corresponding to different numbers of DBCO labels can be used to assess the degree of labeling and heterogeneity.
-
Mass Spectrometry: ESI-MS Analysis of a DBCO-Labeled Antibody
This protocol outlines a general method for analyzing a DBCO-labeled antibody using LC-ESI-MS.
Materials:
-
DBCO-labeled antibody sample
-
Denaturing buffer (e.g., 0.1% formic acid in water/acetonitrile)
-
LC system coupled to an ESI-MS instrument (e.g., Q-TOF or Orbitrap)
-
Reversed-phase column suitable for protein separation (e.g., C4)
Procedure:
-
Sample Preparation:
-
Desalt the DBCO-labeled antibody sample using a desalting column to remove non-volatile salts.
-
Dilute the desalted antibody in the denaturing buffer to a final concentration of 0.1-1 mg/mL.
-
-
LC Separation:
-
Inject the prepared sample onto the reversed-phase column.
-
Elute the antibody using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
MS Data Acquisition:
-
Introduce the eluent from the LC system directly into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range for the multiply charged ions of the antibody.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum containing the multiply charged ions to obtain the zero-charge mass spectrum.
-
Identify the peaks corresponding to the unlabeled antibody and the antibody with one or more DBCO labels.
-
Calculate the average degree of labeling (DOL) from the relative intensities of the different species.
-
UV-Vis Spectroscopy: Determination of Degree of Labeling (DOL)
This protocol describes how to estimate the DOL of a DBCO-labeled protein using UV-Vis spectroscopy.
Materials:
-
Purified DBCO-labeled protein solution
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Spectra Acquisition:
-
Measure the absorbance of the DBCO-labeled protein solution at 280 nm (A280) and 309 nm (A309). The absorbance at 309 nm is characteristic of the DBCO group.
-
-
Calculations:
-
Protein Concentration (M):
-
First, correct the A280 reading for the contribution of the DBCO absorbance at that wavelength. A correction factor (CF) is typically provided by the DBCO reagent manufacturer (e.g., CF = A309 / ε_DBCO_at_309nm * ε_DBCO_at_280nm).
-
Corrected A280 = A280 - (A309 * CF)
-
Protein Concentration (M) = Corrected A280 / (ε_protein_at_280nm * path length)
-
-
DBCO Concentration (M):
-
DBCO Concentration (M) = A309 / (ε_DBCO_at_309nm * path length)
-
-
Degree of Labeling (DOL):
-
DOL = DBCO Concentration (M) / Protein Concentration (M)
-
Where ε is the molar extinction coefficient.
-
SDS-PAGE: Qualitative Assessment of Conjugation
This protocol provides a basic method for visualizing the molecular weight shift of a protein after DBCO labeling.
Materials:
-
Unlabeled and DBCO-labeled protein samples
-
Laemmli sample buffer (with a reducing agent like β-mercaptoethanol)
-
Polyacrylamide gel of appropriate percentage
-
SDS-PAGE running buffer
-
Electrophoresis apparatus and power supply
-
Protein staining solution (e.g., Coomassie Brilliant Blue)
Procedure:
-
Sample Preparation:
-
Mix the unlabeled and DBCO-labeled protein samples with Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the prepared samples and a molecular weight marker into the wells of the polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Destain the gel to reduce background staining.
-
Compare the migration of the DBCO-labeled protein to the unlabeled protein. A successful conjugation will result in a band shift to a higher apparent molecular weight for the labeled protein.
-
References
- 1. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
- 2. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 3. quora.com [quora.com]
- 4. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
Stability comparison of DBCO-conjugates with other bioconjugates
A Comparative Guide to Bioconjugate Stability for Researchers and Drug Development Professionals
The stability of the covalent linkage in a bioconjugate is a critical determinant of its efficacy, safety, and overall performance in therapeutic, diagnostic, and research applications. For researchers, scientists, and professionals in drug development, selecting the appropriate conjugation chemistry is a pivotal decision that can significantly impact experimental outcomes and the viability of a drug candidate. This guide provides an in-depth, objective comparison of the stability of dibenzocyclooctyne (DBCO)-conjugates, formed via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with other widely used bioconjugation chemistries, including maleimide-thiol and N-hydroxysuccinimide (NHS)-ester linkages. The information presented, supported by experimental data, aims to empower researchers to make informed decisions for their specific applications.
At a Glance: A Comparative Overview of Bioconjugate Stability
The choice of conjugation chemistry directly influences the stability of the resulting bioconjugate in physiological environments. DBCO-based copper-free click chemistry is renowned for forming a highly stable triazole linkage.[1][2][3][4][5] In contrast, other common methods, such as maleimide and NHS-ester chemistry, result in linkages with varying degrees of stability and distinct degradation pathways.
| Linkage Type | Reactive Partners | Bond Formed | Primary Degradation Pathway | Stability Profile |
| DBCO-Azide (SPAAC) | DBCO + Azide | Triazole | Generally considered highly stable under physiological conditions. | High Stability: The triazole ring is very robust and resistant to cleavage. |
| Maleimide-Thiol | Maleimide + Thiol | Thioether | Retro-Michael reaction (thiol exchange), especially in the presence of other thiols like glutathione. | Moderate to Low Stability: Prone to deconjugation, although strategies exist to improve stability. |
| NHS Ester-Amine | NHS Ester + Amine | Amide | Hydrolysis of the ester prior to conjugation; the resulting amide bond is very stable. | Very High Stability (post-conjugation): The amide bond is one of the most stable linkages in bioconjugation. |
Quantitative Stability Comparison
The following table summarizes quantitative data on the stability of various bioconjugates under physiological-like conditions. It is important to note that direct head-to-head comparisons under identical conditions can be limited in the literature, and stability is highly dependent on the specific biomolecule, conjugation site, and linker design.
| Linker Chemistry | Condition | Half-life | Reference |
| DBCO-Azide (SPAAC) | Presence of Glutathione (GSH) | ~71 minutes | |
| BCN-Azide (SPAAC) | Presence of Glutathione (GSH) | ~6 hours | |
| Maleimide-Thiol | Presence of Glutathione (GSH) | ~4 minutes | |
| Maleimide-Thiol (ring-opened) | Physiological conditions | > 2 years |
Note: BCN (Bicyclo[6.1.0]nonyne) is another strained alkyne used in SPAAC. The shorter half-life of the DBCO-conjugate in the presence of GSH in this specific study was attributed to the hydrophobicity of the DBCO group, which can lead to aggregation and faster clearance, rather than the instability of the triazole bond itself.
In-Depth Look at Stability Profiles
DBCO-Conjugates (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of copper-free click chemistry, valued for its bioorthogonality and the formation of a stable triazole linkage. The reaction between a DBCO-functionalized molecule and an azide-modified partner proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts. The resulting triazole ring is exceptionally stable and not susceptible to cleavage in biological environments. However, the hydrophobicity of the DBCO moiety can sometimes influence the overall stability and pharmacokinetics of the bioconjugate by promoting aggregation or non-specific interactions.
Maleimide-Thiol Conjugates
The reaction between a maleimide and a thiol group (e.g., from a cysteine residue) to form a thioether bond is a widely used bioconjugation strategy. However, the resulting succinimide thioether is susceptible to a retro-Michael reaction, leading to deconjugation, particularly in the presence of endogenous thiols like glutathione. This instability can result in premature release of the conjugated payload in vivo. Strategies to mitigate this instability include the hydrolysis of the succinimide ring to a more stable ring-opened form, which can significantly extend the half-life of the conjugate.
NHS Ester-Amine Conjugates
N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines (e.g., lysine residues and the N-terminus of proteins), forming stable amide bonds. The primary stability concern with this chemistry is the hydrolysis of the NHS ester itself in aqueous solutions, which competes with the desired amine reaction. The rate of hydrolysis is pH-dependent, increasing at higher pH. However, once the amide bond is formed, it is extremely stable under physiological conditions.
Experimental Protocols
General Protocol for Assessing Bioconjugate Stability in Serum
This protocol outlines a general method for determining the stability of a bioconjugate in serum using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Bioconjugate of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human or animal serum
-
Incubator at 37°C
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Mass spectrometer (optional, for identification of degradation products)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Dilute the bioconjugate stock solution into serum to a final concentration of 1 mg/mL.
-
Prepare a control sample by diluting the bioconjugate in PBS to the same final concentration.
-
-
Incubation:
-
Incubate both the serum and PBS samples at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.
-
-
Sample Processing:
-
Precipitate serum proteins by adding a suitable organic solvent (e.g., acetonitrile) and centrifuge to pellet the proteins.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Inject the processed samples onto the HPLC system.
-
Separate the components using a suitable chromatographic gradient.
-
Monitor the elution profile using UV-Vis detection at a wavelength appropriate for the bioconjugate.
-
-
Data Analysis:
-
Quantify the peak area of the intact bioconjugate at each time point.
-
Calculate the percentage of intact bioconjugate remaining relative to the 0-hour time point.
-
Determine the half-life of the bioconjugate in serum.
-
-
Mass Spectrometry Analysis (Optional):
-
Analyze the eluent by mass spectrometry to identify the intact bioconjugate and any degradation products, which can help elucidate the degradation pathway.
-
Visualizing the Chemistries and Workflows
To better understand the chemical reactions and experimental processes discussed, the following diagrams illustrate the key pathways and workflows.
Caption: The DBCO-Azide SPAAC reaction forms a highly stable triazole linkage.
Caption: Maleimide-thiol adducts can undergo a stability-enhancing ring-opening hydrolysis.
Caption: NHS esters react with primary amines to form stable amide bonds.
Caption: A typical experimental workflow for assessing the serum stability of bioconjugates.
References
Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker technology used to connect the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability in circulation, and the overall therapeutic window of the ADC. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies to inform rational ADC design.
At a Glance: Key Differences
| Feature | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Thioether) |
| Mechanism of Release | Enzymatic cleavage (e.g., by Cathepsin B) or chemical cleavage (e.g., pH, glutathione) in the tumor microenvironment or lysosome.[1][2][3] | Proteolytic degradation of the antibody backbone in the lysosome.[2][3] |
| Released Payload | Often the unmodified, potent parent drug. | Payload attached to the linker and an amino acid residue (e.g., Cysteine-SMCC-DM1). |
| Plasma Stability | Generally lower, with potential for premature drug release. | Generally higher, leading to a more stable ADC in circulation. |
| Bystander Effect | High potential, due to the release of a membrane-permeable payload that can kill neighboring antigen-negative cells. | Low to negligible, as the released payload is often charged and less permeable. |
| Off-Target Toxicity | Higher potential due to premature payload release and bystander effect. | Lower potential due to higher stability and limited bystander effect. |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect. | Efficacy is primarily restricted to antigen-positive cells. |
Mechanisms of Action: A Tale of Two Release Strategies
The fundamental distinction between cleavable and non-cleavable linkers lies in their payload release mechanism.
Cleavable Linkers: These are designed to be stable in the systemic circulation but are susceptible to cleavage by specific triggers present in the tumor microenvironment or within the cancer cell. This controlled release is achieved through the incorporation of chemically or enzymatically labile bonds. Common strategies include:
-
Enzyme-sensitive linkers: Often contain dipeptide sequences, such as the widely used valine-citrulline (VC), which are cleaved by lysosomal proteases like cathepsin B, abundant in cancer cells.
-
pH-sensitive linkers: These linkers, such as those with a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Glutathione-sensitive linkers: These utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher glutathione concentration than the bloodstream.
Non-Cleavable Linkers: In contrast, non-cleavable linkers form a stable covalent bond between the antibody and the payload. Payload release is entirely dependent on the proteolytic degradation of the antibody backbone after the ADC is internalized by the target cell and trafficked to the lysosome. This process releases the payload with the linker and a single amino acid residue attached.
References
A Comparative Guide to the Performance of DBCO-PEG6-NHS Ester in Biological Samples
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker is paramount to experimental success. This guide provides an objective comparison of DBCO-PEG6-NHS ester's performance in various biological samples, offering insights into its efficiency, stability, and utility in common applications. We further compare it with alternative bioconjugation technologies and provide detailed experimental protocols to support your research endeavors.
Performance of this compound: A Summary
This compound is a bifunctional linker that leverages two key chemical reactions for bioconjugation: the N-hydroxysuccinimide (NHS) ester reaction with primary amines and the strain-promoted alkyne-azide cycloaddition (SPAAC) or "copper-free click chemistry".[1][2][3] The polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance.[1]
While direct quantitative comparisons of this compound's performance across different biological matrices are not extensively documented in publicly available literature, we can infer its performance based on the known behavior of its constituent chemical groups. The following table summarizes the expected performance characteristics in serum, plasma, and whole blood.
| Parameter | Serum | Plasma | Whole Blood | Key Considerations |
| NHS Ester Labeling Efficiency | Moderate to High | Moderate to High | Lower | The NHS ester reacts with primary amines on proteins. Serum and plasma contain high concentrations of proteins, providing ample targets. However, the presence of red blood cells and other components in whole blood can lead to more non-specific binding and potentially lower efficiency for the target molecule. The efficiency of NHS ester reactions with proteins can be around 30%, though this can vary. |
| DBCO (SPAAC) Reaction Efficiency | High | High | High | The SPAAC reaction between DBCO and an azide is bioorthogonal and highly specific, meaning it does not react with native biological molecules.[4] Interestingly, studies have shown that the reaction rate of SPAAC can be significantly accelerated in plasma compared to simple buffer systems. |
| NHS Ester Stability | Low to Moderate | Low to Moderate | Low | NHS esters are susceptible to hydrolysis, and their stability decreases in aqueous environments. The presence of esterases in biological fluids can further accelerate this degradation. It is crucial to use freshly prepared this compound solutions. |
| DBCO Moiety Stability | High | High | High | The DBCO group is generally stable in aqueous buffers and biological media. DBCO-modified antibodies have been shown to retain their reactivity with azides for several weeks when stored at 4°C. |
| Signal-to-Noise Ratio | Good | Good | Moderate | The high specificity of the SPAAC reaction contributes to a good signal-to-noise ratio. However, in whole blood, non-specific binding of the antibody or other labeled molecules to various cell types can increase background noise. |
Comparison with Alternatives
The primary alternatives to this compound for two-step bioconjugation strategies include other click chemistry handles and different amine-reactive chemistries.
| Alternative | Principle | Advantages | Disadvantages |
| TCO-NHS Ester | Inverse-electron-demand Diels-Alder cycloaddition (IEDDA) between a trans-cyclooctene (TCO) and a tetrazine. | Extremely fast reaction kinetics, often faster than SPAAC. Can achieve high labeling efficiency. | TCO moieties can be less stable than DBCO in some contexts. |
| Azide-NHS Ester | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or SPAAC. | Azides are small and generally do not perturb the function of biomolecules. Can be used in SPAAC with a DBCO-functionalized partner. | CuAAC requires a copper catalyst, which can be toxic to cells, limiting its use in live-cell applications. |
| Maleimide-PEG-NHS Ester | NHS ester reacts with amines, and maleimide reacts with thiols (cysteine residues). | Allows for site-specific conjugation to cysteines, which are often less abundant than lysines, providing more control over the conjugation site. | Requires a free thiol on the target molecule, which may necessitate protein engineering. Maleimides can exhibit instability in the presence of other thiols. |
Experimental Protocols
Here are detailed methodologies for key experiments using this compound.
Protocol 1: Labeling of Antibodies with this compound
This protocol describes the first step of a two-step conjugation strategy, where an antibody is functionalized with the DBCO moiety.
Materials:
-
Antibody of interest (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting spin column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use.
-
-
Labeling Reaction:
-
Add the reaction buffer to the antibody solution to achieve a final buffer concentration of 0.1 M.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound using a desalting spin column equilibrated with your desired storage buffer (e.g., PBS).
-
Protocol 2: Flow Cytometry Analysis of Labeled Cells in Whole Blood
This protocol outlines the second step of the conjugation, where DBCO-labeled antibodies are used to detect azide-modified cells in a whole blood sample.
Materials:
-
DBCO-labeled antibody (from Protocol 1)
-
Azide-labeled cells in whole blood
-
FACS buffer (e.g., PBS with 2% FBS)
-
Red blood cell lysis buffer
-
(Optional) Fc block reagent
Procedure:
-
Cell Preparation:
-
Collect whole blood containing azide-labeled cells.
-
-
(Optional) Fc Block:
-
To reduce non-specific binding, incubate the whole blood sample with an Fc block reagent for 10-15 minutes at room temperature.
-
-
Staining:
-
Add the DBCO-labeled antibody to the whole blood sample at a predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C, protected from light.
-
-
Red Blood Cell Lysis:
-
Add red blood cell lysis buffer according to the manufacturer's instructions and incubate for 10-15 minutes at room temperature.
-
-
Washing:
-
Centrifuge the cells and aspirate the supernatant.
-
Wash the cell pellet twice with cold FACS buffer.
-
-
Analysis:
-
Resuspend the cells in FACS buffer and analyze on a flow cytometer equipped with the appropriate lasers and filters for the fluorophore conjugated to the azide.
-
Protocol 3: Western Blot Detection of Azide-Modified Proteins in Cell Lysate
This protocol describes the use of a DBCO-biotin conjugate followed by streptavidin-HRP for the detection of azide-modified proteins in a complex mixture.
Materials:
-
Cell lysate containing azide-modified protein
-
DBCO-biotin conjugate
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP
-
Chemiluminescent substrate
Procedure:
-
Click Reaction in Lysate:
-
Incubate the cell lysate with the DBCO-biotin conjugate for 1-2 hours at room temperature. The optimal concentration of the DBCO-biotin should be determined empirically.
-
-
SDS-PAGE and Transfer:
-
Separate the proteins in the lysate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Incubate the membrane with streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the signal using a suitable imaging system.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow of a two-step bioconjugation using this compound.
Caption: Experimental workflow for flow cytometry detection in whole blood.
Caption: Experimental workflow for Western blot detection using DBCO-biotin.
References
Literature review of DBCO-PEG6-NHS ester applications and success rates
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation has been revolutionized by the advent of click chemistry, offering a new paradigm for the precise and efficient labeling of biomolecules. Among the reagents enabling this transformation, DBCO-PEG6-NHS ester has emerged as a powerful tool for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). This guide provides a comprehensive literature review of this compound applications, offering an objective comparison with alternative conjugation chemistries and presenting supporting experimental data to inform your research and development endeavors.
Performance Comparison: this compound vs. Alternatives
This compound is a heterobifunctional linker that combines two reactive functionalities: an N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines (e.g., lysine residues on proteins), and a dibenzocyclooctyne (DBCO) group for highly specific and biocompatible "click" reactions with azide-containing molecules.[1][2] The inclusion of a polyethylene glycol (PEG) spacer enhances water solubility and minimizes steric hindrance.[3]
The primary alternatives to this compound for amine functionalization and subsequent conjugation include traditional maleimide-based linkers, such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), and other bioorthogonal click chemistry reagents like TCO (trans-cyclooctene)-NHS esters.[4][]
Quantitative Data Summary
The selection of a bioconjugation strategy is often dictated by factors such as reaction kinetics, stability of the resulting linkage, and overall conjugation efficiency. The following tables summarize key quantitative data comparing this compound with its main alternatives. It is important to note that direct head-to-head comparisons of conjugation efficiency under identical conditions are limited in the literature; however, the data presented provides a valuable framework for decision-making.
| Parameter | This compound | Maleimide-NHS Ester (e.g., SMCC) | TCO-NHS Ester | References |
| Reaction Mechanism | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Michael Addition | Inverse Electron-Demand Diels-Alder (iEDDA) | |
| Reaction Target | Azides | Thiols (from Cysteine) | Tetrazines | |
| Second-Order Rate Constant (k₂) | ~1-2 M⁻¹s⁻¹ (with benzyl azide) | Not directly comparable (different mechanism) | ~800 - 30,000 M⁻¹s⁻¹ | |
| Bond Stability | High (Stable triazole ring) | Moderate to Low (Thioether bond susceptible to retro-Michael reaction and thiol exchange) | High (Stable dihydropyridazine linkage) | |
| Biocompatibility | High (Copper-free) | Moderate (Potential for off-target reactions with endogenous thiols) | High (Bioorthogonal) | |
| Reported Conjugation Efficiency/Yield | Often described as "quantitative" or showing significant consumption of the DBCO group. | Variable, can be affected by thiol availability and side reactions. | Can achieve high yields, with some studies reporting >75% conversion. |
Note: Reaction rates and efficiencies can vary significantly based on specific reactants, buffer conditions, and reaction times.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are generalized protocols for key applications of this compound.
Protocol 1: Antibody Conjugation with this compound
This protocol describes the labeling of an antibody with DBCO groups for subsequent click chemistry reactions, a common first step in the generation of antibody-drug conjugates (ADCs).
Materials:
-
Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers or stabilizers.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and quenching reagent using a desalting column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL), which is the average number of DBCO molecules per antibody, using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) for ADCs
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR.
Materials:
-
ADC sample
-
HIC column
-
HPLC system with a UV detector
-
Mobile Phase A (High Salt): e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low Salt): e.g., 25 mM Sodium Phosphate, pH 7.0
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Injection: Inject the ADC sample onto the column.
-
Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes) to elute the different ADC species.
-
Data Analysis: The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values (DAR 1, DAR 2, etc.) as the hydrophobicity increases with each added drug-linker. The relative peak areas of the different species can be used to calculate the average DAR.
Visualizing the Processes
To better understand the chemical reactions and experimental workflows discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Reaction of this compound with a primary amine on a protein.
Caption: Copper-free click chemistry reaction between a DBCO-labeled protein and an azide.
Caption: Experimental workflow for producing an antibody-drug conjugate using this compound.
Conclusion
This compound offers a robust and versatile solution for bioconjugation, enabling the creation of well-defined and stable bioconjugates through a biocompatible, copper-free click chemistry approach. While alternatives like maleimide-based linkers are widely used, they present challenges related to the stability of the resulting thioether bond. TCO-based click chemistry offers faster kinetics but the choice between DBCO and TCO will depend on the specific requirements of the application. The provided protocols and comparative data serve as a valuable resource for researchers aiming to leverage the power of this compound in their work, from basic research to the development of next-generation therapeutics.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of DBCO-PEG6-NHS Ester
For researchers and scientists engaged in drug development and other advanced scientific fields, the safe handling and disposal of chemical reagents is a cornerstone of laboratory best practices. This guide provides a detailed, step-by-step protocol for the proper disposal of DBCO-PEG6-NHS ester, a commonly used reagent in bioconjugation and click chemistry. Adherence to these procedures is essential for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.
This compound is a molecule with two reactive functional groups: a dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimide (NHS) ester. While some safety data sheets (SDS) may classify the compound as non-hazardous, others for similar structures indicate potential hazards such as skin and eye irritation.[1] Therefore, a cautious approach to its handling and disposal is warranted. The primary strategy for the safe disposal of this compound is the chemical inactivation of its reactive moieties prior to disposal as chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect from splashes. |
| Respiratory Protection | A fume hood should be used when handling the solid compound or preparing solutions to minimize inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol
The following protocol outlines the chemical inactivation of this compound, followed by the appropriate disposal of the resulting waste streams. This procedure should be performed in a well-ventilated fume hood.
Part 1: Chemical Inactivation of this compound
The inactivation process involves two key steps: the hydrolysis of the NHS ester and the quenching of the DBCO group.
Experimental Protocol for Inactivation:
-
Prepare for Inactivation:
-
For unused or expired solid this compound, dissolve it in a minimal amount of a compatible solvent such as DMSO or DMF before proceeding.
-
For solutions of this compound (e.g., leftover reaction mixtures), you can proceed directly with the inactivation steps.
-
-
Hydrolyze the NHS Ester:
-
To the solution of this compound, add an aqueous buffer with a pH between 7 and 8.5. A 0.1 M sodium bicarbonate or phosphate buffer is suitable.[2][3]
-
Ensure the final pH of the solution is within this range.
-
Allow the solution to stand at room temperature for several hours, or preferably overnight, to ensure complete hydrolysis of the NHS ester.[4] This process converts the reactive NHS ester to a stable carboxylic acid.
-
-
Quench the DBCO Group:
-
Following the hydrolysis of the NHS ester, add a 1 M solution of Tris(hydroxymethyl)aminomethane (Tris) buffer (pH 8.0) to the mixture to achieve a final Tris concentration of approximately 100 mM.[5]
-
Stir the mixture at room temperature for at least 30 minutes. The primary amine in the Tris buffer will react with and quench the DBCO group.
-
Part 2: Waste Segregation and Disposal
After the chemical inactivation steps are complete, the resulting waste must be segregated and disposed of according to your institution's Environmental Health and Safety (EHS) guidelines.
A. Inactivated Liquid Waste:
-
Collection: Transfer the neutralized solution, which now contains the inactivated this compound byproducts, into a designated hazardous waste container.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and list all its components, including the solvent used (e.g., DMSO, DMF), the buffer solutions, and the inactivated reaction products.
-
Disposal: Store the container in a designated satellite accumulation area until it is collected by your institution's EHS personnel. Do not pour the inactivated solution down the drain unless explicitly permitted by your local regulations and EHS office.
B. Contaminated Solid Waste:
-
Collection: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, should be collected in a designated solid hazardous waste container.
-
Labeling: Label the solid waste container as "Hazardous Waste" and indicate that it contains materials contaminated with this compound.
-
Disposal: Store the solid waste container in a designated area for pickup by your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these detailed procedures, you can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
Comprehensive Safety and Handling Guide for DBCO-PEG6-NHS Ester
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with DBCO-PEG6-NHS ester. Given the conflicting safety data sheet (SDS) information, with some sources indicating no hazards and others classifying similar compounds as irritants and harmful, a cautious approach is strongly recommended.[1][2] Adherence to the following procedures will help ensure personal safety and proper management of this chemical.
Personal Protective Equipment (PPE)
Due to the potential for skin, eye, and respiratory irritation, a comprehensive suite of personal protective equipment should be worn at all times when handling this compound.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye Protection | Safety goggles with side-shields | Ensure a snug fit to protect against splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Wear two pairs of gloves, with the outer pair covering the cuff of the lab coat. Change gloves immediately if contaminated, torn, or punctured. |
| Body Protection | Laboratory coat | A long-sleeved, solid-front lab coat is recommended. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Avoid breathing dust or aerosols.[1] If significant aerosolization is possible, a suitable respirator may be required. |
Handling and Storage
This compound is a moisture-sensitive compound. Proper handling and storage are critical to maintaining its reactivity and ensuring safety.
| Aspect | Procedure | Rationale |
| Storage | Store at -20°C in a tightly sealed container with a desiccant.[3][4] | Prevents degradation from moisture and ensures chemical stability. |
| Preparation | Allow the vial to equilibrate to room temperature before opening. | Prevents condensation of moisture onto the compound. |
| Dissolution | Dissolve in an anhydrous, amine-free organic solvent such as DMSO or DMF immediately before use. | NHS esters are prone to hydrolysis. Stock solutions are not recommended for storage. |
| Incompatible Materials | Avoid strong acids/alkalis and strong oxidizing/reducing agents. Avoid buffers containing primary amines (e.g., Tris, glycine). | These can cause decomposition or unwanted reactions. |
First Aid Measures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek prompt medical attention. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
Spill and Disposal Plan
Proper containment and disposal of spills and waste are essential to prevent environmental contamination and further exposure.
| Procedure | Description |
| Spill Cleanup | For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal. Decontaminate the area with a suitable solvent. Ensure adequate ventilation. |
| Waste Disposal | Dispose of unused reagent and any contaminated materials as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
Experimental Workflow
The following diagram outlines the safe handling workflow for a typical bioconjugation experiment using this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
